Product packaging for Methyl beta-d-glucopyranoside hemihydrate(Cat. No.:CAS No. 7000-27-3)

Methyl beta-d-glucopyranoside hemihydrate

Cat. No.: B1430754
CAS No.: 7000-27-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
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Description

Methyl beta-D-glucopyranoside is a beta-D-glucopyranoside having a methyl substituent at the anomeric position. It is a beta-D-glucoside and a methyl D-glucoside.
Methyl beta-D-glucopyranoside is a natural product found in Rosa laevigata, Pedicularis plicata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1430754 Methyl beta-d-glucopyranoside hemihydrate CAS No. 7000-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
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InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
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Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
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Molecular Formula

C7H14O6
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DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
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Molecular Weight

194.18 g/mol
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Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
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CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
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Record name beta-D-Glucopyranoside, methyl
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Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
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Foundational & Exploratory

What is the chemical structure of Methyl beta-d-glucopyranoside hemihydrate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure of Methyl β-D-Glucopyranoside Hemihydrate

Introduction

In the intricate world of glycoscience, simple molecules often provide the most profound insights. Methyl β-D-glucopyranoside is one such fundamental tool, a non-reducing sugar derivative that serves as a cornerstone for research in carbohydrate chemistry, biochemistry, and drug development. Its structural rigidity, achieved by locking the anomeric carbon with a methyl group, makes it an ideal substrate for studying enzyme kinetics, a model for understanding carbohydrate-protein interactions, and a versatile building block in the synthesis of complex glycoconjugates.[1][2]

This guide focuses specifically on the hemihydrate form of Methyl β-D-glucopyranoside, a crystalline solid that incorporates water into its lattice structure. This seemingly minor addition has significant implications for the compound's stability, conformation, and intermolecular interactions. From the perspective of a senior application scientist, understanding this hydrated structure is not merely an academic exercise; it is critical for ensuring reproducibility in experimental setups, interpreting analytical data correctly, and designing robust synthetic strategies. This document provides a comprehensive exploration of the chemical structure, physicochemical properties, and analytical characterization of Methyl β-D-glucopyranoside hemihydrate, grounded in authoritative crystallographic and spectroscopic data.

Part 1: Core Molecular Identity and Structure

A precise understanding of a molecule begins with its unambiguous identification and a clear picture of its three-dimensional architecture.

Nomenclature and Identification

To ensure clarity and precision in research and development, it is essential to use standardized identifiers for any chemical entity. The key identifiers for Methyl β-D-glucopyranoside and its hemihydrate form are summarized below. Note the distinction in CAS Registry Numbers between the anhydrous and hemihydrate forms, a critical detail for procurement and regulatory compliance.

IdentifierValueSource
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[3][4]
CAS Number (Hemihydrate) 7000-27-3[3][5]
CAS Number (Anhydrous) 709-50-2[6][7]
Molecular Formula (Hemihydrate) C₇H₁₄O₆ · ½H₂O[8]
Molecular Formula (Anhydrous) C₇H₁₄O₆[6][7]
Molecular Weight (Hemihydrate) 203.19 g/mol
Molecular Weight (Anhydrous) 194.18 g/mol [5][6]
InChI Key HOVAGTYPODGVJG-XUUWZHRGSA-N[3]
SMILES CO[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O[3]
The Glucopyranoside Core Structure

The foundational structure is the six-membered pyranose ring of D-glucose. The defining feature of Methyl β-D-glucopyranoside is the configuration at the anomeric carbon (C1).

  • β-Anomeric Configuration: The methoxy group (-OCH₃) at C1 is in the equatorial position relative to the chair conformation of the pyranose ring. This is in contrast to its diastereomer, Methyl α-D-glucopyranoside, where the methoxy group is in the axial position. This seemingly subtle difference significantly alters the molecule's overall shape, reactivity, and how it is recognized by enzymes and receptors.[8]

  • Conformational Stability: The chair conformation, with the large hydroxymethyl group (-CH₂OH) and the majority of the hydroxyl groups in equatorial positions, represents the most stable energetic state for the glucopyranose ring.

G cluster_haworth Haworth Projection cluster_chair Chair Conformation H1 O H2 H1->H2 H3 H2->H3 H8 H8 H2->H8 CH₂OH H16 H16 H2->H16 H H4 H3->H4 H14 H14 H3->H14 H H15 H15 H3->H15 OH H5 H4->H5 H12 H12 H4->H12 H H13 H13 H4->H13 OH H6 C1 H5->H6 H10 H10 H5->H10 OH H11 H11 H5->H11 H H6->H1 H7 H7 H6->H7 OCH₃ H9 H9 H6->H9 H C1 C2 C1->C2 OMe C1->OMe OCH₃ (eq) C3 C2->C3 OH2 C2->OH2 OH (eq) C4 C3->C4 OH3 C3->OH3 OH (eq) C5 C4->C5 OH4 C4->OH4 OH (eq) O5 C5->O5 CH2OH C5->CH2OH CH₂OH (eq) O5->C1

Caption: 2D representations of Methyl β-D-glucopyranoside.

The Role of the Hemihydrate Water Molecule

The term "hemihydrate" signifies that the crystal lattice contains one molecule of water for every two molecules of Methyl β-D-glucopyranoside.[8] This water is not mere surface moisture; it is an integral part of the crystal's supramolecular architecture.

X-ray crystallography studies have revealed that the water molecules are strategically positioned on twofold symmetry axes within the crystal.[8] They act as critical nodes in an extensive hydrogen-bonding network. Each water molecule is four-coordinated, accepting two hydrogen bonds and donating two hydrogen bonds. This network consists of finite chains of hydrogen bonds that originate at the primary alcohol group (O6-H) of one glucopyranoside molecule and terminate at the ring oxygen (O5) of another. These chains intersect in pairs at the water molecules, creating a highly stable, three-dimensional structure.[8] This robust network is the primary reason for the compound's high crystallinity and stability in solid form.

H_Bonding cluster_info M1 Glucopyranoside 1 (O6-H Donor) Water Water Molecule (H₂O) M1->Water H-Bond Donation M2 Glucopyranoside 2 (O-H Donor) M2->Water H-Bond Donation M3 Glucopyranoside 3 (O Acceptor) Water->M3 H-Bond Donation M4 Glucopyranoside 4 (Ring O5 Acceptor) Water->M4 H-Bond Donation info The water molecule acts as a central hub, linking four separate glucopyranoside molecules and stabilizing the crystal lattice.

Caption: Hydrogen bonding network intersecting at the water molecule.

Part 2: Physicochemical and Crystallographic Properties

Quantitative data provides the necessary framework for applying this compound in a laboratory setting.

Summary of Physicochemical Properties

The following table summarizes the key observable properties of Methyl β-D-glucopyranoside hemihydrate, essential for handling, storage, and quality control.

PropertyValueSource
Appearance White to almost white crystalline powder[3][5]
Melting Point 109 – 113 °C[5]
Solubility Soluble in water[3][9]
Specific Rotation ([α]D²⁰) -31.0° to -35.0° (c=5, H₂O)
In-Depth Crystallographic Analysis

The definitive structure of Methyl β-D-glucopyranoside hemihydrate was elucidated by Jeffrey and Takagi through X-ray crystallography.[8] Their work provides precise atomic coordinates and geometric parameters, revealing subtle but significant structural details.

Crystallographic ParameterValueSignificance
Crystal System TetragonalDescribes the basic symmetry of the unit cell.
Space Group P4₁2₁2Defines the specific symmetry operations within the crystal.
Unit Cell Dimensions a = b = 7.433 Å, c = 34.154 ÅDimensions of the repeating unit of the crystal lattice.
Glycosidic C1-O1 Bond Length 1.380 ÅThis bond is notably shorter than in the α-anomer, reflecting the different electronic environment of the equatorial vs. axial configuration.
Pyranose Ring More puckered than the α-anomerThe conformation of the six-membered ring is influenced by the anomeric configuration.
Primary Alcohol Conformation gauche-transDescribes the rotational position of the C6-O6 bond relative to the C5-C4 bond, which influences hydrogen bonding potential.

The fact that the molecular dimensions differ significantly from the corresponding α-anomer underscores the importance of anomeric configuration on the molecule's ground-state conformation.[8] These precise structural details are invaluable for computational modeling and rational drug design, where even minor geometric variations can dramatically affect binding affinity.

Part 3: Synthesis and Characterization

Verifying the identity and purity of Methyl β-D-glucopyranoside is paramount. This section outlines a standard synthesis and the primary analytical method for structural confirmation.

Synthesis Protocol: The Fischer Glycosidation

The most common method for preparing simple methyl glycosides is the Fischer glycosidation, which involves treating the parent sugar with methanol in the presence of a strong acid catalyst.[10]

Causality Behind the Method:

  • Acid Catalyst (e.g., HCl, H₂SO₄): The reaction requires protonation of the anomeric hydroxyl group of glucose (in its hemiacetal form). This converts the hydroxyl into a good leaving group (H₂O), allowing for nucleophilic attack by methanol.

  • Anhydrous Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards product formation. It must be anhydrous to prevent the competing hydrolysis reaction, which would revert the product back to glucose.

  • Equilibrium and Anomer Control: The reaction proceeds under thermodynamic control, initially forming a mixture of α and β anomers, as well as some furanoside forms. Prolonged heating allows the mixture to equilibrate to the most stable products, the pyranosides. The α-anomer is often kinetically favored but the β-anomer is typically more thermodynamically stable. Separation is achieved via fractional crystallization, as the anomers have different solubilities.[10]

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a 0.5-1% solution of dry hydrogen chloride (HCl) gas in anhydrous methanol. This should be done in an ice bath to control the exothermic reaction.

  • Reaction Setup: Suspend finely powdered, anhydrous D-glucose in the acidic methanol solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reflux: Heat the mixture to reflux. The glucose will gradually dissolve as it reacts. The reaction is typically refluxed for 24-72 hours to reach equilibrium.[10]

  • Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding a solid base, such as silver carbonate or sodium bicarbonate, until effervescence ceases.

  • Filtration and Concentration: Filter the mixture to remove the salt by-product. Concentrate the filtrate under reduced pressure to a thick syrup.

  • Crystallization: The α-anomer is typically less soluble in methanol and will often crystallize first upon cooling.[10] After filtering off the α-anomer, the mother liquor, which is enriched in the β-anomer, can be further concentrated and cooled to induce crystallization of Methyl β-D-glucopyranoside. Seeding with a small crystal may be necessary.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or methanol to obtain the pure β-anomer.

Synthesis_Workflow cluster_react Reaction cluster_workup Workup cluster_purify Purification Glucose D-Glucose Reflux Reflux (24-72h) Glucose->Reflux MeOH_HCl Anhydrous MeOH + HCl Catalyst MeOH_HCl->Reflux Neutralize Neutralize (e.g., Ag₂CO₃) Reflux->Neutralize Filter_Conc Filter & Concentrate Neutralize->Filter_Conc Crystallize_A Crystallize α-anomer Filter_Conc->Crystallize_A Crystallize_B Crystallize β-anomer (from mother liquor) Crystallize_A->Crystallize_B Recrystallize Recrystallize Crystallize_B->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure Methyl β-D-glucopyranoside

Caption: Workflow for Fischer Glycosidation and anomer separation.

Spectroscopic Characterization Protocol: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and, critically, the anomeric configuration of glycosides in solution.

Self-Validating Protocol for NMR Sample Preparation:

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the crystalline product.

  • Solvent Selection: Use Deuterium Oxide (D₂O) as the solvent. Its use is crucial as it will not obscure the signals from the molecule's protons, and the exchange of the hydroxyl protons (-OH) with deuterium simplifies the spectrum by causing the -OH proton signals to disappear.

  • Dissolution: Dissolve the sample in ~0.6 mL of D₂O directly in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Validation: The final solution in the NMR tube should be clear and free of any solid particles to ensure spectral quality.

Data Interpretation for Structural Validation:

  • ¹H NMR: The key diagnostic signal is the anomeric proton (H1). For a β-glucopyranoside, H1 is axial and coupled to an axial H2. This trans-diaxial arrangement results in a characteristic doublet with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz. The methoxy group (-OCH₃) will appear as a sharp singlet at approximately 3.4-3.6 ppm.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C1) is highly diagnostic. For β-pyranosides, the C1 signal typically appears around 103-104 ppm.[11] The α-anomer's C1 signal is found further upfield, around 99-100 ppm. This clear separation provides unambiguous confirmation of the anomeric configuration.

Carbon AtomExpected ¹³C Chemical Shift (ppm)Source
C1 (Anomeric) 104.00[11]
C2 73.99[11]
C3 76.69[11]
C4 70.35[11]
C5 76.71[11]
C6 61.58[11]
-OCH₃ 58.00[11]

Conclusion

Methyl β-D-glucopyranoside hemihydrate is more than just a simple derivative of glucose. Its structure is a case study in the elegance of molecular self-assembly, where the precise positioning of a single water molecule per two sugar units dictates the stability and geometry of the entire crystal. The equatorial methoxy group defines its β-configuration, a feature with profound consequences for its biological recognition and chemical reactivity. A thorough understanding of its crystallographic, physicochemical, and spectroscopic properties—from the hydrogen-bonding network created by the water of hydration to the diagnostic coupling constant of its anomeric proton in an NMR spectrum—is indispensable for any researcher, scientist, or drug development professional aiming to utilize this compound with precision and reproducibility.

References

A Senior Application Scientist's Guide to the Synthesis and Purification of Methyl β-d-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of methyl β-d-glucopyranoside, culminating in its isolation as a stable hemihydrate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from the mechanistic nuances of the Fischer glycosidation to the thermodynamic rationale governing purification by recrystallization. We present detailed, step-by-step protocols for synthesis using a modern, heterogeneous acid catalyst, subsequent purification, and rigorous characterization. The guide is structured to empower researchers with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific applications, ensuring the production of high-purity material essential for downstream research and development.

Introduction: The Role and Challenge of a Simple Glycoside

Methyl β-d-glucopyranoside is a deceptively simple molecule with significant utility in biochemical and pharmaceutical research. As a non-metabolizable analog of glucose, it serves as a crucial tool in studying glucose transport and metabolism. Its derivatives are widely used in the synthesis of surfactants, liquid crystals, and as building blocks for more complex carbohydrate-based therapeutics.[1]

The primary synthetic route, the Fischer glycosidation, is a classic acid-catalyzed reaction between glucose and an alcohol.[2] While straightforward in principle, the reaction presents a significant challenge: controlling stereochemistry at the anomeric carbon (C1). The reaction yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[2][3] Achieving high purity of the desired β-pyranoside anomer requires a deep understanding of reaction equilibria and purification science. This guide focuses on a robust method to synthesize and selectively isolate the thermodynamically favored β-anomer as its crystalline hemihydrate.

Synthesis via Heterogeneous Fischer Glycosidation

The traditional Fischer glycosidation uses strong mineral acids like HCl. While effective, this approach complicates the work-up, requiring neutralization that introduces salts, which must then be removed. A more elegant and modern approach utilizes a strongly acidic ion-exchange resin, such as Amberlite IR-120 (H⁺ form). This heterogeneous catalyst is easily removed by simple filtration, streamlining the entire process.[4]

Principle and Mechanism

The Fischer glycosidation proceeds through a series of equilibrium steps.[5] The reaction is initiated by protonation of the anomeric hydroxyl group of glucose, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as both solvent and nucleophile, attacks this electrophilic center from either the axial or equatorial face, leading to the formation of the α- and β-glycosides, respectively.

Initially, the reaction favors the formation of furanoside (five-membered ring) forms as the kinetic products. However, with prolonged reaction times, the system equilibrates to the thermodynamically more stable pyranoside (six-membered ring) products.[3] The β-anomer is generally the more stable pyranoside due to all bulky substituents occupying equatorial positions, minimizing steric strain.

Detailed Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis yielding a crude mixture enriched in the desired β-anomer.

Materials & Reagents:

Reagent/MaterialGradeQuantitySupplier Example
D-Glucose (anhydrous)ACS Reagent, ≥99%50.0 gSigma-Aldrich
Methanol (anhydrous)ACS Reagent, ≥99.8%500 mLFisher Scientific
Amberlite® IR-120 (H⁺ form)Ion-Exchange Resin25 gSigma-Aldrich
Sodium BicarbonateACS ReagentAs neededVWR
Celite® 545Filter AidAs neededSigma-Aldrich

Procedure:

  • Catalyst Preparation: Wash the Amberlite® resin with 100 mL of anhydrous methanol in a Büchner funnel to remove any residual water.

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of anhydrous methanol and the washed Amberlite® resin.

  • Initiation: Begin stirring and add 50.0 g of anhydrous D-glucose to the flask. The glucose will not fully dissolve initially.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours (Mobile phase: 9:1 Ethyl Acetate:Methanol). The starting glucose (Rf ≈ 0.1) will be converted to the methyl glucoside products (Rf ≈ 0.4-0.5). Continue refluxing for 18-24 hours to ensure the reaction reaches thermodynamic equilibrium, maximizing the β-anomer yield.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlite® resin by vacuum filtration through a coarse-sintered glass funnel. Wash the retained resin with three 50 mL portions of methanol, combining the filtrates.

  • Neutralization & Concentration: Add a small amount of sodium bicarbonate to the combined filtrate to neutralize any leached acidic residues. Stir for 15 minutes and then filter through a pad of Celite® to remove the bicarbonate and any fine particulates. Concentrate the clear, colorless filtrate on a rotary evaporator at 40°C to obtain a thick, colorless syrup (the crude product).

Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage A D-Glucose + Anhydrous Methanol B Add Amberlite IR-120 (H⁺) Catalyst A->B C Reflux (18-24h, ~65°C) B->C D Cool to Room Temperature C->D E Filter to Remove Catalyst D->E Filtration F Neutralize with NaHCO₃ E->F G Filter through Celite® F->G H Concentrate via Rotary Evaporation G->H I Crude Syrup (α/β anomer mixture) H->I

Purification by Selective Recrystallization

The crude product is a mixture of α- and β-methyl glucopyranosides. The key to purification lies in the differential solubility of these anomers. The β-anomer is significantly less soluble than the α-anomer in moderately polar solvents like ethanol, allowing for its selective crystallization.

Rationale for Solvent Choice

Ethanol is an excellent choice for this recrystallization. It is a good solvent for both anomers when hot, but upon cooling, its capacity to solvate the more ordered crystal lattice of the β-anomer drops significantly, leading to its precipitation while the α-anomer remains largely in solution. The addition of a small amount of water is critical for the formation of the stable hemihydrate crystalline form.

Detailed Experimental Protocol: Purification
  • Dissolution: Transfer the crude syrup to a 500 mL Erlenmeyer flask. Add approximately 150 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the syrup completely dissolves. Avoid boiling if possible. If the syrup does not dissolve completely, add small aliquots of 95% ethanol until a clear solution is achieved.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin within an hour. For optimal crystal growth and purity, do not disturb the flask during this initial cooling phase.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath (or refrigerator at 4°C) for at least 4 hours (preferably overnight) to maximize crystal precipitation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two 30 mL portions of cold 95% ethanol to remove any residual mother liquor containing the soluble α-anomer.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C for 12 hours or until a constant weight is achieved. The final product is methyl β-d-glucopyranoside as a stable hemihydrate.

Purification Logic Diagram

Purification_Logic Crude Crude Syrup (α- and β-anomers) Dissolve Dissolve in Hot 95% Ethanol Crude->Dissolve Cool Slow Cooling to Room Temp Dissolve->Cool Precipitate Selective Precipitation of β-anomer Cool->Precipitate Chill Chill in Ice Bath (Maximize Yield) Precipitate->Chill Filter Vacuum Filtration Chill->Filter Product Pure Methyl β-d-glucopyranoside Hemihydrate Crystals Filter->Product MotherLiquor Mother Liquor (Enriched in α-anomer) Filter->MotherLiquor

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final product.

TestSpecificationRationale
Appearance White crystalline powderConfirms basic purity and correct crystalline form.
Melting Point 108 - 111 °C[6][7]A sharp melting point range indicates high purity. The hemihydrate melts in this range.
Purity (HPLC) ≥99%Quantifies the purity and confirms the absence of the α-anomer and other impurities.
Specific Rotation [α]D -36° to -34° (c=4 in H₂O)[8]Confirms the correct stereochemistry (β-anomer) and enantiomeric purity.
¹H NMR Conforms to structureProvides definitive structural confirmation. The anomeric proton (H-1) for the β-anomer appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) around 4.2-4.3 ppm, confirming the trans-diaxial relationship with H-2.
Water Content (Karl Fischer) ~4.4%Confirms the presence of one molecule of water for every two molecules of the glycoside (hemihydrate form).

The Hemihydrate Form: Formation and Stability

The term "hemihydrate" indicates the presence of one water molecule for every two molecules of methyl β-d-glucopyranoside in the crystal lattice. This occurs during crystallization from aqueous solvent systems like 95% ethanol.[9] The water molecule plays a crucial role in stabilizing the crystal structure through hydrogen bonding. The hemihydrate is the thermodynamically stable and commercially available form of this compound. For storage, it should be kept in a well-sealed container at room temperature to prevent moisture loss or absorption.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis and purification of high-purity methyl β-d-glucopyranoside hemihydrate. By employing a heterogeneous acid catalyst, the synthesis is simplified, and through controlled recrystallization, the desired β-anomer is selectively isolated. The provided protocols and analytical benchmarks serve as a robust framework for researchers requiring this essential carbohydrate building block for their scientific endeavors. Adherence to these principles and techniques will ensure a consistent and high-quality supply of this valuable compound.

References

Physical and chemical properties of Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl β-D-Glucopyranoside Hemihydrate

Abstract

Methyl β-D-glucopyranoside is a monosaccharide derivative widely employed in biochemical research, organic synthesis, and pharmaceutical development.[1][2] Its key structural feature—the methylation of the anomeric hydroxyl group in the beta configuration—imparts significant chemical stability, rendering it a non-reducing sugar and a valuable tool for studying carbohydrate-protein interactions and enzymatic processes without the interference of anomeric reactivity.[2] This guide provides a comprehensive overview of the physical and chemical properties of its common commercial form, the hemihydrate. It details essential identification parameters, physical constants, chemical reactivity, and stability profiles. Furthermore, this document furnishes field-proven experimental protocols for the characterization and quality assessment of the compound, designed to ensure its suitability for high-stakes research and development applications.

Introduction and Significance

Methyl β-D-glucopyranoside is a glycoside formed by the condensation of glucose with methanol. The resulting methyl ether at the anomeric carbon (C-1) locks the pyranose ring in the chair conformation and prevents mutarotation—the equilibrium between α and β anomers that occurs in reducing sugars.[2] This structural lock is of paramount importance to researchers. It allows the molecule to act as a stable, metabolically resistant analog of glucose, making it an ideal substrate or inhibitor for studying enzymes like glucosidases and a model compound for investigating glycosylation reactions.[3] In drug development, it can serve as a crucial building block for synthesizing more complex carbohydrate-based therapeutics or as an excipient to improve the solubility and stability of active pharmaceutical ingredients.[1] The hemihydrate form incorporates water into its crystal lattice, a factor critical to understanding its solid-state properties.

cluster_reactivity Reactivity Profile MGP Methyl β-D-glucopyranoside Stable Stable to Bases (Non-reducing) MGP->Stable high pH Reactive Reactive with... MGP->Reactive Product Complex Glycoside MGP->Product acceptor Acid Strong Acids (Hydrolysis) Reactive->Acid Oxidizer Strong Oxidizers (Degradation) Reactive->Oxidizer Acceptor Glycosyl Donor (Enzymatic Synthesis) Acceptor->Product cluster_hplc HPLC Purity Workflow Sample Prepare Aqueous Solution of Sample Inject Inject into HPLC System Sample->Inject Column Separation on Amine or HILIC Column Inject->Column Detect Detection via ELSD or RI Column->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Result Purity ≥ 98.5% Analyze->Result

References

Solubility Profile of Methyl β-D-Glucopyranoside Hemihydrate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Methyl β-D-glucopyranoside is a widely utilized carbohydrate in pharmaceutical and biotechnological research, serving as a stable, non-metabolizable analog of glucose and a fundamental building block in the synthesis of more complex glycosides. Its hemihydrate crystalline form presents specific physicochemical properties that are critical for its application, particularly its solubility, which dictates its behavior in formulation, cell culture, and enzymatic assays. This guide provides a comprehensive analysis of the solubility of methyl β-D-glucopyranoside hemihydrate in various solvents, grounded in fundamental chemical principles and supported by available empirical data. We delve into the molecular basis of its solubility, present quantitative data, detail a robust experimental protocol for its determination, and discuss the key factors influencing its dissolution.

Introduction to Methyl β-D-Glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside (CAS No: 709-50-2 for anhydrous, 7000-27-3 for hemihydrate) is a monosaccharide derivative where the anomeric hydroxyl group of β-D-glucose is replaced by a methoxy group.[1][2] This modification blocks the pyranose ring from opening, preventing mutarotation and rendering the molecule resistant to glycolysis. The hemihydrate form incorporates water molecules into its crystal lattice, which plays a crucial role in its stability and solubility characteristics.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₄O₆ · ½H₂O[2]

  • Molecular Weight: 203.19 g/mol [2]

  • Appearance: White to off-white crystalline powder[3][4]

  • Melting Point: 111-113 °C

Understanding the solubility of this compound is paramount for its effective use. In drug formulation, solubility impacts bioavailability and delivery mechanisms.[5] In biochemical assays, achieving the desired concentration without precipitation is essential for accurate and reproducible results.

The Molecular Basis of Solubility: A Deep Dive

The solubility of methyl β-D-glucopyranoside hemihydrate is fundamentally governed by its molecular structure, which is rich in polar functional groups capable of forming extensive hydrogen bonds.

2.1 The Role of Polarity and Hydrogen Bonding

The molecule's high solubility in polar solvents, particularly water, is attributable to the presence of four hydroxyl (-OH) groups and a ring oxygen atom. These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to integrate seamlessly into the hydrogen-bonding network of protic solvents like water and alcohols. The general solubility of glycosides in water is enhanced by the sugar moiety for this reason.[6]

The methoxy (-OCH₃) group at the anomeric (C1) position is equatorial in the β-anomer. This spatial arrangement is significant as it allows the oxygen atom of the methoxy group to readily participate in hydrogen bonding, further contributing to the molecule's stabilization in a polar solvent matrix.

Caption: Hydrogen bonding potential of Methyl β-D-glucopyranoside.

2.2 Impact of the Hemihydrate Form

The presence of water within the crystal lattice (hemihydrate) signifies that strong intermolecular interactions with water are already established in the solid state. This can lower the energetic barrier to dissolution in aqueous media, as the initial step of solvating the crystal surface is facilitated by these pre-existing water molecules.

Quantitative Solubility Profile

The solubility of a compound is a quantitative measure of the maximum amount of that compound that can dissolve in a given amount of solvent at a specified temperature. The data below is compiled from various chemical supplier specifications and databases.

Table 1: Solubility of Methyl β-D-Glucopyranoside Hemihydrate in Various Solvents

SolventChemical FormulaPolarity TypeQuantitative SolubilitySource(s)
Water H₂OPolar Protic100 mg/mL (clear, colorless solution)[2][7][8]
Methanol CH₃OHPolar Protic100 mg/mL (clear, colorless solution)[7]
Ethanol C₂H₅OHPolar ProticData not available; expected to be soluble.
DMSO (CH₃)₂SOPolar AproticData not available; expected to be soluble.
Acetone (CH₃)₂COPolar AproticData not available; likely sparingly soluble.
Hexane C₆H₁₄NonpolarInsoluble.[6]

Expert Insights on Data Gaps: While precise quantitative data for solvents other than water and methanol are not readily available in public-domain literature, we can make scientifically sound predictions based on chemical principles. The high polarity and hydrogen bonding capacity of the molecule suggest good solubility in other polar protic solvents like ethanol and polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Its solubility is expected to decrease significantly in solvents of lower polarity like acetone and it will be practically insoluble in nonpolar solvents such as hexane, toluene, or diethyl ether, a general characteristic of glycosides.[6]

Key Factors Influencing Solubility

4.1 Effect of Temperature

For most solid solutes, solubility increases with temperature. This holds true for glycosides. An increase in temperature provides greater kinetic energy to the solvent molecules, enhancing their ability to break apart the solute's crystal lattice and solvate the individual molecules.[9] Studies on the closely related methyl α-D-glucopyranoside have demonstrated a clear positive correlation between temperature and solubility in methanol.[10] Therefore, it is expected that the solubility of methyl β-D-glucopyranoside hemihydrate in water, methanol, and other polar solvents will increase upon heating. This property can be leveraged to create supersaturated stock solutions, though care must be taken to ensure stability upon cooling.

4.2 Effect of pH

The solubility of a compound is significantly affected by pH only if the molecule can be ionized (i.e., if it contains acidic or basic functional groups). Methyl β-D-glucopyranoside is a neutral, non-ionizable molecule. The hydroxyl groups are not acidic enough to be deprotonated, and the ether linkages are not basic enough to be protonated within the typical aqueous pH range of 2-12.

Therefore, its solubility is independent of pH . For ionic compounds with basic anions, solubility increases as the pH is decreased; however, for compounds like this with anions of negligible basicity, solubility is unaffected by pH changes.[11] This stability across a wide pH range is a significant advantage in formulating buffers and media for biological experiments.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility, a standardized protocol for determining thermodynamic (equilibrium) solubility is essential. The Shake-Flask Method is the gold-standard and most reliable technique.

Objective: To determine the equilibrium solubility of methyl β-D-glucopyranoside hemihydrate in a given solvent at a controlled temperature.

Materials:

  • Methyl β-D-glucopyranoside hemihydrate (≥99% purity)

  • Solvent of interest (e.g., Ethanol, HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-RI, HPLC-ELSD, or a validated UV-Vis method if a chromophore were present)

Workflow Diagram:

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in triplicate. start->prep equilibrate 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. separate->sample dilute 5. Dilution Perform accurate serial dilutions of the clear filtrate. sample->dilute analyze 6. Analysis Quantify concentration using a calibrated analytical method (e.g., HPLC). dilute->analyze calculate 7. Calculation Calculate solubility in mg/mL or M, accounting for dilutions. analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: To each of three separate glass vials, add an excess amount of methyl β-D-glucopyranoside hemihydrate. An "excess" ensures that a saturated solution is formed with solid remaining. For a solvent where solubility is expected to be ~100 mg/mL, adding 200 mg to 1 mL of solvent would be a reasonable starting point.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. For carbohydrates, 24 to 48 hours is recommended to ensure the dissolution/precipitation equilibrium is fully established.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particles that could otherwise dissolve during dilution and artificially inflate the result.

  • Dilution: Accurately perform a series of dilutions on the clear filtrate using the same solvent to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method. For a non-chromophoric compound like this, High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or an Evaporative Light Scattering Detector (HPLC-ELSD) is appropriate.

  • Calculation: Determine the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The average and standard deviation of the three replicates should be reported as the final solubility value.

Conclusion

Methyl β-D-glucopyranoside hemihydrate exhibits high solubility in polar protic solvents like water and methanol, a direct consequence of its extensive hydrogen bonding capabilities. Its solubility is expected to be robust across a wide physiological pH range but will generally increase with temperature. While quantitative data in other organic solvents is sparse, its solubility profile can be reliably predicted based on fundamental principles of polarity. The standardized shake-flask protocol provided herein offers a self-validating system for researchers to generate reliable and reproducible solubility data, which is indispensable for advancing research and development in the pharmaceutical and life sciences.

References

An In-depth Technical Guide to the Biological Activity of Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fundamental chemical probes is paramount. Methyl β-D-glucopyranoside hemihydrate, a seemingly simple derivative of glucose, serves as a versatile tool in glycoscience, offering insights into enzymatic processes, cellular transport, and microbial communication. This guide provides a comprehensive overview of its known biological activities, supported by experimental evidence and detailed protocols, to empower researchers in leveraging this compound for their scientific inquiries.

Introduction: The Structural Significance and Utility of Methyl β-D-glucopyranoside

Methyl β-D-glucopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of glucose is replaced by a methoxy group in the beta configuration.[1][2] This seemingly minor modification has profound implications for its chemical and biological properties. The glycosidic bond locks the molecule in its pyranose ring form, preventing mutarotation, the process where the anomeric carbon interconverts between α and β configurations in solution. This structural rigidity makes methyl β-D-glucopyranoside an excellent and stable probe for studying carbohydrate-protein interactions and enzymatic reactions.[3] The hemihydrate form indicates the incorporation of half a water molecule per molecule of the glucoside in its crystalline structure.

PropertyValue
Molecular FormulaC₇H₁₄O₆ · 0.5H₂O
Molecular Weight203.19 g/mol
CAS Number7000-27-3
AppearanceWhite crystalline powder
SolubilitySoluble in water

Enzymatic Hydrolysis by β-Glucosidases: A Fundamental Substrate

A primary and well-characterized biological activity of methyl β-D-glucopyranoside is its role as a substrate for β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitous in nature and play critical roles in the breakdown of β-glycosidic bonds in various biological processes, including cellulose degradation, glycolipid metabolism, and activation of phytohormones.[4]

Mechanism of Action and Kinetic Insights

Sweet almond β-glucosidase, a retaining family 1 glycohydrolase, demonstrates remarkable efficiency in hydrolyzing methyl β-D-glucopyranoside. The enzyme-catalyzed hydrolysis is approximately 4 x 10¹⁵ times faster than the spontaneous hydrolysis at 25°C.[5] The reaction mechanism involves a pre-equilibrium protonation of the glycosidic oxygen of the bound substrate, followed by the rate-limiting cleavage of the glycosidic bond.[5]

Kinetic studies have provided valuable data on the interaction between β-glucosidases and methyl β-D-glucopyranoside. For instance, the pH-independent kcat/Km for sweet almond β-glucosidase with this substrate is 28 M⁻¹s⁻¹.[5] The Michaelis-Menten constant (Km) for various β-glucosidases with their substrates typically falls in the range of 1 mM or less.[4]

G

Experimental Protocol: β-Glucosidase Activity Assay

This protocol outlines a general method for determining β-glucosidase activity using methyl β-D-glucopyranoside as a substrate. The released glucose can be quantified using a variety of commercially available glucose oxidase-peroxidase (GOPOD) assay kits.

Materials:

  • β-Glucosidase enzyme solution

  • Methyl β-D-glucopyranoside hemihydrate

  • 50 mM Sodium acetate buffer (pH 5.0)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Glucose standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of methyl β-D-glucopyranoside (e.g., 10 mM) in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Preparation: Prepare a series of dilutions of the β-glucosidase enzyme solution in the same buffer.

  • Reaction Setup:

    • In a 96-well microplate, add 50 µL of the enzyme dilution to each well.

    • To initiate the reaction, add 50 µL of the methyl β-D-glucopyranoside stock solution to each well.

    • Include a substrate blank (buffer instead of enzyme) and an enzyme blank (buffer instead of substrate).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution like sodium carbonate if a chromogenic substrate were used. For glucose detection, heat inactivation is preferred.

  • Glucose Quantification:

    • Add 200 µL of GOPOD reagent to each well.

    • Incubate at 37°C for 15-30 minutes, or as recommended by the kit manufacturer, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the glucose standard solutions.

    • Determine the concentration of glucose produced in each sample well by interpolating from the standard curve.

    • Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.

Interaction with Glucose Transporters: A Non-Metabolizable Probe

Methyl β-D-glucopyranoside and its α-anomer are valuable tools for studying glucose transport across cell membranes. Due to the methyl group at the anomeric carbon, these compounds are generally not metabolized by cells, allowing for the specific investigation of transport processes without the confounding effects of downstream metabolic pathways.[6][7]

Sodium-Dependent Glucose Transporter (SGLT) Interaction

Studies have shown that both α- and β-anomers of methyl-D-glucoside are transported by the human sodium-dependent glucose transporter 1 (SGLT1).[8][9] SGLT1 is a key protein responsible for the uptake of glucose and galactose from the intestine and their reabsorption in the kidneys. The transport of methyl-D-glucosides by SGLT1 has been demonstrated in Xenopus oocytes expressing the human SGLT1 transporter, where both anomers showed similar maximal transport rates and apparent Michaelis-Menten constants.[8][9]

The β-anomer has been observed to accumulate to a higher extent in the kidneys compared to the α-anomer, suggesting a slower basolateral efflux from the tubular cells for the β-form.[8][9] Importantly, these methyl-D-glucosides are not transported by the sodium-independent glucose transporter GLUT1, highlighting their selectivity for SGLTs.[8][9]

G

Experimental Protocol: SGLT1 Transport Assay in Cultured Cells

This protocol describes a method for measuring the uptake of radiolabeled methyl α-D-glucopyranoside ([¹⁴C]AMG), a commonly used non-metabolizable substrate, in cells stably expressing human SGLT1.

Materials:

  • CHO Flp-In cells stably transfected with pcDNA5-SGLT1

  • Culture medium (e.g., Ham's F12 with hygromycin)

  • Krebs-Ringer-Henseleit (KRH) buffer with and without NaCl

  • [¹⁴C]-methyl-α-D-glucopyranoside ([¹⁴C]AMG)

  • Phlorizin (SGLT inhibitor)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Seed the SGLT1-expressing CHO cells in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells twice with Na⁺-free KRH buffer.

    • Pre-incubate the cells in Na⁺-free KRH buffer for 20 minutes at 37°C to deplete intracellular Na⁺.

  • Uptake Assay:

    • To measure Na⁺-dependent uptake, add KRH buffer containing NaCl and [¹⁴C]AMG to the cells.

    • To measure Na⁺-independent uptake (background), add Na⁺-free KRH buffer containing [¹⁴C]AMG.

    • To determine inhibitor effects, pre-incubate cells with phlorizin before adding the uptake buffer containing the inhibitor and [¹⁴C]AMG.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes).

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold Na⁺-free KRH buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the Na⁺-independent uptake wells from the Na⁺-dependent uptake wells to determine the specific SGLT1-mediated transport.

    • Normalize the data to the protein concentration in each well.

    • Calculate the inhibition percentage for the inhibitor-treated wells compared to the control.

Interaction with Lectins: Probing Carbohydrate-Binding Specificity

Lectins are proteins that bind specifically to carbohydrates and are involved in a wide array of biological processes, including cell-cell recognition, adhesion, and signaling. Methyl β-D-glucopyranoside, along with its α-anomer, serves as a valuable ligand for studying the binding specificity of certain lectins, particularly those that recognize glucose and mannose residues.

Binding to Concanavalin A

Concanavalin A (ConA) is a well-studied lectin with a binding site that accommodates α-D-mannopyranosyl and α-D-glucopyranosyl residues. While ConA shows a preference for the α-anomers, theoretical studies suggest that methyl β-D-glucopyranoside can also bind to ConA, albeit in different modes compared to the α-anomer.[10] The interaction of ConA with cell surface carbohydrates can lead to cell agglutination, a process that can be inhibited by competing monosaccharides like α-methyl-D-glucopyranoside.[11] The binding of saccharides to ConA is a metal-dependent process, requiring the presence of both a transition metal ion and Ca²⁺.[6]

G

Potential as a Quorum Sensing Inhibitor

Recent research has begun to explore the potential of various natural compounds to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation.[12][13][14] While research in this area is still emerging, one study identified methyl-β-D-glucopyranoside as a constituent of a plant extract with anti-quorum sensing activity. Further investigation is needed to elucidate the specific role and mechanism of methyl β-D-glucopyranoside in QS inhibition.

Conclusion and Future Perspectives

Methyl β-D-glucopyranoside hemihydrate is more than just a simple sugar derivative; it is a powerful tool in the arsenal of researchers studying fundamental biological processes. Its utility as a specific substrate for β-glucosidases, a non-metabolizable probe for glucose transporters, and a ligand for studying lectin interactions is well-established. Emerging evidence also points towards its potential role in modulating bacterial communication. As research continues to unravel the complexities of the glycome, the applications of this versatile molecule are poised to expand, offering new avenues for discovery in drug development and biotechnology.

References

An In-depth Technical Guide to the Mechanism of Action of Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Probe in Glycoscience

Methyl β-D-glucopyranoside hemihydrate is a monosaccharide derivative that has carved a significant niche in biochemical and microbiological research. As a stable, non-metabolizable analog of glucose, it serves as an invaluable tool for dissecting complex biological processes involving carbohydrates.[1] This guide provides an in-depth exploration of the mechanisms of action of Methyl β-D-glucopyranoside hemihydrate, tailored for researchers, scientists, and drug development professionals. We will delve into its role as an enzymatic substrate, a modulator of bacterial communication, and a molecular probe for studying carbohydrate-protein interactions, supported by experimental evidence and protocols.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount to appreciating its biological interactions.

PropertyValueReference
CAS Number 709-50-2[2][3]
Molecular Formula C₇H₁₄O₆[2][4][5]
Molecular Weight 194.18 g/mol [3][4][6]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[6]
Optical Rotation [α]D -36 to -34° (c = 4% in water)[6]

The key structural feature of Methyl β-D-glucopyranoside is the methyl group at the anomeric carbon in the beta configuration. This glycosidic bond is stable to hydrolysis under neutral conditions and, crucially, prevents the pyranose ring from opening to its linear aldehyde form. This makes it a non-reducing sugar, a property that is central to its utility as a stable molecular probe in biological systems.

Mechanism of Action I: A Substrate for β-Glucosidases

One of the primary and most well-characterized roles of Methyl β-D-glucopyranoside is as a substrate for β-glucosidases, a class of enzymes that hydrolyze terminal, non-reducing β-D-glucose residues from the end of oligosaccharides and glycosides.

The enzymatic hydrolysis of Methyl β-D-glucopyranoside by sweet almond β-glucosidase is a classic example. The reaction proceeds via a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen of the bound substrate, followed by the rate-limiting cleavage of the glycosidic bond. This enzymatic catalysis is remarkably efficient, proceeding approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis at 25°C.

Experimental Protocol: β-Glucosidase Activity Assay

This protocol outlines a general method for determining β-glucosidase activity using a chromogenic substrate, which can be adapted for competitive inhibition studies with Methyl β-D-glucopyranoside.

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

    • Substrate Stock Solution: 10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) in assay buffer.

    • Stop Solution: 1 M sodium carbonate (Na₂CO₃).

    • Enzyme Solution: A purified or crude extract containing β-glucosidase, diluted in assay buffer to a suitable concentration.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a 96-well plate, combine 50 µL of enzyme solution with 50 µL of assay buffer.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of pre-warmed substrate stock solution.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer or microplate reader.

    • A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the enzyme activity in units (µmol of product released per minute) based on the standard curve.

Logical Framework for β-Glucosidase Hydrolysis

G cluster_0 Enzyme Active Site E_S Enzyme-Substrate Complex (E-MβG) E_SH Protonated E-S Complex (E-MβG-H+) E_S->E_SH Protonation E_Glc Glucosyl-Enzyme Intermediate E_SH->E_Glc Rate-limiting cleavage P1 Methanol E_Glc->P1 E_P2 Enzyme-Glucose Complex E_freeP2 E_freeP2 E_P2->E_freeP2 Release E Free Enzyme (β-Glucosidase) S Substrate (Methyl β-D-glucopyranoside) H2O Water P2 Glucose E_free Free Enzyme ES ES ES->E_S Binding E_GlcH2O E_GlcH2O E_GlcH2O->E_P2 Hydrolysis

Caption: Stepwise mechanism of Methyl β-D-glucopyranoside hydrolysis by β-glucosidase.

Mechanism of Action II: Quorum Sensing Inhibition

A compelling area of research is the role of Methyl β-D-glucopyranoside as an inhibitor of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors such as virulence and biofilm formation.[7]

Methyl β-D-glucopyranoside has been shown to exhibit anti-QS activity against Chromobacterium violaceum, a model organism for studying QS.[7] The mechanism of inhibition is competitive antagonism of the autoinducer receptor. C. violaceum uses N-hexanoyl-L-homoserine lactone (N-HHL) as its autoinducer, which binds to the LuxR-type transcriptional regulator, CviR.[8] Methyl β-D-glucopyranoside competes with N-HHL for binding to CviR, thereby preventing the activation of QS-dependent gene expression, such as the production of the purple pigment violacein.[7] This inhibitory effect is specific to the β-anomer, as Methyl α-D-glucopyranoside does not show the same activity.[7]

Experimental Protocol: Quorum Sensing Inhibition Assay (Chromobacterium violaceum CV026)

This protocol describes a qualitative and semi-quantitative method to assess the anti-QS activity of Methyl β-D-glucopyranoside.

  • Materials:

    • Chromobacterium violaceum CV026 (a mutant that requires an exogenous source of N-HHL to produce violacein).

    • Luria-Bertani (LB) agar plates.

    • Stock solution of N-HHL in a suitable solvent (e.g., acetonitrile).

    • Stock solution of Methyl β-D-glucopyranoside hemihydrate in sterile water.

  • Assay Procedure:

    • Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture evenly over the surface.

    • Allow the plate to dry.

    • In the center of the plate, place a sterile paper disc impregnated with a known amount of N-HHL (e.g., 10 µL of a 10 µM solution).

    • Place sterile paper discs impregnated with different concentrations of Methyl β-D-glucopyranoside at a distance from the central disc.

    • Incubate the plate at 30°C for 24-48 hours.

  • Interpretation of Results:

    • A purple ring will form around the central N-HHL disc, indicating the induction of violacein production.

    • Inhibition of QS by Methyl β-D-glucopyranoside will be observed as a zone of colorless bacterial growth where the compound has diffused and prevented violacein production. The diameter of this zone of inhibition can be measured to semi-quantify the inhibitory activity.

Logical Flow of Quorum Sensing Inhibition

G cluster_0 Bacterial Cell LuxI LuxI-type synthase AHL Autoinducer (e.g., N-HHL) LuxI->AHL produces LuxR LuxR-type receptor (e.g., CviR) AHL_LuxR AHL-LuxR Complex Gene_Expression QS Gene Expression (e.g., violacein production) AHL_LuxR->Gene_Expression activates AHL->LuxR binds to MbetaG Methyl β-D-glucopyranoside MbetaG->Inhibition Inhibition->LuxR competitively inhibits binding

Caption: Competitive inhibition of a LuxR-type receptor by Methyl β-D-glucopyranoside.

Mechanism of Action III: A Molecular Probe for Lectin Binding

Lectins are carbohydrate-binding proteins that play crucial roles in cell recognition, adhesion, and signaling. Due to its structural rigidity and resemblance to a terminal glucose residue, Methyl β-D-glucopyranoside is an excellent tool for studying lectin-carbohydrate interactions.

Its binding to various lectins, such as Concanavalin A, has been characterized using techniques like temperature-jump relaxation kinetics. These studies have revealed that the binding occurs in a single bimolecular step. The differences in affinity of various saccharides for a particular lectin are often due to differences in their dissociation rate constants rather than their association rate constants.

Effects on Mammalian Cells: An Area of Limited Direct Evidence

A comprehensive review of the current literature reveals a notable lack of direct evidence for significant, specific mechanisms of action of Methyl β-D-glucopyranoside hemihydrate on mammalian cells. It is generally considered to be non-toxic and not metabolized by mammalian cells.[1] This inertness is a key reason for its use as a control or probe in various biological assays.

It is crucial to distinguish Methyl β-D-glucopyranoside from Methyl-β-cyclodextrin, a cyclic oligosaccharide that is widely used to manipulate cholesterol levels in cell membranes and has profound effects on cellular signaling and structure. The search results for the cellular effects of "methyl beta glucoside" are often confounded by studies on this distinct molecule.

While some derivatives of methyl glucopyranosides have been shown to possess biological activities such as anti-inflammatory or anti-cancer effects, these properties are attributed to the aglycone or other modifications to the glucopyranoside ring, rather than the Methyl β-D-glucopyranoside moiety itself.[9][10]

Conclusion: A Multifaceted Tool in Scientific Research

Methyl β-D-glucopyranoside hemihydrate is a compound with a well-defined set of mechanisms of action that make it a cornerstone in glycoscience research. Its utility stems from its structural simplicity and stability, allowing for the precise investigation of enzymatic reactions, the competitive inhibition of bacterial communication pathways, and the elucidation of carbohydrate-protein interactions. While its direct effects on mammalian cells appear to be minimal, its value as a non-perturbing probe and a building block for more complex glycoconjugates is firmly established. Future research may further uncover its potential as a scaffold for the development of novel anti-infective agents that target bacterial quorum sensing.

References

An In-depth Technical Guide to Methyl β-D-glucopyranoside Hemihydrate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl β-D-glucopyranoside Hemihydrate, from its historical discovery rooted in the foundational work of Emil Fischer to its modern applications in scientific research and drug development. We will delve into its synthesis, physicochemical properties, and its role as a valuable tool in glycobiology and beyond.

Historical Context: The Dawn of Glycoside Synthesis

The story of Methyl β-D-glucopyranoside is intrinsically linked to the pioneering work of the German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his investigations into sugar and purine chemistry.[1] In the 1890s, Fischer developed a method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[2][3] This reaction, now known as Fischer glycosylation, was a landmark achievement that opened the door to the systematic study of carbohydrates and their derivatives.[4][5]

Fischer's initial experiments involved reacting D-glucose with methanol in the presence of hydrochloric acid, which resulted in a mixture of anomeric methyl glucosides.[1][6] The formation of these glycosides was crucial evidence that sugars exist in cyclic hemiacetal forms rather than solely as open-chain structures.[7] While Fischer's work laid the foundation, the specific isolation and characterization of the β-anomer and its subsequent crystallization as a hemihydrate were the results of continued research in the field, building upon his groundbreaking synthesis.

Synthesis and Purification of Methyl β-D-glucopyranoside Hemihydrate

The synthesis of methyl β-D-glucopyranoside is primarily achieved through the Fischer glycosylation of D-glucose. This reaction typically yields a mixture of the α- and β-anomers in both pyranose and furanose forms, with the thermodynamically more stable α-pyranoside often being the major product under prolonged reaction times.[2][3] The β-anomer is then isolated from the reaction mixture.

Experimental Protocol: Fischer Glycosylation of D-Glucose

This protocol outlines the synthesis of methyl glucoside anomers, from which Methyl β-D-glucopyranoside is isolated.

Materials:

  • Anhydrous D-glucose

  • Anhydrous methanol

  • Concentrated sulfuric acid or dry hydrogen chloride gas

  • Sodium carbonate or other suitable base for neutralization

  • Activated carbon (for decolorization, if necessary)

  • Distilled water

Procedure:

  • Preparation of Acidic Methanol: Prepare a solution of 0.5-1% (w/w) anhydrous hydrogen chloride or sulfuric acid in anhydrous methanol. This is a critical step, and moisture should be rigorously excluded to maximize yield.[6] The reaction between glucose and methanol produces water, which can hydrolyze the formed glucoside back to the starting materials, thus reducing the yield.[4]

  • Reaction: Suspend finely powdered anhydrous D-glucose in the acidic methanol solution in a round-bottom flask equipped with a reflux condenser and a drying tube.[6] The mixture is then heated to reflux with stirring. The reaction is typically refluxed for an extended period (e.g., 24-72 hours) to reach equilibrium.[6]

  • Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the acid catalyst is neutralized by the slow addition of a base such as sodium carbonate until the solution is neutral to slightly alkaline.[4]

  • Filtration and Concentration: The precipitated salt is removed by filtration. The filtrate, which contains a mixture of methyl α- and β-D-glucosides, unreacted glucose, and methanol, is then concentrated under reduced pressure.

Isolation and Crystallization of the Hemihydrate

The separation of the β-anomer from the more abundant α-anomer relies on their differing solubilities. The α-anomer is less soluble in methanol and can be crystallized out first.[6]

  • Crystallization of the α-Anomer: The concentrated syrup from the previous step is cooled, often to 0°C, to induce crystallization of methyl α-D-glucopyranoside.[6] The crystals are collected by filtration.

  • Isolation of the β-Anomer: The mother liquor is enriched with the more soluble methyl β-D-glucopyranoside.[6] This liquor is further concentrated.

  • Crystallization of Methyl β-D-glucopyranoside Hemihydrate: The concentrated syrup containing the β-anomer is then dissolved in a minimal amount of hot water. Upon cooling, Methyl β-D-glucopyranoside crystallizes as a hemihydrate (C₇H₁₄O₆ · ½H₂O).[8] The presence of water during crystallization is crucial for the formation of the hemihydrate. The crystals are collected by filtration, washed with cold ethanol, and dried.

Purification and Characterization

The purity of the synthesized Methyl β-D-glucopyranoside Hemihydrate should be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to quantify any remaining α-anomer or unreacted glucose. The separation of the anomers can be achieved on a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the product. The anomeric proton (H-1) of the β-anomer typically appears as a doublet at a characteristic chemical shift with a larger coupling constant compared to the α-anomer, indicative of a trans-diaxial relationship with H-2.[9]

  • Melting Point: The melting point of the purified hemihydrate should be sharp and consistent with the literature value.

  • Optical Rotation: The specific rotation of a solution of the compound is a key physical constant for chiral molecules like glycosides.

Diagram of Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization start D-Glucose + Anhydrous Methanol reflux Reflux with Acid Catalyst (H2SO4 or HCl) start->reflux neutralize Neutralization (e.g., Na2CO3) reflux->neutralize concentrate1 Concentration (Reduced Pressure) neutralize->concentrate1 cool Cooling to 0°C concentrate1->cool filter1 Filtration cool->filter1 alpha_anomer Crystalline Methyl α-D-glucopyranoside filter1->alpha_anomer mother_liquor Mother Liquor (Enriched in β-anomer) filter1->mother_liquor concentrate2 Further Concentration mother_liquor->concentrate2 crystallize_beta Crystallization from Water concentrate2->crystallize_beta filter2 Filtration & Washing crystallize_beta->filter2 beta_hemihydrate Methyl β-D-glucopyranoside Hemihydrate filter2->beta_hemihydrate hplc HPLC beta_hemihydrate->hplc nmr NMR (1H, 13C) beta_hemihydrate->nmr mp Melting Point beta_hemihydrate->mp or Optical Rotation beta_hemihydrate->or

Caption: Workflow for the synthesis and purification of Methyl β-D-glucopyranoside Hemihydrate.

Physicochemical and Structural Properties

Methyl β-D-glucopyranoside Hemihydrate is a white, crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₆ · ½H₂O[8]
Molecular Weight 203.19 g/mol (for hemihydrate)
CAS Number 7000-27-3[8]
Melting Point 111-113 °C
Specific Optical Rotation [α]D²⁰ = -33 ± 2° (c=1 in H₂O)
Solubility Highly soluble in water (100 mg/mL); soluble in methanol.[10]
Crystal Structure of the Hemihydrate

The crystal structure of Methyl β-D-glucopyranoside Hemihydrate has been determined by X-ray crystallography. It crystallizes in the P4₁2₁2 space group. The water molecule plays a crucial role in the crystal lattice, forming hydrogen bonds that link the glucopyranoside molecules.[11] The pyranose ring adopts a chair conformation (⁴C₁).

Crystallographic ParameterValueReference(s)
Space Group P4₁2₁2[11]
a 7.433 Å[11]
b 7.433 Å[11]
c 34.154 Å[11]
Glycosidic C1-O1 bond length 1.380 Å[11]
Ring C-O distances 1.440 Å and 1.432 Å[11]
Spectroscopic Data

NMR spectroscopy is a powerful tool for the characterization of Methyl β-D-glucopyranoside.

NucleusChemical Shift (ppm)
¹³C NMR (in D₂O)
C-1~104.2
C-2~74.9
C-3~77.8
C-4~71.4
C-5~77.9
C-6~62.5
O-CH₃~58.4
¹H NMR (in D₂O)
H-1~4.3 (d, J ≈ 8 Hz)
O-CH₃~3.5 (s)
Other protons~3.2 - 3.9

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Applications in Research and Development

Methyl β-D-glucopyranoside's unique properties make it a versatile tool in various scientific disciplines.

Enzyme Kinetics and Inhibition Studies

Methyl β-D-glucopyranoside is a well-established substrate for β-glucosidases.[2][11] Its simple structure and stability make it an ideal model compound for studying the kinetics and mechanism of these enzymes, which are crucial in various biological processes, including cellulose degradation and the activation of plant defense compounds.[12] The rate of hydrolysis of the glycosidic bond can be monitored to determine key kinetic parameters such as Kₘ and Vₘₐₓ.[13]

It can also act as a competitive inhibitor for certain glucose-metabolizing enzymes and transporters.[14] This property is valuable in studies aimed at understanding glucose transport mechanisms and in the development of therapeutic agents that target these pathways.

Diagram of Competitive Inhibition by Methyl β-D-glucopyranoside

G cluster_enzyme β-Glucosidase Active Site cluster_substrates Substrates cluster_products Products E Enzyme P Glucose E->P Hydrolyzes to S Natural Substrate (e.g., Cellobiose) S->E Binds I Methyl β-D-glucopyranoside (Competitive Inhibitor) I->E Competitively Binds (No Reaction)

Caption: Competitive inhibition of β-glucosidase by Methyl β-D-glucopyranoside.

Glycosylation Reactions and Synthesis

In organic synthesis, Methyl β-D-glucopyranoside serves as a model glycosyl acceptor in enzymatic glycosylation reactions.[15] Its use allows for the optimization of reaction conditions and the study of the substrate specificity of glycosyltransferases. This is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications.

Other Applications
  • Pharmaceuticals: It can be used as an excipient in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[10]

  • Biotechnology: In cell culture, it can serve as a non-metabolizable carbon source to study specific metabolic pathways.[10]

  • Cosmetics: It is incorporated into skincare formulations for its moisturizing properties.[10]

  • Food Industry: It has applications as a natural sweetener and flavor enhancer.[10]

Conclusion

Methyl β-D-glucopyranoside Hemihydrate, a compound with a rich history dating back to the foundational work of Emil Fischer, continues to be a molecule of significant interest in modern science. Its well-defined structure, ease of synthesis, and versatile chemical properties make it an invaluable tool for researchers in glycobiology, enzymology, and drug development. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in these fields.

References

Unlocking the Potential of Methyl β-d-glucopyranoside hemihydrate: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Glycoside

Methyl β-d-glucopyranoside hemihydrate, a seemingly unassuming monosaccharide derivative, has long been a staple in glycoscience, primarily valued for its stability and utility as a synthetic building block.[1] However, to confine this molecule to its traditional roles is to overlook a landscape of untapped research potential. This technical guide moves beyond the established applications to explore novel and compelling research avenues for Methyl β-d-glucopyranoside hemihydrate, offering a roadmap for researchers, scientists, and drug development professionals to unlock its latent capabilities. We will delve into its potential as a modulator of bacterial communication, a scaffold for targeted drug delivery systems, and a tool for developing sophisticated chemical probes. This document is structured to not only present these opportunities but to provide the foundational scientific reasoning and detailed methodologies necessary to pursue them.

I. Foundational Understanding: Physicochemical and Biological Profile

Before exploring novel research directions, a firm grasp of the core characteristics of Methyl β-d-glucopyranoside hemihydrate is essential.

A. Physicochemical Properties

Methyl β-d-glucopyranoside hemihydrate is a white, crystalline powder with high solubility in water.[1] Its key structural feature is the methyl group attached to the anomeric carbon in a β-configuration, which imparts significant stability by preventing the pyranose ring from opening.[2] This stability is a crucial attribute that underpins many of its potential applications.

PropertyValueSource
Molecular FormulaC₇H₁₄O₆·0.5H₂O[3]
Molecular Weight203.19 g/mol [3]
Melting Point111-113 °CN/A
Optical Rotation[α]/D ≈ -33° (c=1 in H₂O)N/A
SolubilityHigh in water[1]
B. Established Biological Roles and Applications

Currently, Methyl β-d-glucopyranoside is utilized in various industries:

  • Pharmaceuticals: It serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients.[1]

  • Biotechnology: In cell culture, it can be used as a carbon source for microbial growth.[1]

  • Cosmetics: Its moisturizing properties are leveraged in skincare formulations.[1]

  • Research: It is a fundamental building block in the synthesis of more complex glycosides and serves as a model compound in biochemical studies, particularly in glycoprotein synthesis and enzyme activity assays.[1][4]

II. Emerging Research Frontier: Antiquorum Sensing Activity

One of the most exciting and underexplored areas of research for Methyl β-d-glucopyranoside is its potential to interfere with bacterial communication, a process known as quorum sensing (QS). Recent findings have suggested that Methyl β-d-glucopyranoside exhibits antiquorum-sensing activity. This opens up a compelling avenue for developing novel anti-infective strategies that do not rely on traditional bactericidal or bacteriostatic mechanisms, thus potentially mitigating the rise of antibiotic resistance.

A. The Rationale: Why Target Quorum Sensing?

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as biofilm formation, virulence factor expression, and antibiotic resistance.[5] By disrupting these communication pathways, it is possible to disarm pathogenic bacteria without killing them, which is believed to exert less selective pressure for the development of resistance.[5] Natural compounds, including various glycosides, have been identified as promising quorum sensing inhibitors (QSIs).[6][7]

B. Proposed Mechanism of Action

The precise mechanism by which Methyl β-d-glucopyranoside may inhibit quorum sensing is yet to be fully elucidated. However, based on the known mechanisms of other glycosidic QSIs, several hypotheses can be proposed. The general mechanisms of natural QSIs include inhibiting the generation of QS signal molecules or interfering with their reception.[6] Glycosides may act by competitively binding to the receptor proteins of signal molecules, thereby blocking the downstream signaling cascade.

Diagram: Proposed Mechanism of Quorum Sensing Inhibition

G cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase Signal_Molecule AHL Signal Signal_Synthase->Signal_Molecule Synthesis Receptor LuxR-type Receptor Signal_Molecule->Receptor Binding Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation MBGP Methyl β-d-glucopyranoside MBGP->Receptor Competitive Inhibition

Caption: Proposed competitive inhibition of a LuxR-type receptor by Methyl β-d-glucopyranoside.

C. Experimental Workflow: Screening for Antiquorum Sensing Activity

A robust experimental workflow is crucial to validate and characterize the antiquorum-sensing properties of Methyl β-d-glucopyranoside and its derivatives.

Diagram: Antiquorum Sensing Screening Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Mechanism & In Silico Analysis Start Methyl β-d-glucopyranoside Synthesis Derivative Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biosensor Strain Assay (e.g., C. violaceum) Characterization->Bioassay MIC Determine MIC Bioassay->MIC Biofilm Biofilm Inhibition Assay MIC->Biofilm Virulence Virulence Factor Assay Biofilm->Virulence Docking Molecular Docking Virulence->Docking MD Molecular Dynamics Docking->MD

Caption: A comprehensive workflow for investigating antiquorum sensing activity.

D. Detailed Experimental Protocol: Violacein Inhibition Assay

This protocol details a common method for screening for QS inhibition using the biosensor bacterium Chromobacterium violaceum. This bacterium produces a purple pigment called violacein, the production of which is regulated by quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Methyl β-d-glucopyranoside hemihydrate and its synthesized derivatives

  • N-acyl-homoserine lactone (AHL) signal molecule (e.g., C6-HSL)

  • Solvent for test compounds (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Prepare Test Plates:

    • Add 100 µL of fresh LB broth to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds (Methyl β-d-glucopyranoside and its derivatives) in the wells. Include a solvent control.

  • Inoculation: Dilute the overnight culture of C. violaceum 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well.

  • Induction (if using a mutant strain): For mutant strains of C. violaceum that do not produce their own AHL, add a sub-inhibitory concentration of the appropriate AHL to induce violacein production.

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

  • Quantify Violacein Production:

    • After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

    • To quantify violacein, add 100 µL of DMSO to each well and mix to lyse the cells and solubilize the pigment.

    • Measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.

  • Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀). Compare the violacein production in the presence of the test compounds to the control to determine the percentage of inhibition.

III. Advanced Drug Delivery Systems: A Glycosidic Scaffold

The inherent biocompatibility and hydrophilicity of Methyl β-d-glucopyranoside make it an attractive candidate for the development of advanced drug delivery systems.[1] Moving beyond its role as a simple excipient, it can be chemically modified to create sophisticated drug carriers.

A. Rationale: Leveraging Glycosylation for Targeted Delivery

Many cell types, particularly cancer cells, overexpress specific carbohydrate-binding proteins (lectins) on their surface. By functionalizing a drug delivery system with a glycoside like Methyl β-d-glucopyranoside, it may be possible to achieve targeted delivery to these cells, thereby increasing therapeutic efficacy and reducing off-target side effects.

B. Potential Applications
  • Glycoside-Drug Conjugates: Covalently linking a therapeutic agent to Methyl β-d-glucopyranoside can improve the drug's solubility and pharmacokinetic profile. The glycoside moiety can also facilitate cellular uptake via glucose transporters or other lectin-mediated endocytosis.

  • Glycosylated Nanoparticles: Methyl β-d-glucopyranoside can be used to surface-functionalize nanoparticles (e.g., liposomes, polymeric micelles, or gold nanoparticles).[8][9] This "glyco-coating" can enhance their stability in biological fluids, reduce immunogenicity, and enable targeted delivery.

Diagram: Glycosylated Nanoparticle for Targeted Drug Delivery

G cluster_nanoparticle Glycosylated Nanoparticle cluster_cell Target Cell Core Drug Core Shell Lipid/Polymer Shell Glycoside Methyl β-d-glucopyranoside Shell->Glycoside Receptor Lectin Receptor Glycoside->Receptor Targeted Binding Cell_Membrane Cell Membrane G cluster_components Probe Components Probe Recognition Moiety (Methyl β-d-glucopyranoside) Linker Reporter/Reactive Group Recognition Specifically binds to the enzyme's active site. Probe:f0->Recognition Linker Positions the reporter/reactive group. Probe:f1->Linker Reporter Allows for detection (e.g., fluorophore, biotin). Probe:f2->Reporter

References

The Enigmatic Presence of Methyl β-D-Glucopyranoside and Its Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Quiet Significance

In the vast and intricate world of natural products, certain molecules, while not always in the spotlight, play crucial roles in the survival and interaction of organisms. Methyl β-D-glucopyranoside is one such enigmatic compound. At first glance, it is a simple methylated sugar, yet its natural occurrence and the diverse biological activities of its derivatives hint at a deeper significance. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrence, biosynthesis, and biological relevance of methyl β-D-glucopyranoside and its derivatives. We will delve into the causality behind its presence in various life forms, detail the methodologies for its study, and explore the potential of its derivatives in therapeutic applications.

Part 1: The Ubiquity and Biosynthesis of Methyl β-D-Glucopyranoside

A Predominance in the Plant Kingdom: The Rosaceae Connection

Methyl β-D-glucopyranoside has been identified as a significant soluble compound in various higher plants, with a particularly high accumulation in members of the Rosaceae family.[1][2] Notably, the alpine herb Geum montanum L. can accumulate this glucoside to levels accounting for up to 20% of the soluble carbohydrates in its aged, overwintering leaves.[1][2][3] Its presence has also been confirmed in other organisms like Rosa laevigata and Pedicularis plicata.[4] While found in various dicots, concentrations greater than 1 μmol g⁻¹ wet weight are predominantly observed in the Rosoideae subfamily.[1][2]

The accumulation of methyl β-D-glucopyranoside in plants is not merely incidental. Research strongly suggests a role in detoxification. Specifically, its synthesis is a mechanism to mitigate the cytoplasmic accumulation of methanol and its toxic byproducts.[1][2] Methanol is naturally produced in plants through the demethylation of pectin in expanding leaves.

The Biosynthetic Pathway: A Direct Glycosylation Event

Studies utilizing ¹³C-labeled substrates have elucidated that the biosynthesis of methyl β-D-glucopyranoside in the cytosol of plant cells occurs through the direct glycosylation of methanol with glucose.[1][2] This process is catalyzed by enzymes that facilitate the transfer of a glucose molecule to methanol, forming the β-glycosidic bond.

While the specific enzymes responsible for this reaction in plants like Geum montanum have not been definitively isolated and characterized, the broader family of UDP-glycosyltransferases (UGTs) are prime candidates. UGTs are a large and diverse family of enzymes known to play a pivotal role in the detoxification of a wide range of small lipophilic compounds by conjugating them with sugars.[5][6][7][8] This glycosylation increases the water solubility of the xenobiotic or endogenous compound, facilitating its transport and sequestration, often into the vacuole.[5] In the case of methyl β-D-glucopyranoside, once synthesized in the cytosol, it is transported to and stored in the vacuole, where it does not appear to be further metabolized or reallocated during senescence.[1][2][3]

Biosynthesis_and_Sequestration cluster_cytosol Cytosol cluster_vacuole Vacuole Methanol Methanol UGT UDP-Glycosyltransferase (UGT) Methanol->UGT Substrate Glucose Glucose Glucose->UGT Substrate MeG_c Methyl β-D-glucopyranoside UGT->MeG_c Catalyzes MeG_v Stored Methyl β-D-glucopyranoside MeG_c->MeG_v Transport

Caption: Biosynthesis and vacuolar sequestration of methyl β-D-glucopyranoside in plant cells.

Occurrence in Other Domains of Life: An Area for Further Exploration

While the presence of methyl β-D-glucopyranoside in plants is well-documented, its natural occurrence in other kingdoms of life, such as microorganisms and animals, is less clear. Some databases report its presence in various organisms, including chickens, domestic pigs, and in products like milk and breakfast cereals, suggesting it could be a biomarker for the consumption of certain foods.[9] However, detailed studies on its biosynthesis and physiological role in these organisms are currently lacking. Its potential role as a carbon source for microbial growth has been noted.[10]

Part 2: The Pharmacological Potential of Methyl β-D-Glucopyranoside Derivatives

While methyl β-D-glucopyranoside itself has limited reported biological activity, its derivatives, both naturally occurring and synthetic, have garnered significant interest from the scientific community for their therapeutic potential. The core glucopyranoside structure serves as a versatile scaffold for chemical modifications that can lead to compounds with a wide range of biological activities.

A Spectrum of Bioactivity: From Antimicrobial to Anticancer

A growing body of research has demonstrated that derivatives of methyl β-D-glucopyranoside exhibit promising antibacterial, antifungal, and even anticancer properties.[11][12][13][14][15][16] The introduction of various acyl groups, for instance, can significantly enhance the biological profile of the parent molecule.

Table 1: Summary of Reported Biological Activities of Methyl β-D-Glucopyranoside Derivatives

Derivative ClassBiological ActivityTarget Organisms/Cell LinesKey Findings
Acylated DerivativesAntibacterialBacillus cereus, E. ColiAcylated derivatives show moderate to good antibacterial activity.[16]
Acylated DerivativesAntifungalPhytopathogenic fungiOften more effective against fungal phytopathogens than bacteria.
Methyl α-D-glucopyranosidePro-apoptoticCancer cell linesIdentified as a pro-apoptotic compound in Tulbaghia violacea extract.
Synthetic EthersAntimicrobialGram-positive bacteria (including multi-drug resistant strains)Amphiphilic ethers show potent activity against strains like MRSA and VRE.[15]
Structure-Activity Relationships: The Key to Potency

The biological activity of these derivatives is intricately linked to their chemical structure. Factors such as the nature of the substituent groups, their position on the pyranose ring, and the overall lipophilicity of the molecule play a crucial role in determining their efficacy. For example, computational studies involving molecular docking have been employed to understand the binding affinities of these derivatives to microbial proteins, providing insights into their mechanism of action and guiding the design of more potent analogues.[11][13]

Part 3: Methodologies for the Study of Methyl β-D-Glucopyranoside and Its Derivatives

A robust and well-defined methodological approach is paramount for the accurate study of methyl β-D-glucopyranoside and its derivatives. This section provides a guide to the key experimental protocols, from extraction and isolation to structural characterization.

Extraction and Isolation from Natural Sources

The polar nature of glycosides dictates the choice of solvents and techniques for their extraction from complex biological matrices.

Experimental Protocol: General Extraction of Polar Glycosides from Plant Material

  • Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Due to their polarity, glycosides are typically extracted using polar solvents such as methanol, ethanol, or water-ethanol mixtures.[17] Maceration, Soxhlet extraction, or ultrasonication-assisted extraction can be employed.

  • Initial Purification (Liquid-Liquid Partitioning): The crude extract is often concentrated and then partitioned between an aqueous phase and a non-polar solvent (e.g., hexane or diethyl ether) to remove lipids and other non-polar compounds. The glycosides will remain in the aqueous/polar layer.

  • Column Chromatography: The polar fraction is then subjected to column chromatography for further purification. Common stationary phases include silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography. Elution is performed with a gradient of solvents of increasing polarity (e.g., from ethyl acetate to methanol).

  • Size-Exclusion Chromatography: For further purification and separation based on size, Sephadex LH-20 is a common choice, often using methanol as the mobile phase.[18]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a pure compound is often achieved using preparative HPLC.

Extraction_and_Isolation_Workflow Start Ground Plant Material Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Start->Solvent_Extraction Partitioning Liquid-Liquid Partitioning (vs. Non-polar solvent) Solvent_Extraction->Partitioning Column_Chromo Column Chromatography (e.g., Silica Gel, C18) Partitioning->Column_Chromo SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) Column_Chromo->SEC HPLC Preparative HPLC SEC->HPLC Pure_Compound Pure Methyl β-D-glucopyranoside or its Derivatives HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and isolation of methyl β-D-glucopyranoside and its derivatives from plant material.

Structural Characterization: Unveiling the Molecular Architecture

Once isolated, the precise structure of methyl β-D-glucopyranoside and its derivatives is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of these compounds.[1][4][19][20][21] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms, the stereochemistry of the glycosidic bond (α or β), and the nature and position of any substituent groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[4] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for these polar, non-volatile molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.[4]

Synthesis of Derivatives: Expanding the Chemical Space

The synthesis of derivatives of methyl β-D-glucopyranoside is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.[22][23][24][25][26] Common synthetic approaches involve the selective protection and deprotection of the hydroxyl groups on the pyranose ring, followed by the introduction of various functional groups through esterification, etherification, or other chemical transformations.

Part 4: Future Perspectives and Conclusion

The study of methyl β-D-glucopyranoside and its derivatives is a field ripe with opportunities for further research and development. While its role in methanol detoxification in plants is becoming clearer, its presence and function in other organisms remain largely unexplored. The identification and characterization of the specific UDP-glycosyltransferases responsible for its biosynthesis in plants would be a significant advancement.

For drug development professionals, the proven antimicrobial and potential anticancer activities of its synthetic derivatives offer a promising starting point for the design of novel therapeutics. Further exploration of the chemical space around the methyl β-D-glucopyranoside scaffold, guided by computational modeling and a deeper understanding of structure-activity relationships, could lead to the discovery of potent and selective drug candidates.

References

Methodological & Application

Application Notes & Protocols: Utilizing Methyl β-D-Glucopyranoside Hemihydrate in Quantitative Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Non-Chromogenic Substrate in Glycosidase Research

For researchers, scientists, and drug development professionals investigating β-glucosidases (EC 3.2.1.21), the choice of substrate is a critical experimental decision. While chromogenic and fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) offer straightforward, direct detection of enzyme activity, they introduce large, synthetic aglycone moieties.[1] These artificial groups can influence enzyme kinetics and may not accurately reflect the enzyme's behavior towards natural substrates.

Methyl β-D-glucopyranoside is a simple, stable glycoside that serves as an excellent substrate for β-glucosidases, closely mimicking the terminal glucose residues of natural oligosaccharides.[2][3] Its hydrolysis by β-glucosidase yields D-glucose and methanol, products that are neither colored nor fluorescent.[2] This characteristic necessitates a coupled assay for quantitation but offers the distinct advantage of avoiding potential interference from artificial chromophores and providing a more faithful representation of the enzyme's catalytic activity on a simple glucoside.[3]

This guide provides a comprehensive framework for using Methyl β-D-glucopyranoside hemihydrate in β-glucosidase assays by coupling the reaction to a highly sensitive and reliable colorimetric glucose detection system.

Properties of Methyl β-D-Glucopyranoside Hemihydrate
PropertyValueSource(s)
CAS Number 7000-27-3 (hemihydrate); 709-50-2 (anhydrous)[4]
Molecular Formula C₇H₁₄O₆ · 0.5H₂O[4]
Molecular Weight ~203.19 g/mol (hemihydrate); 194.18 g/mol (anhydrous)[4]
Appearance White crystalline powder[5]
Solubility Highly soluble in water (~100 mg/mL)[5]
Storage Store at 4°C or -20°C, sealed and protected from moisture[4][6]
Detection Principle Indirect; requires a coupled assay to detect glucose productN/A

Principle of the Coupled Assay

The measurement of β-glucosidase activity using Methyl β-D-glucopyranoside is a two-stage process. The amount of D-glucose produced in the first reaction is stoichiometrically linked to the activity of the β-glucosidase and is quantified in the second, colorimetric reaction.

Stage 1: β-Glucosidase Hydrolysis The enzyme of interest, β-glucosidase, catalyzes the hydrolysis of the substrate, Methyl β-D-glucopyranoside, into D-glucose and methanol. The rate of this reaction is proportional to the enzyme's activity under the given conditions.

Stage 2: Glucose Quantitation (GOPOD Assay) The D-glucose generated is measured using a glucose oxidase/peroxidase (GOPOD) assay.[7][8][9] This involves two subsequent enzymatic reactions:

  • Glucose Oxidase (GOD): D-glucose is oxidized by GOD to D-gluconate and hydrogen peroxide (H₂O₂).[10][11]

  • Peroxidase (POD): In the presence of POD, the H₂O₂ reacts with a chromogenic oxygen acceptor (e.g., a mixture of 4-aminoantipyrine and phenol or p-hydroxybenzoic acid) to produce a stable, colored quinoneimine dye.[8][12]

The intensity of the final color, measured spectrophotometrically at ~510-540 nm, is directly proportional to the amount of glucose produced in Stage 1, and thus to the β-glucosidase activity.[7][8]

Coupled_Enzyme_Assay cluster_0 Stage 1: β-Glucosidase Reaction cluster_1 Stage 2: Glucose Detection (GOPOD) Me_Glc Methyl β-D-Glucopyranoside B_Glucosidase β-Glucosidase (Enzyme of Interest) Me_Glc->B_Glucosidase Glucose D-Glucose B_Glucosidase->Glucose Hydrolysis Methanol Methanol B_Glucosidase->Methanol GOD Glucose Oxidase (GOD) Glucose->GOD H2O2 Hydrogen Peroxide (H₂O₂) GOD->H2O2 Oxidation POD Peroxidase (POD) H2O2->POD Chromogen_oxidized Colored Quinoneimine Dye (Measure Abs @ ~510 nm) POD->Chromogen_oxidized Chromogen_reduced Colorless Chromogen (e.g., 4-AAP + Phenol) Chromogen_reduced->POD

Caption: Coupled reaction for β-glucosidase activity measurement.

Experimental Protocols

Scientific Integrity Note: Every experiment must include appropriate controls. The validity of this assay depends on a "Substrate Blank" (assay buffer + substrate, no enzyme) to correct for any contaminating glucose in the substrate preparation and a "Reagent Blank" for the GOPOD assay (all GOPOD reagents + assay buffer, no sample) to zero the spectrophotometer.

Reagent Preparation
  • β-Glucosidase Assay Buffer: Prepare a 50-100 mM Sodium Acetate buffer, pH 5.0. The optimal pH for β-glucosidases can vary (typically 4.5-6.0), so this should be optimized for the specific enzyme being studied.[13]

  • Substrate Stock Solution (100 mM):

    • Accurately weigh 20.32 mg of Methyl β-D-glucopyranoside hemihydrate.

    • Dissolve in 1.0 mL of purified water.

    • Store in aliquots at -20°C for up to one month.[6] Prepare fresh solutions for kinetic studies.

  • Enzyme Solution: Dilute the β-glucosidase enzyme stock to the desired working concentration in cold Assay Buffer immediately before use. The ideal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Glucose Standard Stock Solution (10 mM / 1.8 mg/mL):

    • Accurately weigh 18.02 mg of anhydrous D-glucose.

    • Dissolve in 10.0 mL of purified water.

    • Store in aliquots at -20°C.

  • GOPOD Reagent: Prepare this reagent according to the manufacturer's instructions (e.g., from a kit like Megazyme K-GLUC) or by combining Glucose Oxidase (>1,250 U), Peroxidase (>125 U), and a chromogen system like p-hydroxybenzoic acid and 4-aminoantipyrine in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4).[7][9] This reagent is often light-sensitive and should be stored in a foil-wrapped container at 4°C.[9]

Protocol 1: β-Glucosidase Activity Assay

This protocol is designed for a 96-well microplate format but can be scaled for test tubes.

  • Prepare Glucose Standards: Create a standard curve by serially diluting the 10 mM Glucose Standard Stock Solution with Assay Buffer to generate concentrations from 0 to 1.0 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM). These will be used to convert absorbance readings to glucose concentration.

  • Set up Reaction Plate: In separate wells of a clear 96-well plate, pipette the following:

Well TypeReagentVolume
Test Sample Assay Buffer40 µL
Enzyme Solution10 µL
Substrate Blank Assay Buffer50 µL
Enzyme Blank Assay Buffer40 µL
Enzyme Solution10 µL
  • Initiate Reaction: Add 50 µL of a working substrate solution (e.g., 10 mM, prepared by diluting the 100 mM stock 1:10 in Assay Buffer) to the "Test Sample" and "Substrate Blank" wells. To the "Enzyme Blank" wells, add 50 µL of Assay Buffer. The final reaction volume is 100 µL with a final substrate concentration of 5 mM.

  • Incubate: Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15, 30, or 60 minutes).[14] Ensure the reaction time falls within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 5-10 minutes) or by adding a chemical stop solution if it does not interfere with the subsequent GOPOD assay.[14] Heat inactivation is generally preferred. Centrifuge the plate briefly to collect condensation.

Protocol 2: Glucose Quantification
  • Transfer Samples: Transfer an aliquot (e.g., 10-20 µL) from each well of the stopped reaction plate (including standards and blanks) to a new clear 96-well plate.

  • Add GOPOD Reagent: Add a volume of prepared GOPOD reagent (e.g., 180-200 µL) to each well.[7][9]

  • Incubate: Mix gently and incubate at 37-50°C for 20 minutes, or as recommended by the reagent supplier.[7][9] Protect the plate from light during this incubation.

  • Measure Absorbance: Read the absorbance of each well at the appropriate wavelength for the chromogen used (typically 510 nm for 4-aminoantipyrine/p-HBA).[7]

Workflow cluster_prep 1. Preparation cluster_assay 2. Primary Assay cluster_detect 3. Detection cluster_analysis 4. Data Analysis P1 Prepare Buffers, Substrate & Standards P2 Prepare Enzyme Dilutions P1->P2 A1 Set up Plate: Samples & Controls P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate (e.g., 37°C, 30 min) A2->A3 A4 Stop Reaction (Heat Inactivation) A3->A4 D1 Transfer Aliquots to New Plate A4->D1 D2 Add GOPOD Reagent D1->D2 D3 Incubate (e.g., 37°C, 20 min) D2->D3 D4 Read Absorbance (~510 nm) D3->D4 AN1 Generate Glucose Standard Curve D4->AN1 AN2 Calculate Glucose Concentration AN1->AN2 AN3 Determine Enzyme Activity (U/mL) AN2->AN3

Caption: Experimental workflow for the coupled β-glucosidase assay.

Data Analysis and Calculations

  • Standard Curve: Plot the absorbance values for the glucose standards against their known concentrations (µmol/mL or mM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Correct Absorbance Values: For each test sample, calculate the corrected absorbance:

    • Abs_corrected = Abs_sample - Abs_enzyme_blank - Abs_substrate_blank

  • Calculate Glucose Concentration: Use the regression equation from the standard curve to determine the concentration of glucose produced in each sample:

    • Glucose Conc. (µmol/mL) = (Abs_corrected - c) / m

  • Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.[15]

    • Activity (U/mL) = [Glucose Conc. (µmol/mL) × Total Reaction Vol. (mL)] / [Incubation Time (min) × Enzyme Vol. (mL)]

Application Notes and Considerations

  • Enzyme Kinetics: To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be performed across a range of Methyl β-D-glucopyranoside concentrations (e.g., 0.1 to 10 times the expected Kₘ). The initial reaction velocity for each concentration is then plotted on a Michaelis-Menten or Lineweaver-Burk plot. Published Kₘ values for β-glucosidases are typically 1 mM or less.[16] A study on sweet almond β-glucosidase reported a kcat/Km of 28 M⁻¹s⁻¹.[2][17]

  • Inhibitor Screening: This assay is well-suited for screening potential β-glucosidase inhibitors. The assay is performed in the presence and absence of the test compound. A reduction in the amount of glucose produced indicates inhibition.

  • Troubleshooting:

    • High Background: High absorbance in the "Substrate Blank" suggests significant glucose contamination in the substrate powder or solutions. Consider using a higher purity grade of substrate.

    • No Activity: Ensure the enzyme has not been denatured by improper storage (e.g., repeated freeze-thaw cycles) and that the assay buffer pH is optimal for the enzyme.[18]

    • Non-Linearity: If the reaction rate decreases over time, the enzyme concentration may be too high, leading to rapid substrate depletion or product inhibition. Reduce the enzyme concentration or shorten the incubation time.

References

A Coupled Enzymatic Assay for Determining β-Glucosidase Inhibition using Methyl β-D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scientific Professional

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the determination of β-glucosidase inhibitory activity. β-Glucosidases are critical enzymes involved in a myriad of biological processes, including biomass degradation and glycolipid metabolism, making them significant targets for drug discovery in areas like Gaucher's disease and diabetes.[1] While many assays utilize convenient chromogenic or fluorogenic substrates, this guide details a robust method using the non-chromogenic substrate, Methyl β-D-glucopyranoside. The protocol employs a reliable two-step, coupled enzymatic reaction where the product of the primary reaction, D-glucose, is quantified spectrophotometrically.[2][3] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from reagent preparation to data analysis, complete with expert insights into the causality behind experimental choices and troubleshooting guidance.

Introduction and Scientific Principle

β-Glucosidases (E.C. 3.2.1.21) are a ubiquitous class of glycoside hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds, releasing terminal non-reducing glucose residues from various glycosides and oligosaccharides.[4] Their fundamental role in cellular and physiological processes has implicated them in several human diseases. For example, defects in the lysosomal β-glucosidase, glucocerebrosidase, lead to Gaucher's disease, a lysosomal storage disorder.[1] Consequently, the identification of potent and specific β-glucosidase inhibitors is a key objective in therapeutic development.

Most high-throughput screening assays for β-glucosidase inhibitors utilize synthetic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis, release an easily detectable chromophore.[1][5][6] However, employing substrates that more closely mimic natural glycosides, such as Methyl β-D-glucopyranoside, can provide valuable insights into inhibitor efficacy. The challenge with Methyl β-D-glucopyranoside is that its hydrolysis products, D-glucose and methanol, are not directly detectable via standard spectrophotometry.[2][7]

To overcome this, our protocol employs a coupled enzyme system. The assay is based on two sequential enzymatic reactions:

  • Primary Reaction: β-Glucosidase catalyzes the hydrolysis of Methyl β-D-glucopyranoside to yield D-Glucose and Methanol. The activity of β-glucosidase is directly proportional to the rate of D-glucose production.

  • Secondary (Indicator) Reaction: The D-glucose produced is then phosphorylated by Hexokinase (HK) to glucose-6-phosphate (G6P). This G6P is subsequently oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH.[3] The formation of NADPH is monitored by measuring the increase in absorbance at 340 nm, providing a quantitative measure of the β-glucosidase activity.

This coupled approach provides a robust and kinetic method for assessing enzyme activity and inhibition.

G cluster_0 Primary Reaction cluster_1 Secondary (Indicator) Reaction S Methyl β-D-Glucopyranoside E β-Glucosidase S->E P1 D-Glucose HK Hexokinase G6P Glucose-6-Phosphate P1->G6P Phosphorylation P2 Methanol E->P1 Hydrolysis E->P2 I Inhibitor I->E Inhibition ADP ADP HK->ADP G6PDH G6PDH NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH ATP ATP ATP->HK G6P->NADPH Oxidation NADP NADP+ NADP->G6PDH

Caption: Coupled enzymatic reaction for β-glucosidase assay.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well plate reader capable of reading absorbance at 340 nm

  • Temperature-controlled incubator or plate reader (37°C)

  • Calibrated single and multichannel pipettes

  • 96-well clear, flat-bottom microplates

  • Reagent reservoirs

  • Vortex mixer

Reagents and Buffers
  • β-Glucosidase (from almonds or other sources)

  • Methyl β-D-glucopyranoside (Substrate)

  • Hexokinase/Glucose-6-Phosphate Dehydrogenase (Coupled enzyme system, lyophilized)

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Magnesium Chloride (MgCl₂)

  • Sodium Acetate Trihydrate

  • Hydrochloric Acid (HCl)

  • Dimethyl Sulfoxide (DMSO)

  • D-Glucose (for standard curve)

  • Test inhibitor compounds

  • Deionized water (ddH₂O)

Preparation of Solutions
  • Assay Buffer (100 mM Sodium Acetate, pH 5.0):

    • Dissolve 1.36 g of Sodium Acetate Trihydrate in 90 mL of ddH₂O.

    • Adjust the pH to 5.0 at 37°C using 1 M HCl.[8]

    • Bring the final volume to 100 mL with ddH₂O. Store at 4°C.

    • Scientist's Note: The optimal pH for β-glucosidases can vary. A pH of 5.0 is suitable for almond β-glucosidase, but this should be optimized for the specific enzyme used.[8][9]

  • Substrate Stock Solution (100 mM Methyl β-D-glucopyranoside):

    • Dissolve 194.2 mg of Methyl β-D-glucopyranoside in 10 mL of Assay Buffer.

    • Store in aliquots at -20°C.

  • Enzyme Stock Solution (1 U/mL β-Glucosidase):

    • Prepare a 1 U/mL stock solution in cold Assay Buffer.

    • Prepare this solution fresh immediately before use and keep it on ice.[8]

    • Scientist's Note: The final concentration in the assay will need to be optimized to ensure the reaction is linear over the desired time course.

  • Inhibitor Stock Solution (e.g., 10 mM):

    • Dissolve test compounds in 100% DMSO.

    • Store at -20°C. Subsequent dilutions should be made in Assay Buffer to minimize the final DMSO concentration.

  • Glucose Detection Reagent:

    • This reagent should be prepared fresh as a cocktail immediately before use and protected from light.

    • In a suitable volume of Assay Buffer, combine the following to achieve the desired final concentrations in the detection step:

      • Hexokinase (≥ 1.5 units/mL)

      • G6PDH (≥ 1.9 units/mL)

      • ATP (~0.8 mM)

      • NADP⁺ (~0.9 mM)

      • MgCl₂ (~5 mM)

    • Trustworthiness Check: The concentrations are based on established protocols for glucose quantification.[3] The exact amounts should be calculated based on the specific activities and formulation of the commercial enzymes used.

Experimental Workflow and Protocols

The following protocols are designed for a 96-well plate format with a final reaction volume of 200 µL for the primary reaction.

G prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) plate_setup Plate Setup & Dispensing (Buffer, Inhibitor, Enzyme) prep->plate_setup pre_incubate Pre-incubation (5-10 min @ 37°C) plate_setup->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate_reaction Incubate Reaction (15-30 min @ 37°C) start_reaction->incubate_reaction stop_reaction Stop Reaction & Develop Signal (Add Glucose Detection Reagent) incubate_reaction->stop_reaction incubate_develop Incubate for Color Development (15 min @ 37°C) stop_reaction->incubate_develop read_plate Read Absorbance (340 nm) incubate_develop->read_plate analyze Data Analysis (% Inhibition, IC50 Curve) read_plate->analyze

Caption: General experimental workflow for the inhibition assay.
Protocol Part A: Enzyme Titration (Activity Optimization)

Before screening inhibitors, it is crucial to determine the optimal enzyme concentration that yields a linear reaction rate for at least 30 minutes.

  • Prepare serial dilutions of the β-Glucosidase stock solution in Assay Buffer.

  • Add 100 µL of Assay Buffer to each well.

  • Add 50 µL of each enzyme dilution to the wells.

  • Initiate the reaction by adding 50 µL of 40 mM Methyl β-D-glucopyranoside (to give a final concentration of 10 mM).

  • Immediately add the Glucose Detection Reagent and measure the absorbance at 340 nm kinetically every minute for 30 minutes.

  • Plot Absorbance vs. Time. Select an enzyme concentration that gives a robust linear increase in absorbance (e.g., a rate of 0.05-0.1 AU/min) for use in subsequent assays.

Protocol Part B: IC₅₀ Determination

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer. A common starting point is a 10-point, 2-fold dilution series. Remember to include a "no inhibitor" control containing only the buffer and DMSO equivalent.

  • Plate Setup: Set up the 96-well plate according to the layout in Table 1.

    • Add 100 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate inhibitor dilution or control solution to the designated wells.

    • Add 25 µL of Assay Buffer to the "Blank" and "100% Activity" wells.

    • Add 25 µL of β-Glucosidase solution (at the pre-determined optimal concentration) to the "Inhibitor" and "100% Activity" wells. Add 25 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of 40 mM Methyl β-D-glucopyranoside solution to all wells (final substrate concentration: 10 mM).

  • Primary Incubation: Immediately mix and incubate the plate at 37°C for a fixed time (e.g., 20 minutes). This time should be within the linear range determined in Part A.

  • Reaction Termination and Signal Development: Stop the primary reaction and initiate the secondary reaction by adding 50 µL of the freshly prepared Glucose Detection Reagent to all wells.

  • Secondary Incubation: Incubate the plate at 37°C for 15 minutes to allow the secondary reaction to proceed to completion.

  • Measurement: Read the final endpoint absorbance at 340 nm.

Table 1: Example 96-Well Plate Layout for IC₅₀ Determination

Well 1 2 3 4 5 6 7 8 9 10 11 12
A Blank I-1 I-2 I-3 I-4 I-5 I-6 I-7 I-8 I-9 I-10 100% Act
B Blank I-1 I-2 I-3 I-4 I-5 I-6 I-7 I-8 I-9 I-10 100% Act
C Blank I-1 I-2 I-3 I-4 I-5 I-6 I-7 I-8 I-9 I-10 100% Act

| ... | | | | | | | | | | | | |

  • Blank: No Enzyme control.

  • I-1 to I-10: Decreasing concentrations of the test inhibitor.

  • 100% Act: No Inhibitor control (Maximum enzyme activity).

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.

    • Corrected Absorbance = Abs_sample - Abs_blank

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = (1 - (Corrected Abs_inhibitor / Corrected Abs_100%_Activity)) * 100

  • Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve) to determine the IC₅₀ value.[10]

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Expert Insights and Troubleshooting

  • Why use a coupled assay? This method allows for the quantification of products from non-chromogenic substrates, expanding the range of substrates that can be investigated and potentially offering a more physiologically relevant system.

  • Substrate Concentration: The substrate concentration (10 mM) is chosen to be well above the typical Km value for β-glucosidases (often ≤ 1 mM), ensuring the reaction rate is primarily dependent on the enzyme and inhibitor concentrations, not the substrate.[4]

  • DMSO Concentration: The final concentration of DMSO in the assay wells should be kept low (ideally ≤ 1%) as it can inhibit enzyme activity at higher concentrations. Ensure the "100% Activity" control contains the same final DMSO concentration as the inhibitor wells.

  • Interfering Substances: Be aware of compounds that may interfere with the assay. Strong reducing agents can affect the NADP⁺/NADPH system.[11] Compounds that absorb light at 340 nm will also interfere and require appropriate controls.

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low/No Activity Inactive enzyme; Incorrect pH; Degraded Detection Reagent. Use fresh enzyme; Verify buffer pH; Prepare Glucose Detection Reagent fresh before use.
High Background Contaminated reagents (especially with glucose); Substrate hydrolysis in the absence of enzyme. Use high-purity water and reagents; Run a "no enzyme" control to assess background hydrolysis.
Non-linear Kinetics Enzyme concentration too high (substrate depletion); Inhibitor instability. Reduce enzyme concentration (see Part A); Check the stability of the inhibitor in the assay buffer.

| Poor Curve Fit | Incorrect inhibitor concentration range; Insoluble inhibitor. | Test a wider range of inhibitor concentrations; Check inhibitor solubility in the final assay buffer. |

References

The Pivotal Role of Methyl β-d-glucopyranoside Hemihydrate in Advancing Carbohydrate Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl β-d-glucopyranoside hemihydrate, a seemingly simple derivative of glucose, stands as a cornerstone in the intricate world of carbohydrate research. Its unique structural and chemical properties make it an indispensable tool for scientists and drug development professionals. This comprehensive guide delves into the multifaceted applications of this compound, providing not only detailed protocols but also the scientific rationale behind its use. From elucidating enzyme kinetics to serving as a foundational building block in the synthesis of complex glycans, Methyl β-d-glucopyranoside hemihydrate empowers researchers to unravel the complexities of carbohydrate biology and chemistry.

Introduction: The Significance of a Stable Glucose Analog

Carbohydrates are fundamental to a vast array of biological processes, from energy storage and structural integrity to cellular recognition and signaling. However, the inherent reactivity and conformational flexibility of monosaccharides like D-glucose can present significant challenges in experimental settings. The anomeric hydroxyl group of glucose, for instance, allows it to exist in equilibrium between its cyclic (pyranose and furanose) and open-chain forms, a phenomenon known as mutarotation. This dynamic nature can complicate kinetic studies and synthetic strategies.

Methyl β-d-glucopyranoside hemihydrate (Figure 1) elegantly circumvents these issues. The methylation of the anomeric hydroxyl group locks the molecule in the β-pyranoside conformation, preventing ring-opening and rendering it non-reducing.[1][2] This structural rigidity and stability are paramount to its utility as a reliable probe and synthetic precursor in glycoscience.[1]

Table 1: Physicochemical Properties of Methyl β-d-glucopyranoside Hemihydrate

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₆ · 0.5H₂O[1][3][4]
Molecular Weight 203.19 g/mol [1]
CAS Number 7000-27-3[1][3][4]
Appearance White to off-white crystalline powder[3][4][5]
Melting Point 111-113 °C[3]
Optical Rotation [α]D²⁰ -33 ± 2° (c=1 in H₂O)[5]
Solubility Highly soluble in water[5]

Application as a Substrate for β-Glucosidase Activity Assays

One of the most prominent applications of Methyl β-d-glucopyranoside is as a substrate for β-glucosidases, enzymes that catalyze the hydrolysis of β-glycosidic bonds.[6] The simplicity of its structure allows for the straightforward investigation of enzyme kinetics and inhibition.

Principle of the Assay

β-glucosidase cleaves the glycosidic bond of Methyl β-d-glucopyranoside, releasing glucose and methanol. The rate of this reaction can be monitored by quantifying the amount of glucose produced over time. This provides a direct measure of the enzyme's catalytic activity.

Experimental Protocol: A Chromogenic Assay for β-Glucosidase Activity

This protocol utilizes a coupled enzyme system to produce a colored product, allowing for spectrophotometric quantification of glucose release.

Materials:

  • Methyl β-d-glucopyranoside hemihydrate

  • β-glucosidase (e.g., from sweet almonds)[6]

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Microplate reader

Procedure:

  • Prepare Substrate Solution: Dissolve Methyl β-d-glucopyranoside hemihydrate in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mM.

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase enzyme in the same sodium acetate buffer. The optimal concentration will depend on the specific activity of the enzyme preparation.

  • Initiate the Reaction: In a 96-well microplate, add 50 µL of the enzyme dilution to 50 µL of the substrate solution. For the blank, add 50 µL of buffer instead of the enzyme.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Develop Color: Add 150 µL of GOPOD reagent to each well. This reagent contains glucose oxidase, which oxidizes the released glucose, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to yield a colored product.

  • Read Absorbance: Incubate the plate at room temperature for 15-20 minutes to allow for color development. Measure the absorbance at the appropriate wavelength for the chromogen used (typically around 510 nm).

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity is proportional to the rate of glucose production, which can be calculated from a standard curve of known glucose concentrations.

Causality Behind Experimental Choices:

  • pH 5.0 Buffer: This pH is often optimal for the activity of many plant-derived β-glucosidases.[7]

  • GOPOD Reagent: This coupled enzyme system provides a highly sensitive and specific method for detecting glucose.[8]

  • Linear Range: Ensuring the reaction is in the linear range is crucial for accurate kinetic measurements. This can be achieved by optimizing enzyme concentration and incubation time.

A Non-Metabolizable Probe for Studying Glucose Transport and Signaling

The methyl group at the anomeric position of Methyl β-d-glucopyranoside prevents its phosphorylation by hexokinase, the first step in glycolysis. This makes it a non-metabolizable glucose analog, an invaluable tool for dissecting glucose transport mechanisms and signaling pathways without the confounding effects of downstream metabolism.[9][10][11]

Investigating Glucose Transporter (GLUT) Activity

By using radiolabeled Methyl β-d-glucopyranoside, researchers can directly measure its uptake into cells via GLUT transporters. Competitive inhibition studies with other sugars can further elucidate the specificity of these transporters.

Workflow for a Competitive Glucose Uptake Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Seed cells in a multi-well plate B Grow to confluency A->B C Wash cells with glucose-free buffer B->C D Incubate with radiolabeled Methyl β-d-glucopyranoside ± competitor C->D E Stop uptake by washing with ice-cold buffer D->E F Lyse cells E->F G Measure radioactivity using a scintillation counter F->G H Calculate uptake and inhibition G->H

Caption: Workflow for a competitive glucose uptake assay.

A Precursor for the Synthesis of Complex Carbohydrates

In the field of synthetic carbohydrate chemistry, Methyl β-d-glucopyranoside serves as a versatile starting material.[5] Its anomeric position is protected by the methyl group, allowing for selective modification of the other hydroxyl groups on the pyranose ring.

Strategic Protection and Deprotection

The hydroxyl groups at positions 2, 3, 4, and 6 can be selectively protected using a variety of protecting groups. This allows for the regioselective introduction of other functional groups or the formation of glycosidic linkages at specific positions. Subsequent removal of the anomeric methyl group, often through acid hydrolysis, can then yield a free reducing sugar ready for further glycosylation reactions.

Synthesis of Disaccharides and Oligosaccharides

By strategically protecting the hydroxyl groups of Methyl β-d-glucopyranoside, it can be used as a glycosyl acceptor. In this role, it reacts with an activated glycosyl donor to form a disaccharide. This process can be repeated to build up more complex oligosaccharide structures.

G A Methyl β-d-glucopyranoside B Selective Protection of OH groups A->B C Protected Methyl β-d-glucopyranoside (Glycosyl Acceptor) B->C E Glycosylation Reaction C->E D Activated Glycosyl Donor D->E F Protected Disaccharide E->F G Deprotection F->G H Target Disaccharide G->H

Caption: Synthetic pathway for disaccharide synthesis.

Probing Carbohydrate-Protein Interactions

The specific and well-defined structure of Methyl β-d-glucopyranoside makes it an excellent model for studying the molecular recognition events between carbohydrates and proteins, such as lectins and antibodies.[12][13][14] These interactions are fundamental to many biological processes, including cell adhesion, immune responses, and pathogenesis.[14]

Crystallographic Studies

Co-crystallization of Methyl β-d-glucopyranoside with a carbohydrate-binding protein can provide high-resolution structural information about the binding site.[12][13] Analysis of the crystal structure reveals the specific hydrogen bonding, van der Waals, and hydrophobic interactions that mediate the recognition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying carbohydrate-protein interactions in solution.[14] Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the binding epitope on the carbohydrate and map the binding site on the protein, respectively. Methyl β-d-glucopyranoside is often used as a reference compound in these studies due to its well-resolved NMR spectrum.[2]

Conclusion: An Enduring Legacy in Glycoscience

Methyl β-d-glucopyranoside hemihydrate, through its stability, structural definition, and chemical versatility, has firmly established itself as an indispensable tool in the carbohydrate researcher's arsenal. Its applications, spanning from fundamental enzymology and cellular transport to complex glycan synthesis and structural biology, underscore its profound impact on our understanding of the multifaceted roles of carbohydrates in health and disease. As glycoscience continues to evolve, the foundational insights gained from studies utilizing this simple yet powerful molecule will undoubtedly continue to pave the way for future discoveries and therapeutic innovations.

References

Using Methyl beta-d-glucopyranoside hemihydrate as a substrate for glycosidases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of Methyl β-d-glucopyranoside hemihydrate for the Kinetic Analysis of Glycosidases

Abstract

This technical guide provides a comprehensive framework for researchers, biochemists, and drug development professionals on the utilization of Methyl β-d-glucopyranoside hemihydrate (MβG) as a substrate for β-glycosidase activity assays. While many protocols rely on chromogenic or fluorogenic substrates, MβG serves as a fundamental tool for probing the native catalytic activity of these enzymes. Its structural simplicity, mimicking a natural glycosidic bond, makes it an invaluable substrate for fundamental kinetic characterization, inhibitor screening, and mechanistic studies. This document details the underlying biochemical principles, provides validated, step-by-step protocols for enzyme assays using a coupled detection system, and offers guidance on data analysis and interpretation.

Introduction: The Rationale for a Simple Substrate

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, liberating non-reducing terminal glucosyl residues from a wide array of glycosides and oligosaccharides.[1] Their roles are critical across all domains of life, from cellulose degradation in microorganisms to the activation of phytohormones in plants and glycolipid metabolism in mammals.[2] Given their involvement in such diverse biological processes, β-glucosidases are significant targets for applications in biotechnology, food production, and pharmaceutical development.[1]

The characterization of β-glucosidase activity and the screening for potent inhibitors require robust and reliable assay methodologies. Often, synthetic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are employed due to the direct colorimetric detection of the released aglycone. However, the bulky, non-physiological aglycone can introduce steric or electronic effects that may not accurately reflect the enzyme's interaction with its natural substrates.

Methyl β-d-glucopyranoside (MβG) offers a compelling alternative.[3][4] As a simple alkyl glucoside, it presents a less intrusive substrate, allowing for the study of enzymatic activity under conditions that more closely resemble the hydrolysis of natural β-glycosidic linkages.[5][6] The primary challenge with MβG is that its hydrolysis products—glucose and methanol—are colorless and non-fluorescent. This guide overcomes that limitation by detailing a coupled enzyme assay, which provides a sensitive and continuous method for quantifying the rate of glucose release.[7]

Biochemical Principle and Assay Design

Substrate Properties

Methyl β-d-glucopyranoside is a stable, water-soluble compound that serves as an excellent model substrate.[3][4]

PropertyValueSource
Molecular Formula C₇H₁₄O₆[8][9]
Molecular Weight 194.18 g/mol [8][9]
Appearance White crystalline powder[3][10]
Solubility Soluble in water[3][4]
Melting Point 108 - 110 °C[8]
The Enzymatic Reaction Cascade

The assay operates on a two-stage enzymatic cascade. The primary reaction is the hydrolysis of MβG by the β-glucosidase of interest. The secondary, or "coupled," reaction uses the glucose liberated in the first step to generate a quantifiable signal.

  • Primary Reaction (Catalyzed by β-Glucosidase): Methyl β-d-glucopyranoside + H₂O → β-d-glucose + Methanol

  • Secondary Coupled Detection Reaction (Catalyzed by Glucose Oxidase and Horseradish Peroxidase): a. β-d-glucose + O₂ → D-glucono-1,5-lactone + H₂O₂ (catalyzed by Glucose Oxidase) b. H₂O₂ + Fluorogenic/Chromogenic Dye → Oxidized Dye (Colored/Fluorescent) + H₂O (catalyzed by Horseradish Peroxidase)[11][12][13]

This coupled system allows for the continuous monitoring of β-glucosidase activity by measuring the increase in absorbance or fluorescence from the oxidized dye, which is directly proportional to the amount of glucose produced.

Enzymatic_Cascade cluster_primary Primary Reaction cluster_secondary Coupled Detection System MBG Methyl β-D-glucopyranoside (Substrate) BGS β-Glucosidase (Enzyme of Interest) MBG->BGS + H₂O Glucose β-D-Glucose (Product 1) GOx Glucose Oxidase (GOx) Glucose->GOx + O₂ Glucose->GOx Methanol Methanol (Product 2) BGS->Glucose BGS->Methanol H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP GOx->H2O2 Dye_oxidized Colored/Fluorescent Product (e.g., Resorufin) HRP->Dye_oxidized Quantifiable Signal Dye_reduced Colorless Substrate (e.g., Amplex Red) Dye_reduced->HRP caption Fig 1. Enzymatic cascade for MβG hydrolysis detection.

Caption: Enzymatic cascade for MβG hydrolysis detection.

Detailed Experimental Protocols

This section provides a self-validating system for assaying β-glucosidase activity. It is critical to include all specified controls to ensure data integrity.

Reagent Preparation
  • 10X Reaction Buffer (e.g., 500 mM Sodium Acetate, pH 5.0): The optimal pH for β-glucosidases can vary. Adjust the buffer type and pH accordingly.[14] Store at 4°C.

  • Substrate Stock (100 mM Methyl β-d-glucopyranoside): Dissolve 194.18 mg of MβG (adjust for hemihydrate form if necessary) in 10 mL of deionized water. Store in aliquots at -20°C.

  • Enzyme Preparation: Dilute the β-glucosidase enzyme stock to a working concentration range in 1X Reaction Buffer containing 1 mg/mL BSA to prevent enzyme denaturation and non-specific adsorption. The final concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Glucose Standard (10 mM): Dissolve 18.02 mg of D-glucose in 10 mL of deionized water. Prepare fresh serial dilutions from this stock (e.g., 0-100 µM) in 1X Reaction Buffer for the standard curve.

  • Glucose Detection Reagent: Commercially available kits, such as the Amplex™ Red Glucose/Glucose Oxidase Assay Kit, are recommended.[11][12] Alternatively, prepare a solution in 1X Reaction Buffer containing:

    • 1-2 U/mL Horseradish Peroxidase (HRP)

    • 1-2 U/mL Glucose Oxidase (GOx)

    • 50-100 µM of a suitable chromogenic/fluorogenic substrate (e.g., Amplex Red, TMB). Protect from light.

Protocol: Glucose Standard Curve

Causality: A standard curve is essential to convert the raw output signal (absorbance/fluorescence) into the absolute concentration of glucose produced. This step validates the detection system and allows for the accurate quantification of enzyme activity.

  • Add 50 µL of each glucose standard dilution (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to separate wells of a clear 96-well microplate.

  • Add 50 µL of the Glucose Detection Reagent to each well.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate (e.g., for Amplex Red, excitation ~530 nm, emission ~590 nm).[11]

  • Plot the signal versus glucose concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the glucose produced in the enzyme assay.

Protocol: β-Glucosidase Activity Assay

Causality: This protocol is designed to measure the initial velocity of the reaction, which is crucial for accurate kinetic analysis. Running appropriate blanks ensures that the measured signal is derived solely from the enzymatic hydrolysis of MβG.

  • Assay Setup: In a 96-well microplate, prepare the following reactions in triplicate (50 µL final volume for the primary reaction):

ComponentTest ReactionSubstrate BlankEnzyme Blank
1X Reaction Bufferto 50 µLto 50 µLto 50 µL
10 mM MβG (1:10 from stock)5 µL5 µL0 µL
Deionized Water0 µL5 µL5 µL
Enzyme Dilution5 µL0 µL5 µL
  • Initiate Reaction: Add the enzyme dilution last to initiate the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is in the linear range (product formation is linear with time).

  • Reaction Termination & Detection: Add 50 µL of the Glucose Detection Reagent to all wells. Note: For some chromogenic substrates, a separate stop solution may be needed prior to adding the detection reagent, but for continuous assays like Amplex Red, this is not required.

  • Final Incubation: Incubate for 30 minutes at 37°C, protected from light, to allow the color/fluorescence to develop.

  • Measurement: Read the absorbance or fluorescence as performed for the standard curve.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_calib Phase 2: Calibration cluster_assay Phase 3: Enzyme Assay cluster_analysis Phase 4: Data Analysis P1 Prepare Buffers, Substrate & Enzyme P2 Prepare Glucose Standards A1 Set up Assay Plate: Test, Enzyme Blank, Substrate Blank P1->A1 P3 Prepare Glucose Detection Reagent C1 Set up Glucose Standard Curve Plate P3->C1 A3 Add Detection Reagent, Incubate (Secondary Reaction) P3->A3 C2 Incubate & Measure Signal (Absorbance/Fluorescence) C1->C2 C3 Generate Linear Regression Equation C2->C3 D2 Calculate [Glucose] using Standard Curve C3->D2 A2 Initiate with Enzyme, Incubate (Primary Reaction) A1->A2 A2->A3 A4 Measure Signal (Absorbance/Fluorescence) A3->A4 D1 Correct Signals: (Test - Blanks) A4->D1 D1->D2 D3 Calculate Enzyme Activity (Units/mL) D2->D3 caption Fig 2. Experimental workflow from preparation to analysis.

Caption: Experimental workflow from preparation to analysis.

Data Analysis & Interpretation

  • Correct for Background: Subtract the average signal of the Substrate Blank and Enzyme Blank from the Test Reaction signal.

    • Corrected Signal = Signal_Test - (Signal_Substrate_Blank + Signal_Enzyme_Blank)

  • Calculate Glucose Concentration: Use the linear equation from the standard curve (y = mx + c) to determine the concentration of glucose produced.

    • [Glucose] (µM) = (Corrected Signal - y-intercept) / slope

  • Calculate Enzyme Activity: Convert the glucose concentration into the rate of reaction. One Unit (U) of β-glucosidase activity is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified assay conditions.[15]

    • Activity (µmol/min/mL or U/mL) = ([Glucose] (µM) * Total_Assay_Volume (L)) / (Incubation_Time (min) * Enzyme_Volume (mL))

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution
High background signal in blanks Contaminated reagents (glucose in buffer or substrate); Spontaneous substrate degradation.Use high-purity water and reagents; Prepare fresh reagents; Test individual components of the detection reagent.
No or very low signal Inactive enzyme; Incorrect buffer pH; Presence of an inhibitor.Use a fresh enzyme aliquot; Verify buffer pH; Run a positive control with a known active enzyme; Screen for potential inhibitors in the sample.
Non-linear reaction rate Substrate depletion; Enzyme instability; Product inhibition.Reduce incubation time or enzyme concentration; Add BSA to stabilize the enzyme; Test for product inhibition by adding glucose to the reaction.
Poor standard curve linearity (low R²) Pipetting errors; Incorrect dilutions; Reagent instability.Use calibrated pipettes; Prepare fresh standards; Ensure detection reagent is protected from light and used within its stability window.

Conclusion

Methyl β-d-glucopyranoside hemihydrate is a powerful tool for the fundamental biochemical characterization of β-glucosidases. While it requires a coupled detection system, the methodology described in this guide provides a robust, sensitive, and reliable framework for determining enzyme kinetics. By adhering to the detailed protocols and incorporating the necessary controls, researchers can generate high-quality, reproducible data essential for advancing our understanding of glycosidase function and for the development of novel therapeutics and biotechnological solutions.

References

Topic: Experimental Setup for Studying Enzyme Kinetics with Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for designing and executing robust enzyme kinetic studies using Methyl β-D-glucopyranoside. It is intended for researchers, scientists, and drug development professionals seeking to characterize glycoside hydrolases, particularly β-glucosidases. Beyond a simple protocol, this document elucidates the causal reasoning behind experimental choices, ensuring methodological integrity and data trustworthiness.

Foundational Principles: Why Study Enzyme Kinetics with Methyl β-D-glucopyranoside?

Methyl β-D-glucopyranoside is a simple, stable, and commercially available glycoside that serves as an excellent model substrate for investigating the activity of β-glucosidases (EC 3.2.1.21).[1][2] These enzymes are ubiquitous, playing critical roles in biological processes ranging from cellulose degradation in fungi to cellular signaling in mammals.[3] In industrial biotechnology, they are pivotal for biofuel production, while in pharmacology, they represent potential targets for therapeutic intervention.

The study of enzyme kinetics—the measurement of reaction rates—provides invaluable insights into an enzyme's catalytic efficiency, its affinity for a substrate, and its mechanism of action. By determining key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), we can quantitatively compare enzyme performance, screen for inhibitors, and optimize conditions for biotechnological applications.[4][5]

The enzymatic hydrolysis of Methyl β-D-glucopyranoside by a β-glucosidase yields two products: glucose and methanol. The reaction rate can be reliably determined by quantifying the release of glucose over time.

G cluster_reaction Enzymatic Hydrolysis Substrate Methyl β-D-glucopyranoside Enzyme β-Glucosidase Substrate->Enzyme Binds Products Glucose + Methanol Enzyme->Products Catalyzes

Caption: Enzymatic hydrolysis of Methyl β-D-glucopyranoside.

Experimental Design: A Self-Validating System

A trustworthy kinetic assay is a self-validating one. Before determining Michaelis-Menten parameters, the system's boundary conditions must be established. This involves optimizing the assay to ensure that the measured reaction rates are directly and solely proportional to the variable being tested (i.e., substrate concentration).

Optimization of Physicochemical Parameters

Enzyme activity is profoundly influenced by its environment. The optimal pH and temperature for catalysis must be determined empirically for the specific β-glucosidase under investigation.

  • pH Optimum: Most fungal and plant-derived β-glucosidases exhibit optimal activity in a slightly acidic pH range, typically between 4.0 and 6.0.[6][7] The choice of buffer is critical for maintaining a stable pH. Acetate and citrate buffers are commonly used and provide good buffering capacity in this range.[7][8]

  • Temperature Optimum: The optimal temperature for β-glucosidases can vary widely, from 20°C to over 70°C, depending on the source organism.[6][9] It is crucial to perform the assay at a temperature that ensures enzyme stability throughout the experiment to avoid denaturation, which would compromise the results.[10]

Protocol for pH and Temperature Optimization:

  • pH Screening: Prepare a series of buffers spanning a wide pH range (e.g., pH 3.0 to 8.0). Perform the kinetic assay at a fixed, non-saturating substrate concentration and a constant temperature. Plot the initial velocity against pH to identify the optimum.

  • Temperature Screening: Using the optimal buffer and pH, perform the assay across a range of temperatures (e.g., 25°C to 70°C). Plot the initial velocity against temperature to find the optimum.

Establishing Assay Linearity

To accurately measure initial reaction velocities (v₀), the reaction must be linear with respect to both time and enzyme concentration. This ensures that the rate is measured before significant substrate depletion (>10%) or product inhibition occurs.

Protocol for Determining Linearity:

  • Time Course: At the optimal pH and temperature, initiate the reaction with a fixed amount of enzyme and a non-saturating substrate concentration. Stop the reaction at various time points (e.g., 0, 2, 5, 10, 15, 20 minutes) and measure product formation. Plot product concentration versus time. The resulting graph should be linear for a specific duration; select an incubation time well within this linear range for all subsequent experiments.

  • Enzyme Concentration Curve: Using the optimal conditions and the chosen incubation time, perform the assay with varying concentrations of the enzyme. Plot the initial velocity versus enzyme concentration. This plot must be linear, confirming that the reaction rate is directly proportional to the amount of active enzyme.

Core Protocol: Determination of Kₘ and Vₘₐₓ

This protocol employs a 96-well plate format for efficiency and uses a coupled enzyme assay (Glucose Oxidase/Peroxidase) for sensitive detection of the glucose product.[11][12]

Materials and Reagents
  • Enzyme: Purified β-glucosidase of known concentration.

  • Substrate: Methyl β-D-glucopyranoside (High Purity, >98%).

  • Buffer: 100 mM Sodium Acetate or Citrate Buffer at the predetermined optimal pH.

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) or heat block at 95-100°C.

  • Glucose Standard: D-Glucose (High Purity).

  • Glucose Detection Kit: A commercial Glucose Oxidase/Peroxidase (GOD/POD) assay kit is recommended for convenience and reliability.

  • Equipment: Spectrophotometric microplate reader, incubator, multichannel pipette, 96-well clear flat-bottom plates.

Reagent Preparation
  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of Methyl β-D-glucopyranoside in the assay buffer. Prepare serial dilutions from this stock in the same buffer to create a range of working concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 40 mM). The range should typically span from ~0.1 x Kₘ to 10 x Kₘ.

  • Enzyme Working Solution: Dilute the stock enzyme in cold assay buffer to a concentration determined during the linearity experiments. Always keep the enzyme on ice.

  • Glucose Standard Curve Solutions (0 to 100 µM): Prepare a 1 mM glucose stock in assay buffer. Create a series of dilutions in the same buffer to generate standards for the calibration curve.

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Enzymatic Reaction cluster_detection 3. Glucose Detection cluster_analysis 4. Data Analysis prep_substrate Prepare Substrate Dilution Series add_substrate Add 50 µL Substrate (or Buffer/Standard) to wells prep_substrate->add_substrate prep_enzyme Prepare Enzyme Working Solution start_reaction Start Reaction: Add 50 µL Enzyme prep_enzyme->start_reaction prep_standards Prepare Glucose Standards prep_standards->add_substrate add_substrate->start_reaction incubate Incubate at Optimal Temp (Linear Time Range) start_reaction->incubate stop_reaction Stop Reaction (e.g., 50 µL Na₂CO₃) incubate->stop_reaction add_godpod Add 100 µL GOD/POD Reagent stop_reaction->add_godpod incubate_color Incubate for Color Development add_godpod->incubate_color read_abs Read Absorbance (e.g., 510 nm) incubate_color->read_abs plot_std Plot Standard Curve (Abs vs. [Glucose]) read_abs->plot_std calc_v0 Calculate Initial Velocity (v₀) for each [Substrate] plot_std->calc_v0 plot_mm Plot Michaelis-Menten Curve (v₀ vs. [Substrate]) calc_v0->plot_mm fit_curve Determine Km & Vmax (Non-linear Regression) plot_mm->fit_curve

References

Application Notes & Protocols: Strategic Synthesis of Glycoconjugates Leveraging Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of glycoconjugates using methyl β-D-glucopyranoside hemihydrate as a versatile and cost-effective starting material. This document moves beyond simple procedural lists to explain the underlying chemical logic, enabling users to adapt and troubleshoot their synthetic strategies effectively.

Introduction: The Significance of Glycoconjugates and the Role of a Model Glycoside

Glycoconjugates, molecules where carbohydrates are covalently linked to other chemical species like proteins or lipids, are central to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2] The ability to synthesize structurally defined glycoconjugates is therefore essential for advancing our understanding of glycobiology and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems.[3]

Methyl β-D-glucopyranoside hemihydrate serves as an excellent starting point for complex glycoconjugate synthesis. Its anomeric methyl group provides stability, locking the sugar in its pyranose form and preventing mutarotation.[4] This stability allows for precise chemical manipulation of the other hydroxyl groups on the glucose ring, a critical first step in any multi-step carbohydrate synthesis.[4][5] This guide will detail the transformation of this simple, stable monosaccharide into a reactive glycosyl donor and its subsequent use in forming complex glycosidic linkages.

The Cornerstone of Carbohydrate Synthesis: Protecting Group Strategy

The primary challenge in carbohydrate chemistry is differentiating between the multiple hydroxyl groups of similar reactivity on the sugar scaffold.[6] To achieve regioselectivity, a robust protecting group strategy is not just recommended; it is essential. Protecting groups temporarily mask specific hydroxyl groups, directing reactions to a desired position.[1][7]

Key Considerations for Protecting Group Selection:

  • Stability: The group must withstand various reaction conditions during the synthetic route.[1]

  • Ease of Application and Removal: The group should be introduced and removed in high yield under conditions that do not affect other parts of the molecule.

  • Orthogonality: In complex syntheses, multiple protecting groups are used that can be removed selectively without disturbing the others.[7]

  • Influence on Reactivity: Protecting groups can be "arming" (electron-donating, increasing reactivity) or "disarming" (electron-withdrawing, decreasing reactivity), a factor that can be exploited in strategic glycosylations.[8][9]

The diagram below illustrates the overall workflow for glycoconjugate synthesis, highlighting the central role of protection and deprotection steps.

G A Methyl β-D-glucopyranoside (Starting Material) B Step 1: Per-O-Benzylation (Protection) A->B C Step 2: Conversion to Glycosyl Donor (Activation) B->C D Step 3: Glycosylation Reaction with Acceptor (R-OH) C->D E Step 4: Global Deprotection (e.g., Hydrogenolysis) D->E F Final Glycoconjugate (Purified Product) E->F

Caption: General workflow for glycoconjugate synthesis.

Table 1: Common Protecting Groups in Glucopyranoside Chemistry

Protecting GroupAbbreviationTypical Reagents for InstallationRemoval ConditionsKey Characteristics
Benzyl etherBnBenzyl bromide (BnBr), NaHCatalytic Hydrogenation (H₂, Pd/C)Stable to acid/base; considered a "persistent" protecting group.[6]
Acetyl esterAcAcetic anhydride (Ac₂O), PyridineMild base (e.g., NaOMe in MeOH)Electron-withdrawing ("disarming"); can act as a participating group at C-2 to favor 1,2-trans glycosylation.[6][10]
Benzoyl esterBzBenzoyl chloride (BzCl), PyridineBase (e.g., NaOMe in MeOH)More stable than acetyl; also a C-2 participating group.[11]
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, ImidazoleFluoride source (e.g., TBAF)Bulky group, selective for primary hydroxyls; orthogonal to Bn and acyl groups.[9]
Acetal (e.g., Benzylidene)Benzaldehyde dimethyl acetal, CSAMild acid hydrolysisConformationally constrains the ring, which can influence stereoselectivity.[1]

Activation: Transforming the Stable Glycoside into a Reactive Glycosyl Donor

The anomeric methyl group of the protected glucopyranoside is not a suitable leaving group for a glycosylation reaction. Therefore, it must be converted into a more reactive species, known as a glycosyl donor. Common classes of glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides.[3][8]

The choice of donor dictates the activation method required for the subsequent glycosylation. For instance, a glycosyl bromide is typically activated with a silver salt, while a trichloroacetimidate is activated by a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

Protocol 1: Synthesis of a Glycosyl Bromide Donor

This protocol describes the conversion of per-O-benzylated methyl β-D-glucopyranoside to the corresponding glycosyl bromide, a highly reactive glycosyl donor.

Materials:

  • Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

  • 33% HBr in acetic acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the protected methyl glucoside (1.0 equiv.) in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 33% HBr in acetic acid (approx. 5.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold DCM and carefully pour it into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide is often used immediately in the next step due to its instability.

The Core Reaction: Glycosidic Bond Formation

Glycosylation is the pivotal step where the activated glycosyl donor reacts with a hydroxyl group on an acceptor molecule (the aglycone) to form the desired glycoconjugate.[11] The stereochemical outcome of this reaction—whether an α or β linkage is formed—is of paramount importance and is influenced by the choice of protecting groups, solvent, and reaction conditions.[6][10]

A participating protecting group (like an acetyl or benzoyl group) at the C-2 position of the donor will typically shield one face of the molecule, leading exclusively to the formation of a 1,2-trans glycosidic linkage (a β-glucoside in this case).[6]

G cluster_0 Glycosylation Mechanism Donor Glycosyl Donor (e.g., Bromide) Intermediate Oxocarbenium Ion (Intermediate) Donor->Intermediate Activation Acceptor Acceptor (R-OH) Acceptor->Intermediate Nucleophilic Attack Promoter Promoter (e.g., AgOTf) Promoter->Intermediate Product Glycoconjugate (α/β mixture or stereoselective) Intermediate->Product

Caption: Simplified glycosylation reaction pathway.

Protocol 2: Silver Triflate Promoted Glycosylation

This protocol details the glycosylation of a simple alcohol acceptor using the previously synthesized glycosyl bromide donor.

Materials:

  • Crude 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.5 equiv.)

  • Glycosyl acceptor (e.g., Cyclohexanol, 1.0 equiv.)

  • Silver trifluoromethanesulfonate (AgOTf) (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C.

  • In a separate flask, dissolve the crude glycosyl bromide donor (1.5 equiv.) in anhydrous DCM.

  • Add the donor solution to the acceptor mixture via cannula.

  • Add silver trifluoromethanesulfonate (2.0 equiv.) portion-wise to the reaction mixture, protecting the flask from light.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through a pad of Celite to remove silver salts and molecular sieves, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude protected glycoconjugate.

Final Steps: Deprotection and Purification

The final stage involves the removal of all protecting groups to reveal the target glycoconjugate.[6] The choice of deprotection method is dictated by the protecting groups used. For the benzyl groups used in the protocols above, catalytic hydrogenation is the standard method.

The purification of the final product is crucial to remove byproducts and unreacted starting materials. Techniques like silica gel chromatography, size-exclusion chromatography, or high-performance liquid chromatography (HPLC) are commonly employed to achieve high purity.[12] In some cases, specialized techniques like lectin affinity chromatography can be used for purifying complex glycoproteins.[2]

Protocol 3: Global Deprotection via Catalytic Hydrogenation

Materials:

  • Crude protected glycoconjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the crude protected glycoconjugate in a suitable solvent like MeOH.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or Mass Spectrometry until all benzyl groups are cleaved. This can take several hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude final glycoconjugate.

  • Purify the product using an appropriate chromatographic method (e.g., silica gel chromatography or reverse-phase HPLC).

Characterization

The identity and purity of the synthesized glycoconjugate must be confirmed through analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and, critically, the anomeric configuration (α or β) of the glycosidic linkage.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[12]

By following these strategic guidelines and detailed protocols, researchers can effectively utilize methyl β-D-glucopyranoside hemihydrate as a foundational building block for the synthesis of complex and biologically relevant glycoconjugates.

References

Cell-based assays involving Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays Involving Methyl β-d-glucopyranoside hemihydrate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl β-d-glucopyranoside hemihydrate in cell-based assays. With full editorial control, this guide is structured to deliver not just protocols, but a deep understanding of the underlying scientific principles, ensuring the design of robust and reliable experiments.

Introduction: Unveiling the Utility of Methyl β-d-glucopyranoside

Methyl β-d-glucopyranoside is a non-metabolizable derivative of glucose, making it an invaluable tool for dissecting specific cellular transport mechanisms without the confounding effects of downstream glycolysis.[1] Its stability and structural similarity to glucose allow it to act as a substrate for certain classes of glucose transporters.

Critically, research has demonstrated that both the α- and β-anomers of methyl-d-glucoside are selectively transported by sodium-dependent glucose transporters (SGLTs), but not by the sodium-independent facilitative glucose transporters (GLUTs) like GLUT1.[2][3] This specificity is the cornerstone of its application. In the kidney, these methylglucosides are reabsorbed from the glomerular filtrate, a process mediated by SGLT1 and SGLT2 located in the proximal tubules.[2][3] This makes Methyl β-d-glucopyranoside an ideal probe and competitive agent for studying the function and inhibition of SGLT family transporters.

Table 1: Physicochemical Properties of Methyl β-d-glucopyranoside

PropertyValueReference(s)
Synonyms Methyl β-D-glucoside[4]
CAS Number 709-50-2 (anhydrous)[4]
Molecular Formula C₇H₁₄O₆[4]
Molecular Weight 194.18 g/mol [4]
Appearance White crystalline powder
Solubility 100 mg/mL in water (clear, colorless)
Melting Point 111-113 °C
Optical Activity [α]/D −36 to −34° (c=4 in water)

Scientific Foundation: The Dichotomy of Glucose Transport

Mammalian cells utilize two primary families of transporters to internalize glucose: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Understanding their distinct mechanisms is crucial for designing specific assays.

  • Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient via facilitated diffusion. This is a passive process that does not require energy. The family includes transporters like GLUT1, found ubiquitously, and GLUT4, which is insulin-responsive in muscle and adipose tissue.

  • Sodium-Dependent Glucose Cotransporters (SGLTs): These are secondary active transporters that move glucose against its concentration gradient.[5] They achieve this by coupling the transport of glucose to the co-transport of sodium ions (Na⁺), which are moving down their electrochemical gradient. This gradient is maintained by the Na⁺/K⁺-ATPase pump.[6] SGLT1, a high-affinity transporter, is primarily responsible for glucose absorption in the small intestine, while SGLT2, a low-affinity, high-capacity transporter, reabsorbs the vast majority of glucose from the filtrate in the kidney's proximal tubule.[7][8]

This fundamental difference in mechanism—particularly the absolute requirement of a sodium gradient for SGLT activity—is the key experimental lever used to isolate their function in cell-based assays. SGLT inhibitors, known as gliflozins, are a major class of drugs for type 2 diabetes that target SGLT2 to promote urinary glucose excretion.[8][9]

SGLT_Mechanism cluster_membrane Cell Membrane transporter SGLT Transporter Glucose Binding Site Na⁺ Binding Site glucose_in Glucose transporter->glucose_in Co-transport na_in Na⁺ transporter->na_in glucose_out Glucose glucose_out->transporter:f1 Binds na_out Na⁺ na_out->transporter:f2 Binds

Caption: Mechanism of SGLT-mediated glucose co-transport.

Application Note: High-Throughput Screening for SGLT2 Inhibitors

This protocol describes a robust method for screening compound libraries for inhibitory activity against the SGLT2 transporter. The assay is performed in a 96-well format using cells stably expressing human SGLT2 (hSGLT2) and measures the competitive inhibition of a radiolabeled substrate. Methyl β-d-glucopyranoside can be used as a reference competitor or as a test compound itself.

Principle of the Assay

The assay quantifies the uptake of a non-metabolizable, radiolabeled glucose analog, [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), into hSGLT2-expressing cells.[10][11] The experiment is run in parallel in a sodium-containing buffer (allowing SGLT2 activity) and a sodium-free buffer (preventing SGLT2 activity). The difference between these two conditions represents the specific SGLT2-mediated uptake. Test compounds that inhibit SGLT2 will reduce the uptake of [¹⁴C]AMG in the sodium-containing buffer in a dose-dependent manner.

Experimental Protocol

I. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT2 (hSGLT2).[11][12] A matched wild-type or mock-transfected cell line should be used as a control.

  • Radiolabeled Substrate: [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG).

  • Test Compounds: Including Methyl β-d-glucopyranoside hemihydrate and a known SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.

  • Sodium-Containing Buffer (Na⁺ Buffer): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Sodium-Free Buffer (Choline⁺ Buffer): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Culture Medium: Ham's F12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418 or Hygromycin B) to maintain transporter expression.[11]

  • Instrumentation: Liquid scintillation counter, 96-well cell culture plates, multichannel pipette.

II. Step-by-Step Methodology

  • Cell Seeding (Day 1):

    • Trypsinize and count hSGLT2-expressing cells.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 50,000–80,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

    • Causality Check: Seeding a consistent number of cells and achieving confluency is critical for minimizing well-to-well variability in transporter expression and uptake capacity.

  • Assay Preparation (Day 2):

    • Aspirate the culture medium from all wells.

    • Wash the cell monolayer twice with 150 µL/well of pre-warmed (37°C) Choline⁺ Buffer. This step removes residual sodium and glucose from the culture medium.

    • Add 100 µL/well of either Na⁺ Buffer or Choline⁺ Buffer to the appropriate wells. Designate columns for total uptake (Na⁺), non-specific uptake (Choline⁺), and positive control inhibition (Na⁺).

    • Incubate the plate at 37°C for 15-20 minutes to pre-equilibrate the cells.

  • Compound Addition:

    • Prepare serial dilutions of test compounds (and Methyl β-d-glucopyranoside) in Na⁺ Buffer.

    • Add 25 µL of the compound dilutions to the wells designated for inhibition testing. For total and non-specific uptake wells, add 25 µL of Na⁺ Buffer.

    • Incubate for 20-30 minutes at 37°C.

    • Expert Insight: This pre-incubation step allows the inhibitors to bind to the transporter before the introduction of the substrate, ensuring a more accurate measurement of inhibitory potential.

  • Initiation of Uptake:

    • Prepare the uptake solution by diluting [¹⁴C]AMG in Na⁺ Buffer to a final concentration that is close to its Michaelis-Menten constant (Km) for the transporter (typically 0.5-1.0 mM for SGLT1/2).[13][14]

    • Initiate the transport reaction by adding 25 µL of the [¹⁴C]AMG uptake solution to all wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The optimal time should be determined empirically to ensure uptake is in the linear range.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with 200 µL/well of ice-cold Choline⁺ Buffer.

    • Causality Check: Using ice-cold buffer is critical as it instantly stops all transporter activity, preventing efflux of the radiolabeled substrate and ensuring an accurate measurement of accumulated radioactivity.

  • Cell Lysis and Detection:

    • Add 50 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

    • Incubate for 10 minutes on a plate shaker to ensure complete lysis.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

SGLT_Assay_Workflow A Day 1: Seed hSGLT2-expressing cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Day 2: Wash cells twice with pre-warmed Choline⁺ Buffer B->C D Add Na⁺ or Choline⁺ Buffer and pre-equilibrate C->D E Add test compounds/controls and pre-incubate (20-30 min) D->E F Initiate uptake by adding [¹⁴C]AMG substrate E->F G Incubate for linear uptake (e.g., 30-60 min at 37°C) F->G H Terminate by aspirating and washing 3x with ice-cold Choline⁺ Buffer G->H I Lyse cells H->I J Add scintillant and measure CPM I->J

Caption: Experimental workflow for a competitive SGLT2 uptake assay.

Alternative Non-Radioactive Method

For labs not equipped for radiochemical work, the [¹⁴C]AMG can be replaced with a fluorescent glucose analog such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[12][15] In this case, the final detection step involves measuring intracellular fluorescence on a plate reader. This method is safer, often more cost-effective, and allows for high-throughput screening.[15]

Data Analysis and Interpretation

1. Calculate Specific Uptake: For each condition, determine the specific SGLT2-mediated transport. Specific Uptake (CPM) = Mean CPM (Na⁺ Buffer) - Mean CPM (Choline⁺ Buffer)

2. Calculate Percent Inhibition: For each concentration of a test compound, calculate the percentage of inhibition relative to the uninhibited control (vehicle-treated wells). % Inhibition = [1 - (CPM_inhibitor - CPM_nonspecific) / (CPM_total - CPM_nonspecific)] * 100

3. Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the specific uptake by 50%.

Table 2: Reference Kinetic Values for SGLT Transporters

TransporterSubstrate/InhibitorParameterValueReference(s)
hSGLT1 D-GlucoseKₘ~0.51 mM[13][14]
hSGLT1 α-methyl-D-glucopyranoside (AMG)Kₘ~0.40 mM[13][14]
hSGLT1 PhlorizinKᵢ~200-300 nM[16]
hSGLT2 D-GlucoseKₘ~5-6 mM[16]
hSGLT2 α-methyl-D-glucopyranoside (AMG)Kₘ~6 mM[16]
hSGLT2 PhlorizinKᵢ~10-39 nM[16]
hSGLT2 DapagliflozinIC₅₀~1.86 nM[13][14]

Safety and Handling

According to safety data sheets, Methyl β-d-glucopyranoside hemihydrate may cause skin irritation, serious eye irritation, and respiratory irritation.[10][12]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A certified respirator (e.g., N95) may be necessary if dust is generated.[10][12]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. For long-term stability, store at 0-8°C.[14]

References

Quantitative Analysis of Methyl β-D-glucopyranoside Hemihydrate: A Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of Methyl β-d-glucopyranoside hemihydrate (CAS No. for anhydrous form: 709-50-2).[1][2] As a fundamental building block in glycochemistry and a common entity in pharmaceutical development, its precise measurement is critical for quality control, stability studies, and formulation development. This document explores three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section delves into the causality behind experimental choices, offers step-by-step protocols, and is grounded in authoritative scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative

Methyl β-d-glucopyranoside is a glycoside widely utilized in various scientific fields. It serves as a non-metabolizable glucose analog, a starting material in synthesis, and a component in studies of carbohydrate-protein interactions.[3][4] The hemihydrate form incorporates water into its crystalline structure, which necessitates analytical methods capable of accurately quantifying the active moiety, often on a dry basis.

The choice of an analytical method is governed by the specific requirements of the study, including required sensitivity, sample matrix complexity, available instrumentation, and the need for structural confirmation versus routine quality control. This guide provides the foundational knowledge and practical protocols to empower researchers to select and implement the most suitable method for their objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like glycosides, offering high sensitivity, resolution, and versatility.[5] For Methyl β-d-glucopyranoside, which lacks a strong chromophore, detection is typically achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). Alternatively, pre-column derivatization can be employed to attach a UV-active moiety.[6]

Causality of Method Choice: The primary advantage of HPLC-RID/ELSD is its ability to analyze the compound in its native form without derivatization, simplifying sample preparation. Reverse-Phase (RP-HPLC) is often the mode of choice, using a polar mobile phase and a non-polar stationary phase to achieve separation based on hydrophobicity.[5]

Workflow for HPLC Analysis

Caption: Workflow for quantitative HPLC analysis.

Protocol 2.1: Isocratic RP-HPLC with Refractive Index Detection (RID)

1. Reagents and Materials:

  • Methyl β-d-glucopyranoside hemihydrate reference standard (≥99% purity)[2]

  • HPLC-grade Acetonitrile (ACN)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)

  • Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • RID Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

4. Procedure:

  • Standard Preparation: Accurately weigh ~50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution. Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing Methyl β-d-glucopyranoside hemihydrate and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis: After system equilibration, inject the calibration standards followed by the samples.

  • Quantification: Construct a linear regression curve of peak area versus concentration from the standard injections. Use the equation of the line to calculate the concentration of the analyte in the samples.

Table 1: Expected HPLC Method Performance
ParameterExpected Result
Linearity (R²) ≥ 0.999
Range 50 - 750 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~15 µg/mL (Dependent on RID sensitivity)
LOQ ~50 µg/mL (Dependent on RID sensitivity)

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC is a powerful technique for separating volatile compounds. Since carbohydrates like Methyl β-d-glucopyranoside are non-volatile, a crucial derivatization step is required to increase their volatility.[7] Silylation, which converts hydroxyl groups to trimethylsilyl (TMS) ethers, is a common and effective approach.[8] Coupling GC with a Mass Spectrometry (MS) detector provides high specificity for identification based on mass spectra and fragmentation patterns, as well as sensitive quantification using selected ion monitoring (SIM).[5][9]

Causality of Method Choice: The derivatization step adds complexity but yields significant benefits. The TMS derivative is thermally stable and volatile, making it ideal for GC analysis. The MS detector provides structural confirmation, which is invaluable for identifying the analyte in complex matrices and distinguishing it from isomers.

Workflow for GC-MS Analysis

Caption: Workflow for quantitative GC-MS analysis with derivatization.

Protocol 3.1: GC-MS with Trimethylsilyl (TMS) Derivatization

1. Reagents and Materials:

  • Methyl β-d-glucopyranoside hemihydrate reference standard

  • Internal Standard (IS), e.g., Phenyl β-D-glucopyranoside

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (solvent)

  • Anhydrous Hexane

  • Reacti-Vials™ or similar sealed reaction vials

2. Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole or Ion Trap)

  • Stationary Phase: 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions:

  • Carrier Gas: Helium at 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Program: Start at 120°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition: Scan mode (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification (select characteristic, non-interfering ions for the analyte and IS).

4. Procedure:

  • Standard/Sample Preparation: Prepare stock solutions of the standard and IS in pyridine. In a reaction vial, pipette aliquots to create calibration levels. Add the sample to a separate vial. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to each dry vial. Seal tightly and heat at 70°C for 60 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: For each standard, calculate the ratio of the analyte's primary ion peak area to the IS's primary ion peak area. Plot this ratio against the analyte concentration to create the calibration curve. Use this curve to determine the concentration in the samples.

Table 2: Expected GC-MS Method Performance
ParameterExpected Result
Linearity (R²) ≥ 0.998
Specificity High (Confirmed by mass spectrum)
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%
LOD < 1 µg/mL
LOQ < 5 µg/mL

Quantitative NMR (qNMR): An Absolute Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis.[10][11] Unlike chromatographic methods, qNMR can be an absolute primary method that does not require an identical reference standard of the analyte. Quantification is achieved by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.

Causality of Method Choice: qNMR is exceptionally valuable because it is non-destructive and measures the molar concentration of an analyte directly. The key is to select a proton signal from the analyte that is well-resolved from other signals and an internal standard with a known purity and a signal in a clear region of the spectrum.[12] This method is ideal for certifying reference materials or for quantification where a pure analyte standard is unavailable.

Workflow for qNMR Analysis

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol 4.1: ¹H-qNMR for Purity Assessment

1. Reagents and Materials:

  • Methyl β-d-glucopyranoside hemihydrate sample

  • High-purity Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

  • High-precision NMR tubes

2. Instrumentation:

  • NMR Spectrometer (≥ 400 MHz recommended for better signal dispersion)

3. Acquisition Parameters:

  • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation)

  • Number of Scans: 16 or higher for good signal-to-noise

  • Spectral Width: Appropriate for ¹H (~12 ppm)

4. Procedure:

  • Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into the same vial. Record weights precisely. Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent. Vortex to ensure complete dissolution and transfer to an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Quantification:

    • Identify a well-resolved signal for the analyte (e.g., the anomeric proton or the methyl protons) and a signal for the internal standard.
    • Carefully integrate both signals.
    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight[1][13]

    • m = mass

    • Purity_IS = Purity of the internal standard

Method Validation According to ICH Guidelines

Regardless of the chosen technique, any quantitative method intended for use in a regulated environment must be validated to ensure it is fit for its purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[14][15][16]

Trustworthiness through Validation: Validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use. It is the cornerstone of generating reliable and reproducible data.[14]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressed as percent recovery.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for a Validated Quantitative HPLC Method
ParameterAcceptance Criteria
Specificity Peak is free from interference at its retention time.
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Range 80 - 120% of the target concentration
Robustness No significant impact on results from minor changes.

Conclusion

The quantification of Methyl β-d-glucopyranoside hemihydrate can be reliably achieved through several analytical techniques.

  • HPLC with universal detectors (RID/ELSD) is ideal for routine, high-throughput QC analysis due to its simplicity and robustness.

  • GC-MS offers superior specificity and sensitivity, making it suitable for complex matrices or when structural confirmation is required, though it necessitates a derivatization step.

  • qNMR stands as a primary method for achieving high-accuracy purity assessment and for certifying reference materials without the need for an identical standard.

The selection of the optimal method should be a strategic decision based on the analytical objective, sample characteristics, and available resources. Each protocol described herein provides a self-validating system when executed with care and properly qualified against established standards, such as those outlined by the ICH.[17][18]

References

Application Note & Protocol: Preparation of High-Purity Stock Solutions of Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of aqueous stock solutions of Methyl β-D-glucopyranoside hemihydrate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical chemical properties, safety considerations, and a step-by-step methodology to ensure the accuracy, reproducibility, and stability of prepared solutions. By explaining the scientific rationale behind each step, this application note serves as both a practical protocol and an educational resource for laboratory best practices.

Introduction: The Importance of Accurate Stock Solutions

Methyl β-D-glucopyranoside is an O-glycosyl compound widely utilized in glycoscience and biocatalysis research. It serves as a substrate or acceptor molecule in enzymatic reactions, such as those involving alternansucrase, and is used to study carbohydrate metabolism and specificity in organisms like Saccharomyces cerevisiae. The integrity of experimental results hinges on the precise concentration and purity of the reagents used. Stock solutions are concentrated liquids of known concentration that are diluted to less-concentrated working solutions.[1][2] Preparing a concentrated stock solution enhances accuracy, as it involves weighing larger, more precise masses of solute, and improves laboratory efficiency by reducing repetitive measurements.[1][3] This document provides a validated protocol for preparing reliable stock solutions of Methyl β-D-glucopyranoside hemihydrate.

Compound Properties and Handling

A thorough understanding of the compound's properties is essential before any laboratory work commences.[4] Methyl β-D-glucopyranoside hemihydrate is a white, crystalline powder.[5][6]

Physicochemical Data

The key specifications for Methyl β-D-glucopyranoside hemihydrate are summarized below. A critical aspect for accurate molar concentration calculations is the use of the molecular weight corresponding to the hemihydrate form, which includes half a water molecule.

PropertyValueSource
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[5]
CAS Number 7000-27-3[5]
Molecular Formula C₇H₁₄O₆ · ½H₂O[5][6]
Molecular Weight (Anhydrous) 194.18 g/mol [6][7]
Molecular Weight (Hemihydrate) ~203.19 g/mol Calculated
Appearance White crystalline powder[5][6]
Water Solubility ≥100 mg/mL (0.1 g/mL)[5][6]
Recommended Storage (Solid) Refrigerate (2°C to 8°C)[6][8][9]
Solvent Selection: The Rationale for Water

Methyl β-D-glucopyranoside hemihydrate exhibits excellent solubility in water, with sources confirming clear, colorless solutions at concentrations of 100 mg/mL.[5][6] This high aqueous solubility makes sterile, purified water (e.g., DNase/RNase-free, deionized, or Milli-Q®) the ideal and most common solvent. Its use avoids the potential complications of organic solvents in biological assays.

Safety & Handling

As a standard laboratory chemical, proper safety precautions are mandatory.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation.[8][10] It may also cause respiratory irritation if inhaled as a dust.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[8][10]

  • Handling: Weigh and handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8] Keep the compound away from strong oxidizing agents and strong acids.[8]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 100 mL stock solution of 100 mM Methyl β-D-glucopyranoside hemihydrate. The concentrations and volumes can be adjusted as needed by modifying the initial calculation.

Required Equipment and Materials
  • Methyl β-D-glucopyranoside hemihydrate (CAS: 7000-27-3)

  • High-purity water (e.g., sterile, deionized, or Milli-Q®)

  • 100 mL Class A volumetric flask

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Beaker

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter and syringe (for sterile applications)

  • Sterile conical tubes or vials for aliquoting

  • Pipettes and sterile tips

Step-by-Step Methodology

Step 1: The Foundational Calculation The first step is to calculate the mass of the compound required. The accuracy of the entire experiment rests on this calculation. It is imperative to use the molecular weight of the hemihydrate form (~203.19 g/mol ) .

  • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • For a 100 mM (0.1 mol/L) solution in 100 mL (0.1 L):

    • Mass (g) = 0.1 mol/L × 0.1 L × 203.19 g/mol

    • Mass (g) = 2.032 g

Step 2: Weighing the Compound

  • Place a clean, dry weighing boat on the analytical balance and tare the weight to zero.

  • Carefully weigh out exactly 2.032 g of Methyl β-D-glucopyranoside hemihydrate powder.

  • Record the exact mass weighed, as this will be the true concentration of your stock solution.

Step 3: Dissolution

  • Add approximately 70-80 mL of high-purity water to a beaker containing a magnetic stir bar.

  • Quantitatively transfer the weighed powder into the beaker. This can be done by rinsing the weighing boat with small amounts of the water from the beaker and ensuring all powder is transferred.

  • Place the beaker on a magnetic stir plate and stir at a moderate speed until the powder is completely dissolved. The solution should be clear and colorless with no visible particulates.[5]

Step 4: Adjusting to Final Volume

  • Carefully pour the dissolved solution from the beaker into a 100 mL Class A volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask. Repeat this rinse step two more times to ensure the complete transfer of the solute.[2]

  • Add high-purity water to the flask until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Step 5: Sterilization and Storage (Application-Dependent)

  • For biological applications requiring sterility: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.[11] This step is crucial for experiments like cell culture to prevent microbial contamination.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This practice is critical to prevent contamination of the entire stock and to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

  • Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (Water), date of preparation, and your initials.[4]

  • Storage: Store the aliquots at -20°C for long-term stability (up to 1 month) or at 2-8°C for short-term use.[11]

Workflow Visualization

The following diagram outlines the logical flow of the stock solution preparation protocol, from initial calculation to final storage.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_final Phase 3: Finalization & Storage Calc Step 1: Calculate Mass (2.032 g for 100mM in 100mL) Weigh Step 2: Weigh Compound (Use Analytical Balance) Calc->Weigh Input for Dissolve Step 3: Dissolve in ~80% Solvent (Stir until clear) Weigh->Dissolve Transfer to FinalVol Step 4: Bring to Final Volume (Use 100mL Volumetric Flask) Dissolve->FinalVol Transfer & Rinse Filter Step 5.1: Sterile Filter (Optional) (0.22 µm filter) FinalVol->Filter Process for Aliquot Step 5.2: Aliquot (Prevent contamination) Filter->Aliquot Dispense into Store Step 5.3: Label & Store (-20°C or 2-8°C) Aliquot->Store Prepare for

Caption: Workflow for preparing Methyl β-D-glucopyranoside hemihydrate stock solution.

References

Unlocking the Potential of Methyl β-D-Glucopyranoside Hemihydrate: A Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl β-D-glucopyranoside hemihydrate, a stable and versatile carbohydrate derivative, is a key enabling molecule across a spectrum of industrial applications. Its unique properties, including high water solubility, stability under various conditions, and its nature as a non-hydrolyzable glucose analog, make it an invaluable component in cosmetics, pharmaceuticals, and biotechnology research. This technical guide provides an in-depth exploration of its industrial applications, complete with detailed protocols and application notes to empower researchers and professionals in leveraging its full potential.

Synthesis and Physicochemical Properties

Methyl β-D-glucopyranoside is synthesized through the acid-catalyzed reaction of glucose with methanol.[1] The reaction yields a mixture of α- and β-anomers, with the β-anomer being the focus of this guide.[2] Industrial-scale production often involves reacting starch with methanol in the presence of a mineral acid catalyst, followed by purification steps to isolate the desired β-isomer.[3]

Table 1: Physicochemical Properties of Methyl β-D-Glucopyranoside Hemihydrate

PropertyValueReference
CAS Number 709-50-2 (anhydrous)[1]
Molecular Formula C₇H₁₄O₆ · ½H₂O[4]
Molecular Weight 203.19 g/mol [4]
Appearance White to off-white crystalline powderChem-Impex
Melting Point 111-113 °CSigma-Aldrich
Solubility Highly soluble in waterChem-Impex
Optical Rotation [α]²⁰/D ≈ -33° (c=1 in H₂O)Chem-Impex

Applications in the Cosmetics Industry: A Superior Humectant

In the cosmetics and personal care industry, Methyl β-D-glucopyranoside is prized for its efficacy as a moisturizing agent.[1] Its ability to attract and retain moisture makes it a valuable ingredient in a variety of skincare formulations designed to enhance skin hydration and texture.

Application Note: Formulation of a High-Performance Moisturizing Cream

Methyl β-D-glucopyranoside can be incorporated into oil-in-water (O/W) emulsions to create moisturizing creams and lotions with a desirable skin feel. It functions as a humectant, drawing moisture to the stratum corneum and improving skin barrier function. A typical formulation might include an aqueous phase with Methyl β-D-glucopyranoside, other humectants like glycerin, and a polymeric thickener, and an oil phase with emollients and emulsifiers.[5][6]

Protocol 1: Preparation of a Moisturizing Cream with Methyl β-D-Glucopyranoside Hemihydrate

This protocol outlines the laboratory-scale preparation of a basic moisturizing cream.

Materials:

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Methyl β-D-glucopyranoside Hemihydrate: 2.0 - 5.0%

    • Glycerin: 3.0 - 7.0%

    • Carbomer: 0.2 - 0.5%

  • Oil Phase:

    • Cetearyl Alcohol: 2.0 - 5.0%

    • Glyceryl Stearate: 1.0 - 3.0%

    • Caprylic/Capric Triglyceride: 5.0 - 10.0%

  • Neutralizer:

    • Triethanolamine: q.s. to pH 6.0 - 7.0

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 0.5 - 1.0%

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, disperse the carbomer in deionized water with gentle mixing. Heat to 75-80°C and hold until the carbomer is fully hydrated. Add Methyl β-D-glucopyranoside hemihydrate and glycerin, and mix until dissolved.

  • Oil Phase Preparation: In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75-80°C with mixing until all components are melted and uniform.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous homogenization.

  • Cooling and Neutralization: Begin cooling the emulsion while stirring. At approximately 40-45°C, add triethanolamine to neutralize the carbomer and thicken the cream.

  • Final Additions: Add the preservative and mix until uniform. Continue cooling to room temperature.

Cosmetic_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Oil Oil Phase A1 Disperse Carbomer in Water A2 Heat to 75-80°C A1->A2 A3 Add Methyl β-D-glucopyranoside & Glycerin A2->A3 Emulsify Emulsification (Homogenize) A3->Emulsify O1 Combine Oil Phase Ingredients O2 Heat to 75-80°C O1->O2 O2->Emulsify Cool Cooling Emulsify->Cool Neutralize Neutralize (Add Triethanolamine) Cool->Neutralize Add_Preservative Add Preservative Neutralize->Add_Preservative Final_Product Moisturizing Cream Add_Preservative->Final_Product

Diagram of the moisturizing cream formulation workflow.

Pharmaceutical Applications: Enhancing Drug Delivery and Stability

In the pharmaceutical sector, Methyl β-D-glucopyranoside hemihydrate serves as a versatile excipient, contributing to the stability and solubility of active pharmaceutical ingredients (APIs).[1] Its hydrophilic nature and ability to form hydrogen bonds are key to these functions. Furthermore, its glycosidic structure makes it a candidate for the development of targeted drug delivery systems.

Application Note: Colon-Specific Drug Delivery

Drug glycosides can be designed as prodrugs for colon-specific delivery. These hydrophilic glycosides are poorly absorbed in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by bacterial glycosidases, releasing the active drug locally.[7] Methyl β-D-glucopyranoside can serve as a model compound or a starting material for the synthesis of such drug-glycoside conjugates.

Protocol 2: In Vitro Evaluation of a Glycoside-Based Drug Delivery System

This protocol provides a general method for assessing the release of a drug from a glycoside conjugate in a simulated colonic environment.

Materials:

  • Drug-glycoside conjugate

  • β-glucosidase enzyme solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC system for drug quantification

Procedure:

  • Prepare a solution of the drug-glycoside conjugate in PBS.

  • Initiate the reaction by adding a known concentration of β-glucosidase.

  • Incubate the mixture at 37°C.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Stop the enzymatic reaction in the aliquots (e.g., by adding a quenching agent or by rapid temperature change).

  • Analyze the concentration of the released free drug in each aliquot using a validated HPLC method.

  • Plot the concentration of the released drug versus time to determine the release profile.

Biotechnology and Research: A Tool for Understanding Biological Systems

Methyl β-D-glucopyranoside is a valuable tool in biotechnology and fundamental research due to its structural similarity to glucose and its resistance to hydrolysis by many common enzymes.

Application Note: Carbon Source in Microbial Fermentation

In specific fermentation processes, Methyl β-D-glucopyranoside can be used as a non-metabolizable or slowly metabolizable carbon source to study catabolite repression or to induce the expression of certain genes.[8] For instance, in E. coli strains with the araBAD promoter system, it can modulate gene expression.[8]

Protocol 3: Preparation of a Defined Fermentation Medium

This protocol describes the preparation of a minimal medium for bacterial culture where Methyl β-D-glucopyranoside can be used as the primary carbon source.

Materials for 1 L of M9 Minimal Medium:

  • 5x M9 salts solution (Na₂HPO₄·7H₂O, KH₂PO₄, NaCl, NH₄Cl)

  • 20% solution of Methyl β-D-glucopyranoside hemihydrate (sterile filtered)

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Sterile deionized water

Procedure:

  • To 750 mL of sterile deionized water, aseptically add 200 mL of 5x M9 salts solution.

  • Aseptically add 2 mL of 1 M MgSO₄.

  • Aseptically add 100 µL of 1 M CaCl₂.

  • Aseptically add 20 mL of the 20% Methyl β-D-glucopyranoside hemihydrate solution (final concentration 0.4%).

  • Adjust the final volume to 1 L with sterile deionized water.

  • The medium is now ready for inoculation.

Fermentation_Media_Prep Start Start Add_Water 750 mL Sterile Water Start->Add_Water Add_M9 Add 200 mL 5x M9 Salts Add_Water->Add_M9 Add_MgSO4 Add 2 mL 1 M MgSO₄ Add_M9->Add_MgSO4 Add_CaCl2 Add 100 µL 1 M CaCl₂ Add_MgSO4->Add_CaCl2 Add_Glucoside Add 20 mL 20% Methyl β-D-glucopyranoside Add_CaCl2->Add_Glucoside Adjust_Volume Adjust to 1 L with Sterile Water Add_Glucoside->Adjust_Volume End Medium Ready Adjust_Volume->End

Workflow for preparing a defined fermentation medium.

Application Note: Enzyme Inhibition Studies

As a non-hydrolyzable analog of glucose, Methyl β-D-glucopyranoside can be used as a competitive inhibitor in enzyme kinetic studies of glucoside hydrolases.[9][10] This allows for the determination of the inhibitor constant (Ki) and provides insights into the enzyme's active site and mechanism of action.

Protocol 4: Enzyme Inhibition Assay Using Methyl β-D-Glucopyranoside

This protocol outlines a general procedure for determining the inhibitory effect of Methyl β-D-glucopyranoside on a β-glucosidase using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-glucosidase enzyme

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution

  • Methyl β-D-glucopyranoside hemihydrate solutions of varying concentrations

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.0)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of pNPG, and varying concentrations of Methyl β-D-glucopyranoside.

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a fixed concentration of the β-glucosidase enzyme to each well.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition and the Ki value.[11]

Enzyme_Inhibition_Pathway Enzyme β-Glucosidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate pNPG (Substrate) Substrate->ES_Complex Inhibitor Methyl β-D-glucopyranoside (Inhibitor) Inhibitor->EI_Complex Product p-Nitrophenol (Product) ES_Complex->Enzyme Releases ES_Complex->Product

Competitive inhibition of β-glucosidase.

Conclusion

Methyl β-D-glucopyranoside hemihydrate is a multifaceted molecule with significant industrial applicability. Its utility as a humectant in cosmetics, a stabilizing excipient and drug delivery component in pharmaceuticals, and a valuable research tool in biotechnology underscores its importance. The protocols and application notes provided in this guide offer a starting point for harnessing the potential of this versatile carbohydrate derivative in various research and development settings.

References

Troubleshooting & Optimization

How to improve the yield of Methyl beta-d-glucopyranoside hemihydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl β-D-glucopyranoside hemihydrate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this procedure. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, workup, or purification stages. Each entry details the problem, explores the underlying causes, and provides actionable solutions.

Problem 1: My overall yield is significantly lower than expected.

Answer:

Low yield in a Fischer glycosylation is a common issue that can stem from several factors, ranging from reaction equilibrium to product degradation and mechanical loss. Let's break down the primary causes and their solutions.

  • Cause A: Incomplete Reaction or Unfavorable Equilibrium The Fischer glycosylation is an equilibrium process.[1] If the reaction does not proceed sufficiently towards the product side, the yield will be inherently low. The reaction involves the formation of water, which can hydrolyze the glycosidic bond, pushing the equilibrium back towards the starting materials.

    • Solution 1: Use Anhydrous Reagents. Ensure your D-glucose is finely powdered and thoroughly dried, and use anhydrous methanol.[2] Any moisture will inhibit the forward reaction.

    • Solution 2: Optimize Catalyst Concentration. The acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like Al³⁺) is crucial.[3][4] Too little catalyst results in a slow or incomplete reaction. Too much can lead to charring and degradation of the carbohydrate. A typical starting point is 0.5-1.5% w/w HCl in methanol.

    • Solution 3: Increase Reaction Time. While longer reaction times can favor the more stable α-anomer, an insufficient reaction time will result in a large amount of unreacted glucose.[1] Monitor the reaction via Thin Layer Chromatography (TLC) until the glucose spot has significantly diminished.

  • Cause B: Degradation of Starting Material Carbohydrates are sensitive to strongly acidic and high-temperature conditions, which can lead to charring and the formation of dark, polymeric byproducts.

    • Solution 1: Control Temperature. While heating accelerates the reaction, excessive temperatures (e.g., >100°C) can cause degradation.[4] Refluxing gently in methanol (around 65°C) is generally sufficient.

    • Solution 2: Gradual Addition. For larger-scale reactions, consider adding the glucose portion-wise to the acidic methanol to control any initial exotherm.

  • Cause C: Difficult Product Isolation & Purification Both α- and β-anomers of methyl glucopyranoside are highly soluble in the methanol reaction mixture, and unreacted glucose can also be soluble. Premature crystallization or difficult separation can lead to significant product loss.

    • Solution 1: Thorough Neutralization. Before concentrating the reaction mixture, it is critical to completely neutralize the acid catalyst with a base like sodium carbonate, barium carbonate, or an ion-exchange resin. Residual acid can cause hydrolysis during solvent evaporation.

    • Solution 2: Effective Filtration. After neutralization, the inorganic salts must be completely removed by filtration. A fine suspension of salt can inhibit crystallization later.

    • Solution 3: Optimized Crystallization. The β-anomer is typically harder to crystallize than the α-anomer. After removing the bulk of the α-anomer, the mother liquor may need to be concentrated further and cooled for an extended period to recover the β-product.[2] Seeding with a previously obtained crystal of Methyl β-D-glucopyranoside hemihydrate can be highly effective.

Problem 2: My product is mostly the α-anomer, not the desired β-anomer.

Answer:

Controlling anomeric selectivity is the central challenge in this synthesis.[5][6] The α-anomer is the thermodynamically more stable product, largely due to the anomeric effect, while the β-anomer is often the product of kinetic control.[1][7][8]

  • Cause A: Reaction has reached Thermodynamic Equilibrium With long reaction times and higher temperatures, the reaction mixture equilibrates to the most stable products, favoring the α-glucoside.[1]

    • Solution 1: Shorten Reaction Time (Kinetic Control). The β-anomer is often formed faster. By stopping the reaction before it reaches equilibrium, you can often isolate a higher ratio of β to α product. This requires careful monitoring by TLC or ¹H NMR to find the optimal time point where glucose is consumed but anomerization to the α-form is minimized.

    • Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., room temperature for a longer period) can sometimes favor the kinetic product. However, this will significantly increase the required reaction time.

  • Cause B: Catalyst Choice The nature of the acid catalyst can influence the anomeric ratio.

    • Solution: Experiment with Different Catalysts. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids or heterogeneous catalysts (e.g., acidic resins) can alter the stereochemical outcome.[9] Some literature suggests that certain catalysts can stabilize the transition state leading to the β-anomer.

Summary of Factors Influencing Anomeric Ratio
ParameterTo Favor β-Anomer (Kinetic Product)To Favor α-Anomer (Thermodynamic Product)Rationale
Reaction Time ShorterLongerLonger times allow the reaction to reach thermodynamic equilibrium, which favors the more stable α-anomer.[1]
Temperature LowerHigherHigher temperatures provide the energy needed to overcome the activation barrier for anomerization to the α-form.
Catalyst Milder / Specific Lewis AcidsStrong Brønsted AcidsThe catalyst can influence the energy of the transition states leading to each anomer.[3][10]
Problem 3: The final product fails to crystallize, or an oil is formed.

Answer:

Crystallization issues are almost always related to purity or the solvent environment. The target molecule, Methyl β-D-glucopyranoside hemihydrate, has a specific crystal lattice that includes water.[11][12]

  • Cause A: Presence of Impurities Unreacted glucose, the α-anomer, and small organic side products can all act as crystallization inhibitors.

    • Solution 1: Chromatographic Purification. If direct crystallization fails, the best approach is to purify the crude syrup via column chromatography on silica gel (a typical eluent system is Dichloromethane:Methanol). This will separate the α and β anomers and remove baseline impurities.

    • Solution 2: Decolorize the Solution. If your concentrated syrup is dark yellow or brown, it indicates degradation products. Before attempting crystallization, dissolve the syrup in a suitable solvent and treat it with activated charcoal to remove colored impurities.[2]

  • Cause B: Incorrect Solvent System for Hemihydrate Formation The "hemihydrate" designation is key; the crystallization process requires the presence of water.[11] Attempting to crystallize from strictly anhydrous solvents will fail to produce the desired crystalline form.

    • Solution: Use a Mixed Solvent System. The most reliable method for crystallizing the hemihydrate is from a mixed solvent system, typically aqueous ethanol or aqueous methanol. After concentrating the reaction mixture to a thick syrup, dissolve it in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Re-heat to clarify and then allow it to cool slowly.

    • Solution: Seeding. If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution to induce crystallization.

  • Cause C: Supersaturation If the solution is too concentrated, the molecules may not have sufficient time to align into a crystal lattice, resulting in an amorphous solid or oil.

    • Solution: Gradual Cooling. Do not crash-cool the crystallization mixture in an ice bath immediately. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4-6°C) for several hours or days.[2][13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer Glycosylation reaction?

Answer: The Fischer glycosylation is an acid-catalyzed reaction between a reducing sugar (like glucose) and an alcohol (in this case, methanol).[1] The mechanism involves several equilibrium steps:[10][14]

  • Protonation: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of glucose.

  • Ring Opening: The protonated hemiacetal is in equilibrium with its open-chain form. The catalyst protonates the carbonyl oxygen of this open-chain aldehyde.

  • Nucleophilic Attack: A molecule of methanol attacks the protonated anomeric carbon. In the cyclic pathway, this leads to the formation of an oxocarbenium ion intermediate. In the open-chain pathway, methanol attacks the aldehyde carbon to form a hemiacetal.

  • Deprotonation & Ring Closure: The intermediate loses a proton. The ring oxygen (at C-5) then attacks the anomeric carbon, closing the ring to form the pyranoside structure.[3][15]

  • Formation of Anomers: The attack of methanol on the intermediate can occur from two different faces, leading to the formation of both α and β anomers. The final ratio depends on kinetic versus thermodynamic control.[7]

Fischer_Glycosylation cluster_Reactants Reactants cluster_Mechanism Key Steps cluster_Products Products Glucose D-Glucose (Hemiacetal) Protonation 1. Protonation of Anomeric OH Glucose->Protonation + H⁺ MeOH Methanol (Solvent/Nucleophile) H_plus Acid Catalyst (H⁺) Oxo 2. Formation of Oxocarbenium Ion Protonation->Oxo - H₂O Attack 3. Nucleophilic Attack by Methanol Oxo->Attack + CH₃OH Deprotonation 4. Deprotonation Attack->Deprotonation Water Water Alpha Methyl α-D-glucopyranoside Deprotonation->Alpha α-attack Beta Methyl β-D-glucopyranoside Deprotonation->Beta β-attack

Q2: Why is controlling the β:α anomer ratio so important?

Answer: In many biological and pharmaceutical applications, only one anomer exhibits the desired activity. For example, if Methyl β-D-glucopyranoside is being used as a substrate for a β-glucosidase enzyme or as a building block for a complex oligosaccharide with a specific β-linkage, the presence of the α-anomer can be a critical impurity.[16][17] It may be non-reactive, act as an inhibitor, or lead to undesired side products in subsequent synthetic steps. Therefore, achieving high anomeric purity is essential for the compound's intended application and simplifies the purification process.

Q3: What is the purpose of forming a hemihydrate? Is it avoidable?

Answer: The formation of a hemihydrate is a function of the molecule's crystal packing.[11] In the solid state, two molecules of methyl β-D-glucopyranoside co-crystallize with one molecule of water, which stabilizes the crystal lattice through a network of hydrogen bonds. This is a specific, stable, and often highly crystalline form of the compound.[12]

It is not necessarily a deliberate synthetic goal, but rather the thermodynamically favored crystalline form when crystallized from aqueous solutions. For consistency in physical properties (e.g., melting point, solubility) and for meeting pharmacopeial standards, it is often desirable to consistently produce the same crystalline form. If you require the strictly anhydrous form, you would need to develop a crystallization procedure from anhydrous solvents and store the final product under desiccated conditions, which can be more challenging.

Q4: What is a standard experimental protocol for this synthesis?

Answer: The following is a representative protocol based on the classical Fischer-Helferich method.[1][14]

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// Edges Start -> Prep; Prep -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Neutralize [label="Complete"]; Neutralize -> Filter; Filter -> Concentrate; Concentrate -> Purify; Purify -> Chroma [label="If impure"]; Purify -> Recryst [label="If relatively clean"]; Chroma -> Isolate; Isolate -> Crystallize; Recryst -> Crystallize; Crystallize -> Collect; Collect -> Dry; Dry -> Final; } dot Caption: General experimental workflow for the synthesis and purification.

Experimental Protocol: Synthesis of Methyl β-D-glucopyranoside

  • Catalyst Preparation: Prepare a ~1% solution of HCl in anhydrous methanol. This can be done by carefully bubbling dry HCl gas into cold methanol or by the slow addition of acetyl chloride to cold methanol (e.g., 2.2 mL acetyl chloride per 100 mL of methanol).

  • Reaction Setup: To the acidic methanol solution, add finely powdered anhydrous D-glucose (e.g., 0.1 mol, 18.02 g).

  • Reflux: Heat the mixture to a gentle reflux (~65°C) with constant stirring. Use a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically stopped when the starting glucose spot (Rf ≈ 0) is no longer prominent (usually 10-18 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid by adding an excess of a solid base (e.g., anhydrous sodium carbonate or basic ion-exchange resin) and stirring for 1-2 hours until the solution is no longer acidic (check with pH paper).

  • Filtration & Concentration: Filter off the solid base and wash it with a small amount of methanol. Combine the filtrates and concentrate them under reduced pressure (rotary evaporator) to obtain a thick, colorless to pale yellow syrup.

  • Purification & Crystallization:

    • Dissolve the syrup in a minimum amount of hot 95% ethanol.

    • If the solution is colored, treat with activated charcoal, heat briefly, and filter through celite.

    • Allow the clear solution to cool slowly to room temperature. Crystallization of the α-anomer may occur first; this can be filtered off.

    • Concentrate the mother liquor further. Dissolve in a minimum of hot methanol or ethanol, then add water dropwise until persistent turbidity is observed. Re-heat gently until the solution is clear again.

    • Allow the solution to cool slowly. Seeding with a crystal of the product can aid crystallization.

    • Let the mixture stand at 4°C for 24-48 hours to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and then with a non-polar solvent like diethyl ether to aid drying. Air-dry the crystals to a constant weight. The final product should be a white crystalline powder.[18]

References

Troubleshooting low solubility of Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl beta-d-glucopyranoside hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is generally considered soluble in water.[1] Published data indicates a solubility of at least 0.1 g/mL (or 10 g per 100 mL) in water, which should result in a clear and colorless solution.[2][3] One prediction model suggests a much higher potential solubility of 862 g/L.[4] If you are working below the 10% (w/v) concentration and experiencing issues, it warrants further investigation.

Q2: My prepared solution appears cloudy or hazy. What is the likely cause?

Cloudiness typically indicates one of three issues:

  • Incomplete Dissolution: The compound has not fully dissolved into the solvent.

  • Exceeded Solubility Limit: The concentration you are attempting to achieve is higher than the compound's solubility under the current conditions (e.g., temperature).

  • Impurities: The starting material or the solvent may contain insoluble impurities.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating is a standard method to increase the solubility of most glycosides.[5] Increasing the temperature provides more kinetic energy to the molecules, helping to break the crystal lattice structure and promote dissolution.[5] However, exercise caution to avoid excessive heat, which could potentially lead to degradation of the carbohydrate.

Q4: Are there alternative solvents I can use?

Due to the hydrophilic sugar moiety, glycosides are most soluble in polar solvents like water.[6][7] If aqueous solubility is a challenge for your specific application, hydroalcoholic solutions (e.g., mixtures of water and ethanol or methanol) are often effective alternatives. The aglycone (non-sugar) portion of the molecule has more affinity for less polar solvents.[6]

Q5: How should I store the solid compound and my prepared solutions?

The solid, crystalline powder should be stored at 0-6°C.[2][3] For prepared solutions, it is highly recommended to make them fresh for each experiment.[8] If storage is necessary, keep them refrigerated. Be aware that cooling a concentrated solution can lead to precipitation or crystallization over time.[9]

In-depth Troubleshooting Guide

Low solubility can be a frustrating roadblock. This guide provides a systematic approach to diagnose and solve the issue, ensuring your experiments are based on a fully solubilized, homogenous starting material.

Understanding the Molecule

Methyl beta-d-glucopyranoside is a glycoside, meaning it has a sugar part (the glycone) and a non-sugar part (the aglycone).[6] The numerous hydroxyl (-OH) groups on the glucose ring make it highly hydrophilic and prone to hydrogen bonding with water, which is the primary driver of its aqueous solubility.[7] The hemihydrate form indicates that water molecules are incorporated into the crystal structure.

Physical & Chemical Properties Summary
PropertyValueSource(s)
CAS Number 7000-27-3[2][10][11]
Molecular Formula C₇H₁₄O₆ · 0.5H₂O[11]
Appearance White crystalline powder[2][10][11]
Melting Point 107-113 °C[2][3][12]
Aqueous Solubility ≥ 0.1 g/mL (10% w/v)[2][3][10]
Recommended Storage 0-6°C[2][3]
Logical Troubleshooting Workflow

This workflow provides a structured path to identify the root cause of solubility issues.

G start Start: Low Solubility Observed check_params Step 1: Verify Parameters - Concentration Calculation - Solvent Identity & Purity - Compound Appearance start->check_params is_params_ok Parameters Correct? check_params->is_params_ok recalc Action: Recalculate, Re-weigh, Use Fresh Solvent is_params_ok->recalc No diss_method Step 2: Optimize Dissolution Method is_params_ok->diss_method Yes recalc->check_params thermal Protocol 2: Apply Gentle Heat (e.g., 30-40°C water bath) diss_method->thermal sonicate Protocol 3: Use Sonication diss_method->sonicate is_dissolved Compound Dissolved? thermal->is_dissolved sonicate->is_dissolved is_instability Solution Unstable? is_dissolved->is_instability No, but unstable solution_stable Success: Solution is Clear & Stable is_dissolved->solution_stable Yes advanced Step 4: Advanced Strategies - Modify Solvent System - Check pH is_dissolved->advanced No, still insoluble instability Step 3: Address Instability (Cloudiness/Crystallization over time) instability->advanced is_instability->instability Yes

Caption: Troubleshooting workflow for low solubility.

Step-by-Step Experimental Protocols

This protocol establishes a standardized method before introducing enhancements.

  • Verification: Accurately weigh the required mass of this compound.

  • Solvent Addition: Add approximately 80% of the final required volume of your chosen solvent (e.g., deionized water) to a sterile container.

  • Mixing: While agitating the solvent with a magnetic stirrer, slowly add the weighed powder to create a vortex, which aids in dispersion.

  • Volume Adjustment: Continue stirring for 5-10 minutes. Once dispersed, add the remaining solvent to reach the final desired concentration.

  • Observation: Assess the solution for clarity against a dark background.

Causality: Increasing temperature provides thermal energy that helps overcome the activation energy required to break the crystal lattice of the solute and disrupt the hydrogen bonding network of the solvent, thereby facilitating dissolution.[5]

  • Follow steps 1-3 of the Baseline Dissolution Procedure .

  • Heating: Place the vessel in a temperature-controlled water bath set to 30-40°C. Do not exceed 50°C to minimize any risk of degradation.

  • Agitation: Continue to stir the solution while it is being gently warmed.

  • Observation: Monitor the solution closely. The powder should dissolve more rapidly. Once clear, remove from the heat.

  • Cooling: Allow the solution to cool to room temperature before use. Note: Rapid cooling of a solution near its saturation point can sometimes induce crystallization.[13]

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates powerful micro-jets and shockwaves that physically break apart solute agglomerates, increasing the surface area available for solvation.[8]

  • Prepare the solute-solvent mixture as described in the Baseline Dissolution Procedure .

  • Sonication: Place the vessel into a sonication bath. Ensure the water level in the bath is sufficient to cover the level of the liquid in your vessel.

  • Processing: Sonicate in short bursts (e.g., 1-2 minutes) followed by a brief pause to prevent excessive heating of the sample.

  • Observation: Check for clarity after each cycle.

  • Finalization: Once the solution is clear, proceed with your experiment.

Addressing Solution Instability and Crystallization

If the compound dissolves initially but then precipitates or crystallizes over time, you are likely dealing with a supersaturated solution.

Causality: Crystallization occurs in two phases: nucleation (the formation of initial crystal "seeds") and crystal growth.[14] This is often triggered by factors like a decrease in temperature, evaporation of the solvent, or the presence of particulate impurities that can act as nucleation sites.[9][14]

Preventative Measures:

  • Prepare Fresh: The most reliable method is to prepare solutions immediately before use.[8]

  • Maintain Temperature: If you used heat to dissolve the compound, try to maintain that temperature until the experiment is complete.

  • Filter Sterilization: If compatible with your application, filtering the solution through a 0.22 µm filter can remove microscopic particulates that may serve as nucleation sites.

  • Consider Co-solvents: For stubbornly high concentrations, introducing a co-solvent like ethanol can sometimes stabilize the solution.

G cluster_factors Influencing Factors Solubility Solubility Temp Temperature (Higher T ↑ Solubility) Solubility->Temp Directly proportional Solvent Solvent Polarity (Water is optimal) Solubility->Solvent Dependent on pH pH (Can affect stability) Solubility->pH Can be influenced by Purity Purity (Impurities can act as nucleation sites) Solubility->Purity Affected by

Caption: Key factors influencing the solubility of glycosides.

References

Technical Support Center: Optimizing Enzyme Assays with Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing enzyme assays using Methyl β-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this specific substrate for characterizing β-glucosidase activity. Here, we move beyond simple protocols to explain the underlying principles, helping you design robust experiments and troubleshoot common issues with confidence.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental questions researchers have when beginning to work with Methyl β-D-glucopyranoside.

Q1: What is Methyl β-D-glucopyranoside and which enzymes does it target?

Methyl β-D-glucopyranoside is a stable, water-soluble carbohydrate that serves as a simple and effective substrate for β-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21).[1][2][3] These enzymes are ubiquitous, found in all domains of life, and are responsible for hydrolyzing the glycosidic bonds at the non-reducing end of glycosides and oligosaccharides to release glucose.[2] The substrate consists of a glucose molecule linked to a methyl group via a β-glycosidic bond.[4] The enzyme specifically catalyzes the cleavage of this bond.

Q2: What are the products of the enzymatic reaction?

The hydrolysis of Methyl β-D-glucopyranoside by β-glucosidase yields two products: D-glucose and methanol . The core of the assay is to accurately quantify the rate at which one of these products, typically glucose, is generated.

Q3: Why should I use Methyl β-D-glucopyranoside instead of a chromogenic or fluorogenic substrate like pNPG or MUG?

While artificial substrates like p-Nitrophenyl-β-D-glucopyranoside (pNPG) or 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) offer convenient detection of a colored or fluorescent product, there are critical reasons to use a more natural substrate like Methyl β-D-glucopyranoside:

  • Kinetic Relevance: The kinetic parameters (Km, Vmax, Ki) obtained with artificial substrates may not accurately reflect the enzyme's behavior towards its natural substrates.[2][5] Methyl β-D-glucopyranoside, while simple, provides a closer mimic to natural glucosides, offering more physiologically relevant data.[1]

  • Avoiding Steric Hindrance: The bulky aromatic groups of pNPG and MUG can cause steric hindrance within the enzyme's active site, potentially altering its catalytic efficiency or binding affinity.

  • Inhibitor Screening: When screening for inhibitors, an artificial substrate can lead to false positives or negatives if the inhibitor's binding is influenced by the bulky aglycone (the non-sugar part) of the artificial substrate rather than the glucose-binding site.

The primary trade-off is detection; since neither glucose nor methanol is colored or fluorescent, a secondary coupled assay is required to measure the product.[6]

Section 2: Assay Development and Optimization

Optimizing assay conditions is paramount for generating accurate and reproducible data. This section guides you through the critical parameters.

Q4: How do I determine the optimal pH for my assay?

The activity of β-glucosidases is highly dependent on pH because the catalytic mechanism relies on specific protonation states of key acidic and nucleophilic residues in the active site.[7][8] The pH profile is typically bell-shaped.[8]

  • Rationale: An acidic residue must be protonated to act as a proton donor, while a nucleophilic residue must be deprotonated to attack the anomeric carbon. Incorrect pH disrupts this delicate balance, leading to a sharp decline in activity.

  • Approach: To find the optimum, you must test a range of pH values. Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9) and measure the enzyme activity at each pH while keeping substrate concentration, temperature, and enzyme concentration constant. Most microbial β-glucosidases have an optimal pH between 5.0 and 8.0.[9] However, specific enzymes can vary; for example, some function optimally at pH 5.0 while others prefer pH 9.0.[10][11][12]

Q5: What is the optimal temperature for the reaction?

Temperature influences enzyme activity by affecting both the reaction rate and enzyme stability.

  • Rationale: Initially, increasing the temperature boosts kinetic energy, leading to more frequent and energetic collisions between the enzyme and substrate, thus increasing the reaction rate. However, beyond an optimal point, the enzyme begins to denature, losing its three-dimensional structure and activity.[9][12]

  • Approach: Perform the assay across a temperature range (e.g., 30°C to 80°C) at the predetermined optimal pH. The optimal temperature for β-glucosidases can vary widely, from 30°C to 80°C, depending on the source organism.[9] For instance, an enzyme from Fusarium oxysporum showed optimal activity at 70°C.[12]

Typical pH and Temperature Optima for β-Glucosidases
Enzyme SourceTypical pH OptimumTypical Temperature Optimum (°C)References
Bacteria4.0 - 9.037 - 60[10][13]
Fungi3.0 - 7.050 - 70[9][12]
Plants4.5 - 6.040 - 60[7][8]
Yeasts5.0 - 6.040[11]
Q6: How do I select an appropriate buffer and avoid interference?

The buffer not only maintains pH but can also directly interact with the enzyme.

  • Rationale: Some buffer components can inhibit enzyme activity. For example, Tris buffer is known to interfere with some glycosidase assays.[14] Furthermore, various ions and reagents can act as inhibitors or, less commonly, activators.

  • Approach: A sodium citrate or sodium phosphate buffer is often a good starting point.[10][14] It is crucial to be aware of potential interfering substances in your sample preparation. If your enzyme preparation contains unknown components, dialysis against the chosen assay buffer is recommended.

Common Interfering Substances in β-Glucosidase Assays
ClassExamplesEffectReference
Metal IonsHg²⁺, Cu²⁺, Zn²⁺, Fe³⁺/Fe²⁺Inhibition[14]
Chelating AgentsEDTAInhibition (if enzyme is a metalloprotein)[14]
DetergentsSDS, Triton™ X-100, TWEEN®Inhibition/Denaturation[14]
Thiol ReagentsDithiothreitol (DTT), β-mercaptoethanolInhibition[14]
BuffersTrisPotential Inhibition[14]
Q7: What concentration of Methyl β-D-glucopyranoside should I use?

The substrate concentration directly impacts the reaction velocity, following Michaelis-Menten kinetics.

  • Rationale: To determine the maximal velocity (Vmax) of the enzyme, the substrate concentration should be saturating (typically 5-10 times the Michaelis constant, Km). The Km is the substrate concentration at which the reaction rate is half of Vmax. For many β-glucosidases, Km values for good substrates are typically 1 mM or less.[2] Using a concentration far below Km will result in a rate that is highly sensitive to small changes in substrate concentration, while excessively high concentrations can sometimes lead to substrate inhibition.[5]

  • Approach: First, perform a substrate titration experiment. Measure the initial reaction velocity at various concentrations of Methyl β-D-glucopyranoside (e.g., from 0.1x to 10x the expected Km). Plot velocity versus substrate concentration to visualize the saturation curve and select a concentration for routine assays that is clearly on the plateau of the curve.

Q8: How do I detect the D-glucose product?

Since D-glucose is not directly measurable with a spectrophotometer or fluorometer, a coupled enzyme assay is the most common and reliable method. The Glucose Oxidase/Peroxidase (GOPOD) assay is a gold standard.[6]

  • Mechanism:

    • β-Glucosidase Reaction: Methyl β-D-glucopyranoside → D-Glucose + Methanol

    • Glucose Oxidase (GO) Reaction: D-Glucose + O₂ → D-glucono-1,5-lactone + H₂O₂

    • Peroxidase (POD) Reaction: H₂O₂ + Reduced Chromogen → Oxidized Chromogen (Colored) + H₂O

  • Workflow: The β-glucosidase reaction is run for a set time and then stopped. The GOPOD reagent, containing glucose oxidase, peroxidase, and a chromogen (like Amplex Red or a phenol/4-aminoantipyrine mixture), is then added.[6] The amount of colored product formed is proportional to the amount of glucose produced in the first reaction and can be measured using a spectrophotometer.

Enzymatic_Detection_Workflow cluster_0 Step 1: Primary Enzymatic Reaction cluster_1 Step 2: Coupled Detection Reaction (GOPOD) BGS β-Glucosidase PROD D-Glucose + Methanol (Products) BGS->PROD Hydrolysis MGP Methyl β-D-glucopyranoside (Substrate) MGP->BGS GLUC D-Glucose PROD->GLUC Glucose is quantified GO Glucose Oxidase (GO) GLUC->GO H2O2 H₂O₂ GO->H2O2 POD Peroxidase (POD) H2O2->POD SIGNAL Colored Product (Measurable Signal) POD->SIGNAL CHROM Reduced Chromogen CHROM->POD

Caption: Workflow for β-glucosidase assay using a coupled GOPOD detection system.

Section 3: Standardized Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Optimal pH

This protocol uses a fixed, saturating concentration of substrate to find the pH at which the enzyme is most active.

  • Buffer Preparation: Prepare a set of 100 mM buffers covering a pH range from 4.0 to 9.0 in 0.5 pH unit increments (e.g., Sodium Citrate for pH 4.0-6.0, Sodium Phosphate for pH 6.0-8.0, and Tris-HCl for pH 8.0-9.0).

  • Reagent Preparation:

    • Substrate Stock (50 mM): Dissolve 97.1 mg of Methyl β-D-glucopyranoside (MW: 194.18 g/mol ) in 10 mL of ultrapure water.[1][4] Store at 4°C.

    • Enzyme Stock: Prepare a concentrated stock of your β-glucosidase in a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.0 with 50% glycerol) and store at -20°C.[15]

    • Working Enzyme Solution: Dilute the enzyme stock in ultrapure water to a concentration that gives a linear reaction rate for at least 10-20 minutes. This must be determined empirically.

  • Assay Procedure (96-well plate format):

    • For each pH value to be tested, add the following to triplicate wells:

      • 80 µL of the respective 100 mM buffer.

      • 10 µL of 50 mM Substrate Stock (final concentration will be 5 mM).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Working Enzyme Solution to each well.

    • Incubate for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heating the plate at 95°C for 5 minutes.

  • Glucose Detection (GOPOD Assay):

    • Cool the plate to room temperature.

    • Add 100 µL of a commercial GOPOD reagent to each well.

    • Incubate at 37°C for 15-30 minutes or until color development is stable.

    • Measure absorbance at the appropriate wavelength (typically ~510 nm).

  • Data Analysis:

    • Prepare a glucose standard curve to convert absorbance values to µmoles of glucose.

    • Calculate the enzyme activity (µmol/min) for each pH value.

    • Plot activity versus pH to identify the optimum.

Protocol 2: Measuring Enzyme Kinetics (Km and Vmax)

This protocol determines the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax) at the optimal pH and temperature.

  • Reagent Preparation:

    • Optimal Buffer: Prepare the buffer identified in Protocol 1 at its optimal pH.

    • Substrate Dilutions: Create a series of Methyl β-D-glucopyranoside dilutions in the optimal buffer, ranging from approximately 0.1x to 10x the estimated Km (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).

    • Enzyme Solution: Prepare a working enzyme solution as described previously.

  • Assay Procedure:

    • Set up reactions in a 96-well plate. For each substrate concentration, add to triplicate wells:

      • 90 µL of the respective substrate dilution.

    • Pre-incubate the plate at the optimal temperature for 5 minutes.

    • Initiate the reactions by adding 10 µL of the working enzyme solution.

    • Immediately place the plate in a kinetic plate reader set to the optimal temperature.

    • Measure the rate of glucose production over time using a coupled kinetic GOPOD assay if available, or use an endpoint assay by stopping the reaction at several time points to ensure linearity. For an endpoint assay, follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Section 4: Troubleshooting Guide

Even with optimized protocols, problems can arise. This guide addresses the most common issues.

Q9: My enzyme activity is very low or completely absent. What went wrong?

This is a common issue with several potential causes.

Troubleshooting_No_Activity start Problem: No/Low Enzyme Activity q1 Was the enzyme stored correctly? (-20°C or -80°C in glycerol) start->q1 a1_yes Check Assay Conditions q1->a1_yes Yes a1_no Enzyme may be denatured. Source new enzyme. q1->a1_no No q2 Is the buffer pH correct for this enzyme? a1_yes->q2 a2_yes Check for Inhibitors q2->a2_yes Yes a2_no Remake buffer and verify pH. Re-run pH optimum. q2->a2_no No q3 Are there known inhibitors present? (e.g., EDTA, certain ions, detergents) a2_yes->q3 a3_yes Remove inhibitor. (e.g., dialysis, purification) q3->a3_yes Yes a3_no Check Detection System q3->a3_no No q4 Is the GOPOD detection reagent working? (Test with glucose standard) a3_no->q4 a4_yes Enzyme concentration may be too low. Increase concentration. q4->a4_yes Yes a4_no GOPOD reagent has expired or was prepared incorrectly. Prepare fresh reagent. q4->a4_no No

Caption: Decision tree for troubleshooting low or absent enzyme activity.

  • Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at the wrong temperature (-20°C vs 4°C) can denature the enzyme.[15] Always aliquot enzyme stocks and store them in a buffer containing a cryoprotectant like glycerol.

  • Incorrect Buffer pH: As discussed, pH is critical. An incorrectly prepared or measured buffer can completely abolish activity.[7][8]

  • Presence of Inhibitors: Contaminants in the enzyme preparation or reagents can inhibit the reaction.[14]

  • Faulty Detection System: The issue may lie with the GOPOD assay. Always run a positive control with a known amount of D-glucose to ensure the detection reagents are working correctly.

Q10: I'm seeing a high signal in my "no-enzyme" control. What is the cause?

High background signal can come from two main sources:

  • Glucose Contamination: Your substrate, buffer, or other reagents may be contaminated with glucose. Use high-purity reagents (e.g., HPLC grade water) and dedicated glassware to minimize this.

  • Non-enzymatic Substrate Hydrolysis: While generally stable, Methyl β-D-glucopyranoside can undergo slow hydrolysis under harsh conditions (e.g., very low pH and high temperature), although this is significantly slower than enzymatic hydrolysis.[8][16] Ensure your assay conditions are not extreme and always subtract the signal from the no-enzyme control from your sample wells.

Q11: My results are not reproducible. What are the common sources of variability?
  • Pipetting Inaccuracy: Small volumes are prone to error. Calibrate your pipettes regularly and use a multichannel pipette for simultaneous addition of reagents to reduce timing differences.[14]

  • Temperature Fluctuations: Ensure uniform temperature across the plate. The outer wells of a 96-well plate can experience different temperatures than the inner wells ("edge effect").

  • Reaction Timing: For endpoint assays, it is critical to start and stop all reactions with precise timing. Using a multichannel pipette or an automated liquid handling system can greatly improve reproducibility.[6]

  • Enzyme Dilution Instability: Some enzymes are unstable when highly diluted. Prepare working enzyme solutions fresh from a concentrated stock just before use.[15]

Q12: How do I account for product inhibition by glucose?

β-glucosidases are often subject to product inhibition by glucose.[11] As glucose accumulates during the reaction, it can bind to the enzyme's active site and slow down the reaction rate, causing the progress curve to become non-linear.

  • Mitigation Strategy: To obtain accurate kinetic data, you must measure the initial reaction velocity. This means only using data from the very beginning of the reaction (typically the first 5-10% of substrate conversion) where the product concentration is negligible and the rate is linear.

References

Technical Support Center: A Guide to Preventing Degradation of Methyl β-D-glucopyranoside Hemihydrate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl β-d-glucopyranoside hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental results. As a versatile carbohydrate, its stability is paramount for applications ranging from biochemical assays to excipient use in pharmaceutical formulations.[1] This document provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols for solution preparation and analysis.

Section 1: Understanding the Primary Degradation Pathway

The stability of Methyl β-d-glucopyranoside hemihydrate in solution is primarily dictated by the robustness of its O-glycosidic bond.[2][3] This bond, which links the methyl group to the anomeric carbon of the glucose ring, is susceptible to cleavage through hydrolysis.

The Mechanism: Acid-Catalyzed Hydrolysis

The predominant degradation mechanism is acid-catalyzed hydrolysis.[4][5] This reaction proceeds in two main steps:

  • Protonation: In an acidic environment, a proton (H+) from the solution protonates the glycosidic oxygen atom.[4][6] This step is a rapid equilibrium.

  • Cleavage: The protonation weakens the C1-O bond, leading to its cleavage. A water molecule then attacks the anomeric carbon, resulting in the formation of glucose and methanol.[4][7]

This process is significantly slower or negligible in neutral or basic conditions, as base-catalyzed hydrolysis of this type of glycoside is generally absent.[5][8] Therefore, controlling the pH of the solution is the most critical factor in preventing degradation.

Visualization of Degradation

G cluster_0 Step 1: Protonation (Acid Catalysis) cluster_1 Step 2: Hydrolysis Compound Methyl β-d-glucopyranoside Protonated Protonated Intermediate Compound->Protonated + H⁺ (Acid) Products Degradation Products: - D-Glucose - Methanol Protonated_intermediate_ref->Products + H₂O

Caption: Acid-catalyzed hydrolysis of Methyl β-d-glucopyranoside.

Section 2: Frequently Asked Questions (FAQs)

These FAQs address the most common queries regarding the handling and storage of Methyl β-d-glucopyranoside hemihydrate solutions.

Q1: What are the ideal long-term storage conditions for a stock solution?

For maximum stability, concentrated stock solutions should be prepared in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[9] These solutions should be aliquoted into single-use vials to prevent contamination and avoid repeated freeze-thaw cycles, then stored at -20°C or, for extended periods, at -80°C.[9][10][11]

Q2: I need to use an aqueous buffer for my experiment. How can I prevent degradation?

Since water is a reactant in the hydrolysis process, aqueous solutions are inherently less stable than organic stock solutions.[9] To minimize degradation:

  • Control pH: Ensure your buffer is at a neutral or slightly alkaline pH (pH 7.0 or above). Avoid acidic buffers (e.g., citrate, acetate) if possible.

  • Prepare Fresh: It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment by diluting a stable organic stock solution.[10]

  • Temperature: If short-term storage of an aqueous solution is unavoidable, store it at 2-8°C and use it within 24-48 hours.

Q3: How does temperature influence the rate of degradation?

Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][12] Storing solutions at elevated temperatures (e.g., room temperature or above) will significantly accelerate the breakdown of the glycosidic bond, especially if the solution is acidic. Conversely, storing solutions at low temperatures (-20°C to -80°C) dramatically slows this process, preserving the compound's integrity.[9]

Q4: Can light or oxygen cause degradation?

While acid hydrolysis is the primary concern, photodegradation and oxidation are potential secondary degradation pathways for many compounds.[12] Although Methyl β-d-glucopyranoside does not have strong chromophores that make it highly susceptible to photodegradation, it is a general best practice to store all solutions, both stock and working, in amber vials or protected from light to eliminate this variable.[9][13] For highly sensitive applications, storing under an inert gas like argon or nitrogen can prevent oxidation.[9]

Q5: Should I be concerned about the "hemihydrate" designation when preparing solutions?

The "hemihydrate" indicates that water molecules are incorporated into the solid crystal structure. When calculating the concentration for your solution, you must use the molecular weight of the hemihydrate form (approx. 203.19 g/mol ) and not the anhydrous form (194.18 g/mol ) to ensure accurate molarity. This bound water does not significantly impact solution stability once dissolved.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of Methyl β-d-glucopyranoside hemihydrate solutions.

Observation / IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency or Appearance of New Peaks in HPLC/LC-MS Analysis 1. Acid-Catalyzed Hydrolysis: The solution pH may be acidic due to the buffer, solvent contaminants, or CO₂ absorption from the air.[9] 2. Thermal Degradation: The solution was stored at an inappropriate temperature (e.g., room temp).[12] 3. Age of Solution: The working solution was prepared too far in advance.1. Verify pH: Check the pH of your solvent or buffer. If acidic, prepare a new solution using a neutral or slightly alkaline buffer. 2. Confirm Storage: Ensure stock solutions are stored at -20°C or -80°C.[9] 3. Prepare Fresh: Always prepare aqueous working solutions immediately before use.[10]
High Variability and Poor Reproducibility in Experimental Results 1. Inconsistent Degradation: Different batches of the solution have varying levels of degradation, leading to inconsistent effective concentrations. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[10]1. Standardize Preparation: Use a strict, documented protocol for solution preparation. 2. Aliquot Stocks: Store stock solutions in single-use aliquots to avoid freeze-thaw cycles.[10] 3. Use a Stability-Indicating Method: Use an analytical method like HPLC to confirm the concentration and purity of the solution before critical experiments.
Precipitation Observed in Solution After Thawing 1. Poor Solubility: The compound's solubility may be lower at cold temperatures, causing it to precipitate out of the solution. 2. Concentration Exceeds Solubility Limit: The stock solution was prepared at a concentration too high for the chosen solvent.1. Gentle Re-solubilization: Warm the vial to room temperature and gently vortex or sonicate to redissolve the precipitate. Ensure it is fully dissolved before use. 2. Check Solubility: Consult literature or perform solubility tests to determine the optimal concentration for your solvent and storage temperature.

Troubleshooting Workflow

G start Inconsistent Results or Suspected Degradation check_hplc Analyze solution with a stability-indicating HPLC method start->check_hplc degradation_present Degradation confirmed? check_hplc->degradation_present check_ph Is the solution pH < 7? degradation_present->check_ph Yes end_ok Solution is likely stable. Investigate other experimental variables. degradation_present->end_ok No check_storage Was solution stored at -20°C or -80°C in aliquots? check_ph->check_storage No action_ph Action: Prepare new solution in a neutral/alkaline buffer. check_ph->action_ph Yes check_age Was the aqueous solution prepared fresh? check_storage->check_age Yes action_storage Action: Implement proper storage. Aliquot stocks and store at -80°C. check_storage->action_storage No action_fresh Action: Prepare fresh aqueous solutions for each experiment. check_age->action_fresh No end_retest Re-test new solution to confirm stability. check_age->end_retest Yes action_ph->end_retest action_storage->end_retest action_fresh->end_retest

Caption: A logical workflow for troubleshooting solution instability.

Section 4: Experimental Protocols

These protocols provide step-by-step guidance for preparing stable solutions and assessing their stability.

Protocol 1: Preparation of a Stable Stock Solution (100 mM in DMSO)
  • Calculate Mass: Determine the required mass of Methyl β-d-glucopyranoside hemihydrate (M.W. ~203.19 g/mol ) for your desired volume and concentration. For 10 mL of a 100 mM stock, you will need 203.19 mg.

  • Weigh Compound: Accurately weigh the solid compound in a clean, dry weighing boat.

  • Dissolve: Transfer the solid to a 15 mL conical tube or volumetric flask. Add approximately 8 mL of high-purity, anhydrous DMSO.

  • Mix: Vortex or sonicate the solution at room temperature until the solid is completely dissolved.

  • Final Volume: Add anhydrous DMSO to reach the final volume of 10 mL. Mix thoroughly.

  • Aliquot and Store: Dispense the stock solution into single-use, amber microcentrifuge tubes. Store immediately at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[11]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps determine the stability-indicating nature of your analytical method and understand how the compound behaves under stress.[14][15] A degradation of 10-20% is typically targeted.[12]

  • Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the original solution at 70°C.

    • Control: Keep an aliquot of the original solution at 4°C, protected from light.

  • Sample and Analyze: Withdraw samples from each condition at various time points (e.g., 2, 8, 24 hours).[12] Neutralize the acid and base samples before analysis. Analyze all samples by a suitable HPLC method (see Protocol 3).

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the formation of new degradation peaks. This confirms your HPLC method can detect degradation.

Protocol 3: Stability Monitoring by HPLC

A validated, stability-indicating HPLC method is the preferred technique for quantifying degradation.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using water and acetonitrile is typically effective.

  • Detection: A Refractive Index (RI) detector is suitable as the compound lacks a strong UV chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[16]

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of known concentrations.

    • Inject your stored solution (diluted to fall within the calibration range).

    • Quantify the peak area of the parent compound. A decrease in area over time compared to a fresh standard indicates degradation.

    • Monitor for the appearance and growth of new peaks, which correspond to degradation products.

References

Common impurities in commercial Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction to Methyl β-D-glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside is a versatile carbohydrate used in a wide range of applications, from its role as a non-metabolizable glucose analog in biochemical assays to its use as a building block in the synthesis of more complex glycosides and glycoconjugates.[1] As with any chemical reagent, its purity is paramount to obtaining reliable and reproducible experimental results. This guide will focus on the common impurities that may be present in commercial preparations of Methyl β-D-glucopyranoside hemihydrate and how to address them.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding impurities in commercial Methyl β-D-glucopyranoside hemihydrate.

1. What are the most common impurities I should be aware of in my commercial lot of Methyl β-D-glucopyranoside hemihydrate?

The most prevalent impurities can be categorized as follows:

  • Anomeric Impurities: The most common impurity is the α-anomer, Methyl α-D-glucopyranoside.[2][3] During the synthesis, both α and β anomers are typically formed, and while purification processes are designed to isolate the β-anomer, trace amounts of the α-anomer often remain.[2][3]

  • Unreacted Starting Materials: Residual D-glucose from which the glycoside is synthesized can be present.

  • Solvent Residues: The synthesis and purification processes often involve solvents like methanol. While manufacturers strive to remove these, trace amounts may persist.

  • Water Content: As this product is a hemihydrate, it naturally contains water. However, excessive water content beyond the specified range (typically 4.0-5.4%) can be considered an impurity as it affects the molar concentration of your solutions.[4]

  • Degradation Products: Improper storage conditions, such as high temperatures or exposure to acidic or basic environments, can lead to the degradation of the glycoside into glucose and methanol.

2. How can I assess the purity of my Methyl β-D-glucopyranoside hemihydrate?

Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the β-anomer from its α-anomer and other non-volatile impurities.[4][5]

  • Gas Chromatography (GC): GC is suitable for detecting volatile impurities such as residual methanol.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify anomeric impurities. The chemical shifts of the anomeric proton and carbon are distinct for the α and β anomers.

  • Karl Fischer Titration: This is the standard method for accurately determining water content.[4][5]

  • Optical Rotation: The specific optical rotation is a key indicator of anomeric purity. A deviation from the expected range of -31° to -35° (c=4, water) can suggest the presence of the α-anomer, which has a large positive rotation.[4]

3. My experiment is highly sensitive to the presence of the α-anomer. What should I do?

If your application is sensitive to the α-anomer, it is crucial to:

  • Source high-purity material: Look for suppliers that provide a certificate of analysis with detailed information on anomeric purity determined by HPLC or NMR.

  • Perform your own quality control: Before use, verify the anomeric purity of your lot using HPLC or NMR.

  • Consider repurification: If the level of α-anomer is unacceptable, you may need to repurify the material, for example, by recrystallization.

III. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues related to impurities in Methyl β-D-glucopyranoside hemihydrate.

Issue 1: Inconsistent or unexpected experimental results.

If you are experiencing variability in your results, it is prudent to investigate the purity of your Methyl β-D-glucopyranoside hemihydrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Anomeric Purity Analysis by HPLC:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of high-purity Methyl β-D-glucopyranoside hemihydrate in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • If available, prepare a standard of Methyl α-D-glucopyranoside to determine its retention time.

  • Sample Preparation: Prepare your sample by dissolving a known concentration in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 column is often suitable for separating the anomers.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are commonly used for carbohydrates as they lack a strong UV chromophore.[4][5]

  • Data Analysis:

    • Run the standards and your sample.

    • Identify the peaks corresponding to the β- and α-anomers based on their retention times. Typically, the β-anomer elutes earlier than the α-anomer on a C18 column.[7]

    • Quantify the amount of each anomer in your sample using the calibration curve generated from the standards.

Issue 2: Difficulty dissolving the product or observing particulates in the solution.

While Methyl β-D-glucopyranoside is highly soluble in water, dissolution issues can arise.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Dissolution Gently warm the solution and sonicate for a few minutes to aid dissolution.
Insoluble Impurities If particulates remain after warming and sonication, they are likely insoluble impurities. Filter the solution through a 0.22 µm filter before use.
Incorrect Solvent Ensure you are using a suitable solvent. While highly soluble in water, its solubility is lower in alcohols and other organic solvents.

IV. The Origin of Impurities: A Look at the Synthesis

Understanding the synthesis of Methyl β-D-glucopyranoside can provide insight into the potential impurities. The most common method is the Fischer glycosidation, which involves reacting D-glucose with methanol in the presence of an acid catalyst.

Fischer_Glycosidation cluster_reaction Fischer Glycosidation cluster_products Products cluster_impurities Potential Impurities Glucose D-Glucose Reaction Reaction Mixture Glucose->Reaction Unreacted_Glucose Unreacted D-Glucose Glucose->Unreacted_Glucose Methanol Methanol (CH3OH) Methanol->Reaction Residual_Methanol Residual Methanol Methanol->Residual_Methanol Acid Acid Catalyst (e.g., HCl) Acid->Reaction Alpha_Anomer Methyl α-D-glucopyranoside Reaction->Alpha_Anomer Thermodynamic Product Beta_Anomer Methyl β-D-glucopyranoside Reaction->Beta_Anomer Kinetic Product Anomeric_Impurity α-Anomer Impurity Alpha_Anomer->Anomeric_Impurity Purified_Product Commercial Methyl β-D-glucopyranoside hemihydrate Beta_Anomer->Purified_Product Purification Anomeric_Impurity->Purified_Product

Caption: Synthesis of Methyl β-D-glucopyranoside and the origin of common impurities.

This reaction typically yields a mixture of the α- and β-anomers, with the α-anomer being the thermodynamically more stable product.[3] The separation of these anomers can be challenging, which is why the α-anomer is a common impurity.

V. Summary of Common Impurities and Analytical Methods

Impurity Typical Source Recommended Analytical Method(s)
Methyl α-D-glucopyranoside Synthesis ByproductHPLC, NMR, Optical Rotation
D-Glucose Unreacted Starting MaterialHPLC, TLC
Methanol Residual SolventGC
Excess Water Incomplete Drying/Hygroscopic NatureKarl Fischer Titration
Degradation Products Improper StorageHPLC, TLC

VI. References

  • Thermo Fisher Scientific. (n.d.). Methyl-beta-D-glucopyranoside hemihydrate, 99%. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Methyl β-D-Glucopyranoside Hemihydrate. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Methyl beta-D-Glucopyranoside Hemihydrate 98.0+%, TCI America™. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl b- D -glucopyranoside = 99 HPLC and GC 709-50-2. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Methyl-beta-D-glucopyranoside hemihydrate, 99% 25 g. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). Methyl β-D-glucopyranoside. Retrieved from --INVALID-LINK--

  • Shi, Y., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources, 12(3), 5502-5511.

  • Sigma-Aldrich. (n.d.). Methyl b- D -glucopyranoside = 99 HPLC and GC 709-50-2. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from --INVALID-LINK--

  • Zhang, Y. G., & Wang, G. X. (2004). [Determination methods for the content of methyl salicylate-2-O-beta-D-galactopyranoside (1-4)-beta-D-glucopyranoside]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 29(1), 52–54.

  • Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64947, methyl alpha-D-glucopyranoside. Retrieved from --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC advances, 12(32), 20696–20715.

  • Bishop, C. T., & Cooper, F. P. (1960). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 38(3), 388-395.

  • ECHEMI. (n.d.). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445238, Methyl beta-D-glucopyranoside. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Methyl β-D-glucopyranoside. Retrieved from --INVALID-LINK--

References

Technical Support Center: Refining Purification Protocols for Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl β-D-glucopyranoside Hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve the highest purity for your experimental needs.

I. Understanding Methyl β-D-glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside is a stable glycoside widely used in glycobiology research and pharmaceutical synthesis.[1] Its hemihydrate form incorporates one water molecule for every two molecules of the glycoside.[2] The purity of this compound is critical for reliable and reproducible experimental outcomes.[1] This guide will address common challenges in its purification, focusing on techniques to remove prevalent impurities.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of Methyl β-D-glucopyranoside Hemihydrate.

Issue 1: The purified product shows a broad melting point range or a melting point lower than the expected 111-113°C.
  • Potential Cause: The presence of impurities, such as residual solvents, starting materials (like glucose), or the α-anomer, can depress and broaden the melting point range.

  • Solution:

    • Recrystallization: This is the most effective method for purifying crystalline solids. The choice of solvent is crucial. While methanol is often used for the α-anomer, a mixed solvent system may be necessary for the β-anomer to ensure optimal crystal formation.[3]

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures (e.g., ethanol/water, methanol/diethyl ether).

    • Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent, which can affect the melting point.

Issue 2: The final product has a yellowish tint instead of being a white crystalline powder.
  • Potential Cause: The presence of colored impurities, which can arise from the degradation of starting materials or side reactions during synthesis. Slight impurities in the starting d-glucose can lead to coloration in the reaction mixture.[3]

  • Solution:

    • Decolorizing Carbon: During the recrystallization process, add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: After treatment with activated charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as the solution can cool rapidly, leading to premature crystallization on the filter paper.

Issue 3: Purity analysis by HPLC or GC indicates the presence of the α-anomer.
  • Potential Cause: The synthesis of methyl glucosides often results in a mixture of α and β anomers. The separation of these anomers can be challenging due to their similar structures.

  • Solution:

    • Fractional Recrystallization: This technique can be used to separate compounds with different solubilities. By carefully controlling the cooling rate and solvent composition, it may be possible to selectively crystallize the desired β-anomer.

    • Column Chromatography: For more challenging separations, column chromatography using silica gel is a standard method. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically effective for separating isomeric sugars.

Issue 4: The yield of purified product is consistently low.
  • Potential Cause:

    • Suboptimal Recrystallization Conditions: Using a solvent in which the product is too soluble at low temperatures will result in significant loss of product in the mother liquor.

    • Premature Crystallization: If the solution cools too quickly during filtration or transfer, product can be lost.

    • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

  • Solution:

    • Optimize Solvent System: Test different solvent ratios to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Maintain Temperature: Keep the apparatus warm during hot filtration to prevent premature crystallization.

    • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl β-D-glucopyranoside Hemihydrate to maintain its purity?

A1: To maintain product quality, it should be stored in a tightly closed container in a dry and well-ventilated place, preferably refrigerated.[4] It is also recommended to store it under an inert atmosphere.[4] For solutions, storage at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture, is advised.[5][6]

Q2: What analytical techniques are recommended for assessing the purity of Methyl β-D-glucopyranoside Hemihydrate?

A2: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the stereochemistry and identifying impurities. Melting point analysis is a quick and easy way to get a preliminary indication of purity.

Q3: Can I use water as a solvent for recrystallization?

A3: Methyl β-D-glucopyranoside is soluble in water, which makes water a potential solvent for recrystallization.[4][9] However, its high solubility might lead to lower yields. A mixed solvent system, such as ethanol/water, is often more effective in achieving a good balance between solubility and recovery.

Q4: How can I confirm the presence of the hemihydrate form?

A4: The water content can be determined using Karl Fischer titration. Thermogravimetric analysis (TGA) can also be used to observe the loss of water upon heating.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety practices should be followed. Wear protective gloves, clothing, and eye protection.[4] Avoid breathing in the dust and handle the compound in a well-ventilated area or with appropriate exhaust ventilation.[4][5]

IV. Experimental Protocols

Protocol 1: Recrystallization for General Purification
  • Dissolution: In a flask, dissolve the crude Methyl β-D-glucopyranoside Hemihydrate in a minimal amount of hot ethanol (or an appropriate solvent mixture).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC
  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile is commonly used. The exact ratio may need to be optimized.

  • Detection: A refractive index (RI) detector is ideal for detecting carbohydrates as they lack a strong UV chromophore.

  • Sample Preparation: Prepare a standard solution of high-purity Methyl β-D-glucopyranoside Hemihydrate and a solution of the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity.

V. Visual Guides

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting the purification of Methyl β-D-glucopyranoside Hemihydrate.

VI. Data Summary

PropertyValueSource
Molecular Formula C₇H₁₄O₆·½H₂O[10]
Molecular Weight 203.19 g/mol [10]
Melting Point 111-113 °C[7][9]
Appearance White crystalline powder[9][11]
Solubility Soluble in water[4][9]
Purity (Typical) ≥98% (GC, HPLC)[7][8]

VII. References

  • Methyl β-D-glucopyranoside-SDS-MedChemExpress. (2024, January 10). Szabo-Scandic. --INVALID-LINK--

  • Methyl β-D-glucopyranoside (Synonyms: Methyl β-D-glucoside). MedchemExpress.com. --INVALID-LINK--

  • SAFETY DATA SHEET - Methyl-beta-D-glucopyranoside hemihydrate. (2001, November 13). Fisher Scientific. --INVALID-LINK--

  • Glucoside, α-methyl-, d. Organic Syntheses Procedure. --INVALID-LINK--

  • Methyl-β-D-glucopyranoside hemihydrate (CAS#:7000-27-3). Chemsrc. --INVALID-LINK--

  • Methyl b- D -glucopyranoside = 99 HPLC and GC 709-50-2. Sigma-Aldrich. --INVALID-LINK--

  • Methyl-beta-D-glucopyranoside hemihydrate. Benchchem. --INVALID-LINK--

  • Methyl beta-D-Glucopyranoside Hemihydrate 98.0+%, TCI America™. Fisher Scientific. --INVALID-LINK--

  • Methyl-beta-D-glucopyranoside hemihydrate, 99% 25 g. Thermo Scientific Chemicals. --INVALID-LINK--

  • β-D-Glucopyranoside, methyl. NIST WebBook. --INVALID-LINK--

  • Methyl β-D-Glucopyranoside Hemihydrate. TCI Chemicals. --INVALID-LINK--

  • Understanding Methyl β-D-Galactopyranoside: Properties, Purity, and Procurement. Biosynth. --INVALID-LINK--

References

Addressing batch-to-batch variability of Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl β-D-glucopyranoside hemihydrate (CAS No: 7000-27-3). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage a common yet critical challenge: batch-to-batch variability. Inconsistent reagent quality can compromise experimental reproducibility, delay research timelines, and impact the validity of your results.

This document provides in-depth, experience-driven guidance to help you identify, diagnose, and mitigate issues arising from variability in this specific reagent. We will delve into the root causes, from the compound's inherent hygroscopic nature to potential impurities, and provide validated protocols to ensure the consistency and reliability of your work.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My experiment yielded unexpected results (e.g., altered reaction kinetics, lower product yield, assay failure) after switching to a new batch of Methyl β-D-glucopyranoside hemihydrate. What are the likely causes?

A1: This is a classic sign of batch-to-batch variability. The root cause often lies in one of three areas: water content, purity profile, or improper handling.

  • Incorrect Hydration State: The term "hemihydrate" specifies that the ideal crystal lattice contains one molecule of water for every two molecules of the glycoside, equating to a theoretical water content of approximately 4.43%.[1][2] Deviations from this state can significantly alter the compound's effective molecular weight, leading to inaccurate molar concentrations when preparing solutions by mass. The hydration state can also influence solid-state stability and dissolution rates.[3][4][5]

  • Presence of Impurities: Variability in the manufacturing or purification process can introduce different types or levels of impurities.[6][7] Common impurities for glycosides include anomeric variants (the α-anomer), unreacted starting materials (e.g., glucose), or residual solvents from synthesis and crystallization.[8][9] These can interfere with your reaction or assay.

  • Improper Handling and Storage: Methyl β-D-glucopyranoside hemihydrate is hygroscopic, meaning it can absorb additional moisture from the atmosphere.[2][10] If a new bottle is left open or stored in a humid environment, its water content will change, leading to the issues described in point #1.[11]

The following workflow diagram outlines a systematic approach to diagnosing the issue.

TroubleshootingWorkflow Start Unexpected Experimental Results Check_CoA Review Certificate of Analysis (CoA) for both batches Start->Check_CoA Check_Water Hypothesis: Incorrect Water Content Check_CoA->Check_Water Discrepancies noted? Check_Purity Hypothesis: Impurity Profile Differs Check_CoA->Check_Purity Discrepancies noted? Check_Handling Hypothesis: Improper Handling/Storage Check_CoA->Check_Handling Discrepancies noted? Test_KF Action: Perform Karl Fischer Titration Check_Water->Test_KF Test_HPLC Action: Run HPLC Purity Analysis Check_Purity->Test_HPLC Review_Storage Action: Review Storage & Handling Procedures Check_Handling->Review_Storage Test_NMR Action: Perform ¹H NMR Spectroscopy Test_HPLC->Test_NMR If unknown peaks appear

Caption: Troubleshooting workflow for batch-to-batch variability.

Q2: I suspect the water content of my reagent is incorrect. How can I definitively measure it?

A2: The most accurate and specific method for determining water content is Karl Fischer (KF) titration .[12] Unlike "loss on drying" methods, which measure the loss of any volatile component, KF titration is a stoichiometric reaction that is selective for water.[12]

  • Why it's the right choice: This method can precisely quantify water even at low levels and is the industry standard for hydrated compounds.[13][14]

  • Methodology: For samples with an expected water content above 0.1%, volumetric KF titration is suitable.[13][15] A known mass of the Methyl β-D-glucopyranoside hemihydrate is dissolved in a specialized anhydrous solvent and titrated with a reagent containing iodine. The amount of iodine consumed is directly proportional to the amount of water present.[12]

  • Actionable Step: Refer to Protocol 1 below for a detailed step-by-step methodology for performing this analysis.

Q3: How can I check for chemical impurities, such as the α-anomer or residual glucose?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like glycosides.[16][17] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[18][19]

  • HPLC Analysis: An HPLC system equipped with a suitable column (e.g., aminopropyl or a specialized carbohydrate column) and detector (Refractive Index or ELSD is common for carbohydrates as they lack a UV chromophore) can separate the main β-anomer from potential impurities.[17][20] By comparing the chromatogram of a new batch to a previously validated reference batch, you can identify new peaks or changes in the area percentage of existing ones.

    • Actionable Step: See Protocol 2 for a standard HPLC method.

  • NMR Spectroscopy: ¹H NMR provides a detailed "fingerprint" of the molecule. The anomeric proton (the hydrogen on C-1) of the β-anomer has a characteristic chemical shift and a large coupling constant, which distinguishes it clearly from the α-anomer.[19][21] This technique is highly effective for structural elucidation and can help identify impurities that may co-elute in HPLC.[22][23]

    • Actionable Step: See Protocol 3 for guidance on sample preparation and key signals to observe in ¹H NMR.

Q4: My reagent appears clumpy and is difficult to weigh accurately. What does this mean?

A4: Clumping is a physical manifestation of excess moisture absorption due to the compound's hygroscopic nature.[10][11] This indicates that the material has likely been exposed to ambient humidity, and its water content is higher than the specified hemihydrate state. This will lead to significant errors in weighing and molarity calculations. You should not use this reagent for quantitative experiments until its water content has been verified via Karl Fischer titration.

Q5: What are the correct procedures for handling and storing this reagent to ensure its stability?

A5: Proper handling is critical to maintaining the integrity of the reagent.

  • Storage: Store the container tightly sealed in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture.[11]

  • Handling: When weighing the compound, minimize its exposure time to the open air. Work quickly, and securely recap the bottle immediately after removing the desired amount. Avoid leaving the bottle open on the bench.[11]

  • Environment: If possible, handle the reagent in an environment with controlled low humidity, such as a glove box flushed with dry nitrogen, especially for highly sensitive applications.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What exactly is a "hemihydrate" and why is it significant?

A hemihydrate is a crystalline solid that incorporates water molecules into its lattice structure at a fixed stoichiometric ratio of one water molecule for every two molecules of the compound.[24][25] This water is an integral part of the crystal structure and is referred to as the "water of hydration."[26] Its presence is critical because it affects the compound's molecular weight, physical properties (like solubility and melting point), and stability.[3] Any deviation from this specific hydration state means the reagent does not meet its specification.

FAQ 2: What information on the Certificate of Analysis (CoA) is most important for assessing batch consistency?

When comparing CoAs from different batches, pay close attention to the following parameters:

ParameterTypical SpecificationWhy It's Important
Purity (by HPLC) ≥98.5%Indicates the percentage of the desired Methyl β-D-glucopyranoside. A significant drop could signal a problematic batch.[1]
Water Content (by K.F.) ~4.0 - 5.5%This directly confirms the hemihydrate state. Values outside this range will cause errors in concentration calculations.[1]
Optical Rotation -31° to -35° (c=5, H₂O)This is a measure of stereochemical purity. A deviation could indicate the presence of the α-anomer or other chiral impurities.[27]
Appearance White crystalline powderA change in color or form (e.g., to off-white or clumpy) can be an early indicator of degradation or moisture absorption.[1]

FAQ 3: Can the hydration state of a reagent really affect its chemical reactivity?

Yes, profoundly. The water of hydration can play several roles. It can stabilize the solid-state structure, but its loss can sometimes create more reactive amorphous sites or change the crystal's surface properties.[4][28] In solution, the primary issue is concentration error. If you weigh out 203.19 mg of the hemihydrate (MW=203.19 g/mol ) assuming it's pure, but it has absorbed extra water, you are actually adding fewer moles of the glycoside than intended, which will directly impact reaction stoichiometry and rates.[29]

Part 3: Standardized Experimental Protocols

These protocols provide a starting point for in-house quality control. Always perform method validation according to your institution's guidelines.

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol is for determining the water content to verify the hemihydrate state.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a standardized titrant (e.g., Aquagent® Composite 5) and solvent (e.g., anhydrous methanol).

  • Solvent Blanking: Add an appropriate volume of the KF solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the Methyl β-D-glucopyranoside hemihydrate into a dry weighing boat.

  • Titration: Quickly add the weighed sample to the titration vessel. Ensure the sample dissolves completely. Begin the titration. The instrument will automatically add the titrant until the endpoint is reached, where all water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the percentage of water based on the sample weight and the volume of titrant consumed.

    • Expected Result: For a correct hemihydrate, the water content should be within the range specified on the CoA, typically around 4.4%.[1][27]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities.

  • System Configuration:

    • Column: Amino-propyl (NH₂) column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).[20]

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Maintain the RI detector at a stable temperature (e.g., 35 °C).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of Methyl β-D-glucopyranoside hemihydrate at a concentration of approximately 5 mg/mL in the mobile phase. Ensure it is fully dissolved.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis for a sufficient time (e.g., 15-20 minutes) to allow for the elution of all components.

  • Data Interpretation: Identify the main peak corresponding to Methyl β-D-glucopyranoside. Calculate the area percentage of this peak relative to the total area of all peaks to determine purity. Compare the chromatogram to a reference standard or a previous batch known to be of high quality.

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol confirms the identity and anomeric configuration of the compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of Deuterium Oxide (D₂O).[19][21] Transfer the solution to a clean NMR tube.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis - Key Signals to Verify:

    • Anomeric Proton (H-1): Look for a doublet at approximately δ 4.2-4.4 ppm. For the β-anomer, the key diagnostic feature is a large coupling constant (J ≈ 7.5-8.0 Hz). This large coupling arises from the trans-diaxial relationship between H-1 and H-2 in the chair conformation.

    • Methoxy Group (-OCH₃): Expect a sharp singlet at approximately δ 3.5 ppm, integrating to 3 protons.

    • Sugar Ring Protons: A complex multiplet region between δ 3.2-3.9 ppm corresponding to the other protons on the pyranose ring.

    • Impurity Check: The corresponding anomeric proton for the α-anomer would appear at a different chemical shift (typically downfield, ~δ 4.7-4.8 ppm) with a smaller coupling constant (J ≈ 3.5-4.0 Hz). The absence of this signal confirms high anomeric purity.

AnomerRelationship b_proton Anomeric Proton (H-1) δ ≈ 4.3 ppm J ≈ 8.0 Hz (Large) a_proton Anomeric Proton (H-1) δ ≈ 4.8 ppm J ≈ 3.8 Hz (Small) b_methoxy Methoxy Group (-OCH₃) Equatorial a_methoxy Methoxy Group (-OCH₃) Axial

Caption: Key ¹H NMR differences between α and β anomers.

References

Improving the stability of Methyl beta-d-glucopyranoside hemihydrate for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl β-D-glucopyranoside Hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we move beyond simple storage instructions to provide a deeper understanding of the molecule's characteristics, potential degradation pathways, and robust protocols for stability assessment and troubleshooting.

Part 1: Understanding the Stability of Methyl β-D-glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside hemihydrate is a widely used carbohydrate in various research and development applications. Its stability is paramount for reproducible experimental outcomes. The primary challenges to its long-term storage are its hygroscopic nature and the potential for hydrolysis of the glycosidic bond.

What is a Hemihydrate and Why Does it Matter?

A hemihydrate is a crystalline solid that contains one molecule of water for every two molecules of the compound. This water is an integral part of the crystal lattice structure. The stability of this hemihydrate form is sensitive to the ambient relative humidity.

  • Low Humidity: In an environment that is too dry, the water of hydration can be lost, leading to a change in the crystal structure and potentially impacting the material's physical properties, such as solubility and handling characteristics.

  • High Humidity: Conversely, in a high-humidity environment, the compound's hygroscopic nature will cause it to absorb additional moisture from the atmosphere.[1][2][3] This excess water can lead to physical changes like clumping and, more critically, can initiate chemical degradation.[1]

Primary Degradation Pathway: Hydrolysis

The most significant chemical stability concern for Methyl β-D-glucopyranoside hemihydrate is the hydrolysis of the β-glycosidic bond. This reaction breaks the bond between the glucose molecule and the methyl group, yielding methanol and β-D-glucose. This process is accelerated by the presence of water and is particularly favored under acidic conditions.[4][5]

Part 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific issues that you may encounter during the storage and handling of Methyl β-D-glucopyranoside hemihydrate.

Issue 1: Caking or Clumping of the Powder
  • Observation: The normally free-flowing white powder has formed clumps or a solid cake.

  • Root Cause: This is a clear indication of moisture absorption from the atmosphere due to the compound's hygroscopic properties.[1] Improper sealing of the container or storage in a high-humidity environment are the most likely causes.

  • Immediate Action:

    • Immediately move the container to a desiccator or a dry box with a desiccant to remove excess surface moisture.[2]

    • Before the next use, gently break up any large clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen).

  • Long-Term Prevention:

    • Always store the compound in a tightly sealed container.[2]

    • For long-term storage, place the tightly sealed container inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[3]

    • Consider subdividing larger quantities into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent Experimental Results
  • Observation: You are observing variability in your experimental outcomes, such as altered reaction kinetics, unexpected byproducts, or shifts in analytical readouts (e.g., HPLC retention times).

  • Root Cause: This could be due to the degradation of Methyl β-D-glucopyranoside hemihydrate, primarily through hydrolysis. The presence of degradation products (methanol and glucose) will alter the molar concentration of the active compound and may interfere with your downstream applications.

  • Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity via HPLC A->B C Measure Water Content via Karl Fischer Titration A->C D Is Purity ≥99%? B->D E Is Water Content ≤5.4%? C->E F Compound is likely stable. Review other experimental parameters. D->F Yes G Degradation is likely. - Discard the affected batch. - Review storage and handling procedures. D->G No E->F Yes H Excess moisture present. - Increased risk of future hydrolysis. - Review storage conditions immediately. E->H No

Caption: Troubleshooting workflow for inconsistent results.

  • Action Plan: Follow the workflow above. Perform HPLC and Karl Fischer titration as detailed in the protocols in Part 4 of this guide. If degradation is confirmed, discard the compromised batch and procure fresh material. Critically review your storage and handling procedures to prevent recurrence.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for Methyl β-D-glucopyranoside hemihydrate?

    • A1: For optimal stability, store the compound at 2-8°C in a tightly sealed container.[6] To further protect against moisture, place the sealed container within a desiccator.[2][3]

  • Q2: Can I store the compound at room temperature?

    • A2: While short-term storage at room temperature may be acceptable if the container is properly sealed and the ambient humidity is low, long-term storage at room temperature is not recommended due to the increased risk of moisture absorption and potential degradation.

  • Q3: The product specification sheet mentions a water content of up to 5.4%. Is this normal?

    • A3: Yes, this is consistent with the hemihydrate form. The theoretical water content for a perfect hemihydrate (C7H14O6 · 0.5H2O) is approximately 4.4%. A specification of ≤5.4% accounts for slight variations and surface-adsorbed moisture.[7] The key is to prevent this value from increasing during storage.

  • Q4: How often should I test the stability of my stored material?

    • A4: For critical applications, it is advisable to perform a purity check via HPLC and a water content analysis by Karl Fischer titration on an annual basis for long-term stored materials. If you suspect improper handling or storage, you should test the material immediately.

  • Q5: My compound has turned slightly yellow. Can I still use it?

    • A5: A color change is a visual indicator of potential degradation. You should not use the material. It is highly recommended to perform an HPLC purity analysis to confirm degradation before discarding the batch.

Part 4: Experimental Protocols for Stability Assessment

These protocols provide a framework for assessing the stability of your Methyl β-D-glucopyranoside hemihydrate.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify Methyl β-D-glucopyranoside from its potential degradation products.

Materials:

  • Methyl β-D-glucopyranoside hemihydrate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of a reference standard of Methyl β-D-glucopyranoside hemihydrate in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare your sample to the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    Parameter Condition
    Column Amino or Amide-HILIC column (e.g., 4.6 x 250 mm, 5 µm)
    Mobile Phase Isocratic: 80% Acetonitrile, 20% Water
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL

    | Detector | Refractive Index (RI) or ELSD |

  • Analysis:

    • Inject the standard to determine the retention time of the main peak.

    • Inject the sample and compare the chromatogram to the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A stable sample should have a purity of ≥99%.

Protocol 2: Water Content Determination by Karl Fischer Titration

This is the most accurate method for determining the water content of the material.[8][9]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • Dry methanol or other suitable solvent

  • Airtight syringe for sample introduction

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned.

  • Solvent Blank: Perform a blank titration of the solvent to account for any residual moisture.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the Methyl β-D-glucopyranoside hemihydrate sample.

    • Quickly and carefully introduce the sample into the titration vessel.

    • Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Result Interpretation: The result will be given as a percentage of water content. For a stable hemihydrate, this value should be in the range of 4.0% - 5.4%.[7] An elevated reading indicates the absorption of excess atmospheric moisture.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway for Methyl β-D-glucopyranoside hemihydrate.

G cluster_0 Primary Degradation Pathway cluster_1 Accelerants A Methyl β-D-glucopyranoside Hemihydrate B Hydrolysis (catalyzed by H+ and H2O) A->B C β-D-Glucose B->C D Methanol B->D E High Humidity F High Temperature G Acidic pH

References

Overcoming challenges in the chemical modification of Methyl beta-d-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical modification of methyl β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the synthesis of glucoside derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can navigate the complexities of carbohydrate chemistry with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Poor Regioselectivity in Acylation/Alkylation Reactions

Scenario: "I am trying to selectively acylate the primary hydroxyl group at C-6 of methyl β-D-glucopyranoside, but I am getting a mixture of products with acylation at other positions."

Potential Causes:

  • Steric Hindrance: While the C-6 hydroxyl is primary and generally more reactive, the equatorial hydroxyls at C-2, C-3, and C-4 can also react, leading to a loss of selectivity.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.

  • Reagent Reactivity: Highly reactive acylating or alkylating agents may not effectively differentiate between the hydroxyl groups.

Solutions:

  • Employ Protecting Group Strategies: The most reliable method to achieve regioselectivity is through the use of protecting groups. A common strategy involves the formation of a benzylidene acetal to protect the C-4 and C-6 hydroxyls.[1][2] Subsequent benzoylation or other modifications can be directed to the C-2 and C-3 positions. The benzylidene group can then be regioselectively opened to free the C-6 hydroxyl for further modification.

    • Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

      • Dissolve methyl α-D-glucopyranoside in a suitable solvent like dimethylformamide (DMF).

      • Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

      • Heat the reaction mixture under vacuum to remove the methanol byproduct and drive the reaction to completion.

      • Monitor the reaction by Thin Layer Chromatography (TLC).

      • Upon completion, neutralize the catalyst and purify the product by recrystallization or column chromatography.[2]

  • Utilize Enzyme-Catalyzed Reactions: Lipases, for instance, can exhibit high regioselectivity for the primary hydroxyl group in acylation reactions, offering a milder and more specific alternative to traditional chemical methods.[3]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more sterically accessible C-6 position.[4]

    • Solvent: The choice of solvent can influence the conformation of the sugar and the reactivity of the hydroxyl groups. Experiment with different solvents to optimize selectivity.

Problem 2: Low Yield in Glycosylation Reactions

Scenario: "I am performing a glycosylation reaction with a protected methyl β-D-glucopyranoside as the acceptor, but the yield of my desired disaccharide is consistently low."

Potential Causes:

  • Donor Reactivity: The reactivity of the glycosyl donor is a critical factor. "Armed" donors with electron-donating protecting groups are more reactive than "disarmed" donors with electron-withdrawing groups.[5]

  • Acceptor Nucleophilicity: The nucleophilicity of the free hydroxyl group on your methyl β-D-glucopyranoside acceptor can be influenced by the surrounding protecting groups and steric hindrance.

  • Activation Method: The choice of promoter and reaction conditions for activating the glycosyl donor may not be optimal.

  • Side Reactions: Competing side reactions, such as the formation of orthoesters or degradation of the donor, can reduce the yield of the desired product.[5][6]

Solutions:

  • Match Donor and Acceptor Reactivity: Carefully select the protecting groups on both the donor and acceptor to ensure compatible reactivity. For a less reactive acceptor, a more reactive "armed" or "superarmed" donor may be necessary.[5]

  • Optimize Activation Conditions:

    • Promoter System: The choice of promoter (e.g., NIS/TfOH, TMSOTf) is crucial and depends on the glycosyl donor. A systematic screening of different promoters may be necessary.

    • Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes suppress side reactions and improve yield.[4]

  • Control for Side Reactions:

    • Orthoester Formation: The formation of orthoesters is a common side reaction, particularly under neutral or basic conditions. Maintaining a mildly acidic reaction environment can help to minimize this.[5]

    • Anomerization: The formation of the undesired anomer can be influenced by the anomeric effect and the reaction conditions. The use of a participating group at the C-2 position of the donor can help to direct the stereoselectivity towards the 1,2-trans product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the significance of the anomeric effect in the modification of methyl β-D-glucopyranoside?

A1: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to prefer an axial orientation over an equatorial one, despite the steric hindrance.[7] In the context of methyl β-D-glucopyranoside, the methoxy group is in the equatorial position. However, during reactions that proceed through an oxocarbenium ion intermediate, such as glycosylation, the anomeric effect plays a crucial role in determining the stereochemical outcome. The incoming nucleophile will preferentially attack from the axial position to form the more thermodynamically stable product, which can influence the ratio of α and β anomers formed.[7][8]

Q2: Which protecting groups are most suitable for achieving regioselective modifications of methyl β-D-glucopyranoside?

A2: The choice of protecting group depends on the desired modification. Here are some common strategies:

  • For C-4 and C-6 protection: Benzylidene acetals are widely used to protect the C-4 and C-6 hydroxyls simultaneously, as they form a stable six-membered ring.[1][2] This allows for subsequent modifications at the C-2 and C-3 positions.

  • For vicinal diol protection (C-2 and C-3 or C-3 and C-4): Isopropylidene acetals (ketals) can be used to protect cis-diols. While methyl β-D-glucopyranoside does not have cis-vicinal diols, this strategy is relevant for other monosaccharides. For diequatorial diols, butane 2,3-bisacetals have been employed.[1]

  • For selective protection of the C-6 hydroxyl: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are often used to selectively protect the primary C-6 hydroxyl due to their steric bulk.[9]

Q3: How can I effectively purify my modified methyl β-D-glucopyranoside derivatives?

A3: Purification of carbohydrate derivatives can be challenging due to their polarity and the potential for closely related byproducts. The most common purification techniques are:

  • Column Chromatography: Silica gel column chromatography is the most widely used method for purifying carbohydrate derivatives.[10][11] The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is critical and needs to be optimized for each specific compound.

  • Recrystallization: If your product is a crystalline solid, recrystallization can be a highly effective method for achieving high purity.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity, preparative HPLC is a powerful tool.

Q4: What are the key differences in reactivity between the α and β anomers of methyl D-glucopyranoside?

A4: The primary structural difference between methyl α-D-glucopyranoside and methyl β-D-glucopyranoside is the configuration of the methoxy group at the anomeric center (C-1). In the α-anomer, the methoxy group is axial, while in the β-anomer, it is equatorial.[12][13] This seemingly small difference can have a significant impact on their reactivity:

  • Steric Accessibility: The equatorial methoxy group in the β-anomer can make the C-1 position more sterically hindered for certain reactions compared to the axial methoxy group in the α-anomer.

  • Hydrogen Bonding: The orientation of the anomeric methoxy group can influence intramolecular and intermolecular hydrogen bonding patterns, which in turn can affect the reactivity of the hydroxyl groups.[12][13]

  • Anomeric Effect: As mentioned earlier, the anomeric effect stabilizes the axial orientation of an electronegative substituent at C-1. This makes the α-anomer generally more thermodynamically stable than the β-anomer.[7]

Visualizations

G cluster_0 Selective Protection Workflow start Methyl β-D-glucopyranoside intermediate1 Methyl 4,6-O-benzylidene- β-D-glucopyranoside start->intermediate1 Benzaldehyde dimethyl acetal, cat. acid intermediate2 Modification at C-2 and/or C-3 intermediate1->intermediate2 Acylation/Alkylation intermediate3 Regioselective opening of benzylidene acetal intermediate2->intermediate3 e.g., NaBH3CN, HCl final_product C-6 modified product intermediate3->final_product Further modification at C-6

Caption: A typical workflow for the regioselective modification of the C-6 hydroxyl group of methyl β-D-glucopyranoside using a benzylidene acetal protecting group.

G cluster_1 Troubleshooting Glycosylation Reactions problem Low Yield cause1 Poor Donor Reactivity problem->cause1 cause2 Low Acceptor Nucleophilicity problem->cause2 cause3 Suboptimal Activation problem->cause3 cause4 Side Reactions problem->cause4 solution1 Use 'armed' donor cause1->solution1 solution2 Optimize protecting groups cause2->solution2 solution3 Screen promoters/ adjust temperature cause3->solution3 solution4 Control pH/ use participating groups cause4->solution4

Caption: A decision-making diagram for troubleshooting low yields in glycosylation reactions.

Quantitative Data Summary

Reaction ParameterRecommended Conditions for Selective C-6 AcylationReference
Protecting Group Strategy Benzylidene acetal for C-4 and C-6 protection[1][2]
Enzymatic Catalyst Lipase (e.g., from Candida antarctica)[3]
Solvent for Enzymatic Acylation Anhydrous organic solvents (e.g., acetone, THF)[14]
Temperature for Enzymatic Acylation Typically 30-60 °C[14]

References

Validation & Comparative

A Comparative Guide to β-Glucosidase Inhibition: Evaluating Potent Inhibitors Using Methyl β-D-Glucopyranoside as a Model Substrate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the study of β-glucosidases and the discovery of their inhibitors. β-Glucosidases are a ubiquitous class of enzymes that play critical roles in various biological processes, including cellulose degradation, glycolipid metabolism, and phytohormone activation.[1] Consequently, the inhibition of β-glucosidase activity is a key therapeutic strategy for a range of conditions, including Gaucher's disease, diabetes, and certain types of cancer.

This guide will provide a comparative analysis of the inhibitory activity of several well-characterized β-glucosidase inhibitors. To establish a standardized and reproducible framework for this comparison, we will utilize Methyl β-D-glucopyranoside as a model substrate. While not an inhibitor itself, Methyl β-D-glucopyranoside is a stable and widely recognized substrate for β-glucosidase, making it an excellent tool for assaying enzyme activity and, by extension, the efficacy of inhibitory compounds.[2][3][4]

The Central Role of Methyl β-D-Glucopyranoside in β-Glucosidase Assays

Methyl β-D-glucopyranoside (MDG) is a glycoside in which the anomeric hydroxyl group of β-D-glucose is replaced with a methoxy group. This modification confers stability and prevents mutarotation, the process by which the cyclic forms of sugars interconvert in solution. Its structural resemblance to the terminal glucose residues of natural β-glucosidase substrates allows it to be efficiently hydrolyzed by the enzyme, releasing glucose and methanol.

The selection of MDG as the substrate in our comparative framework is underpinned by its commercial availability in high purity and its consistent performance in enzymatic assays.[5] The rate of MDG hydrolysis serves as a reliable baseline for quantifying the potency of various inhibitors.

Understanding the Mechanisms of β-Glucosidase Inhibition

β-Glucosidase inhibitors can be broadly categorized based on their mechanism of action, primarily as competitive, non-competitive, or irreversible inhibitors. Understanding these mechanisms is crucial for interpreting experimental data and for the rational design of new therapeutic agents.

  • Competitive Inhibition: In this mode, the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration.

  • Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency, irrespective of the substrate concentration.

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of its activity.

The following diagram illustrates these fundamental inhibitory mechanisms.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_irreversible Irreversible Inhibition E Enzyme ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E -> E + P Enz Enzyme EnzSub ES Complex Enz->EnzSub + S EnzI EI Complex Enz->EnzI + I Sub Substrate I_noncomp Inhibitor EnzSub->Enz -> E + P EnzSubI ESI Complex EnzSub->EnzSubI + I EnzI->EnzSubI + S Enz_irr Enzyme EnzI_irr Inactive EI Complex Enz_irr->EnzI_irr + I (covalent bond) I_irr Inhibitor

Caption: Mechanisms of Enzyme Inhibition.

Comparative Analysis of Potent β-Glucosidase Inhibitors

This section provides a detailed comparison of three well-established β-glucosidase inhibitors: Acarbose, 1-Deoxynojirimycin (DNJ), and Conduritol B Epoxide. Their inhibitory potencies, mechanisms of action, and key structural features are summarized below.

InhibitorType of InhibitionIC50 / Ki ValueKey Structural Features
Acarbose CompetitiveVaries by enzyme source (µM to mM range)Pseudo-tetrasaccharide
1-Deoxynojirimycin (DNJ) CompetitiveIC50 ≈ 0.297 µg/mL (for α-glucosidase)Iminosugar (piperidine ring)
Conduritol B Epoxide IrreversibleIC50 ≈ 4.28 - 9.49 µM; Ki = 53 µMCyclitol epoxide

Table 1: Comparison of β-Glucosidase Inhibitors.

Acarbose: A Clinically Used Competitive Inhibitor

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α- and β-glucosidases.[6][7] Its structure mimics that of natural carbohydrate substrates, allowing it to bind with high affinity to the active site of the enzyme, thereby preventing the hydrolysis of dietary carbohydrates.[8][9] Acarbose is a clinically approved drug for the management of type 2 diabetes, where it functions to delay carbohydrate digestion and reduce postprandial hyperglycemia.[6]

1-Deoxynojirimycin (DNJ): A Potent Iminosugar Inhibitor

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar that is a potent competitive inhibitor of glucosidases.[10][11] Its piperidine ring structure, with hydroxyl groups mimicking the stereochemistry of glucose, allows it to bind tightly to the enzyme's active site.[12] The protonated nitrogen atom in the ring is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to strong inhibition.[11]

Conduritol B Epoxide: An Irreversible, Mechanism-Based Inhibitor

Conduritol B Epoxide is a mechanism-based irreversible inhibitor of β-glucosidase.[13] Its epoxide ring is highly reactive and forms a covalent bond with the catalytic nucleophile in the enzyme's active site, leading to permanent inactivation.[14] This irreversible mode of action makes it a powerful tool for studying enzyme function and for developing animal models of lysosomal storage diseases like Gaucher disease.[15]

Experimental Protocol: In Vitro β-Glucosidase Inhibition Assay

The following protocol provides a standardized method for assessing the inhibitory activity of test compounds against β-glucosidase using Methyl β-D-glucopyranoside as the substrate.

Materials:

  • β-Glucosidase (from a commercial source, e.g., almonds)

  • Methyl β-D-glucopyranoside (Substrate)

  • Test Inhibitor Compound

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

  • Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

Workflow Diagram:

assay_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (MDG) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., heat inactivation) incubate->stop_reaction add_gopod Add GOPOD Reagent stop_reaction->add_gopod incubate_gopod Incubate for Color Development add_gopod->incubate_gopod read_absorbance Read Absorbance at 510 nm incubate_gopod->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for β-Glucosidase Inhibition Assay.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve β-glucosidase in assay buffer to the desired concentration.

    • Dissolve Methyl β-D-glucopyranoside in assay buffer.

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add the corresponding dilution of the test inhibitor or buffer (for control wells).

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction:

    • Add a fixed volume of the Methyl β-D-glucopyranoside solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the Reaction:

    • Terminate the reaction, for example, by heating the plate to 95°C for 5 minutes.

  • Quantify Glucose Production:

    • Add the GOPOD reagent to each well.

    • Incubate at 37°C for a specified time to allow for color development.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This guide has provided a comparative framework for evaluating β-glucosidase inhibitors, utilizing Methyl β-D-glucopyranoside as a reliable and consistent substrate. The detailed analysis of Acarbose, 1-Deoxynojirimycin, and Conduritol B Epoxide highlights the diversity in their mechanisms of action and inhibitory potencies. The provided experimental protocol offers a robust methodology for researchers to screen and characterize novel β-glucosidase inhibitors in a standardized manner. A thorough understanding of these comparative aspects is essential for the advancement of research and the development of new therapeutic interventions targeting β-glucosidase.

References

Comparative study of alpha vs beta anomers of Methyl d-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the α- and β-Anomers of Methyl D-Glucopyranoside for Researchers and Drug Development Professionals

As a non-metabolizable analog of glucose, methyl D-glucopyranoside is a critical tool in biochemical and pharmaceutical research. However, the simple stereochemical difference at the anomeric carbon (C-1) between the alpha (α) and beta (β) anomers leads to significant variations in their physical properties, biological activity, and reactivity. Understanding these distinctions is paramount for researchers designing experiments related to carbohydrate-protein interactions, glucose transport, and enzymatic assays. This guide provides a detailed comparative analysis of these two anomers, supported by experimental data and protocols, to inform appropriate selection and application in a laboratory setting.

The Core Structural Distinction: Axial vs. Equatorial

The fundamental difference between methyl α-D-glucopyranoside and methyl β-D-glucopyranoside lies in the orientation of the methoxy group (-OCH₃) at the anomeric C-1 position.[1][2]

  • Methyl α-D-glucopyranoside : The methoxy group is in an axial position, meaning it is oriented perpendicular to the general plane of the pyranose ring.[3]

  • Methyl β-D-glucopyranoside : The methoxy group is in an equatorial position, located in the general plane of the ring.[4]

This seemingly minor variation has profound implications for the molecule's stability, driven by a phenomenon known as the anomeric effect . The anomeric effect describes a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon. This is due to a stabilizing interaction between a lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the C-O bond of the methoxy group.[1][2] This effect provides about 6-7 kJ/mol of stabilization for the α-anomer, which outweighs the steric hindrance (destabilization of 3-4 kJ/mol) caused by the axial methoxy group.[1][2]

Caption: Chair conformations of α- and β-anomers of methyl D-glucopyranoside.

Comparative Physicochemical Properties

The structural differences manifest as distinct, measurable physical properties. These values are crucial for purification, characterization, and quality control.

PropertyMethyl α-D-glucopyranosideMethyl β-D-glucopyranosideRationale for Difference
CAS Number 97-30-3[5][6][7]709-50-2[7][8][9]Unique identifiers for distinct chemical substances.
Molecular Formula C₇H₁₄O₆[5][10]C₇H₁₄O₆[8][9]Isomers have the same molecular formula.
Molecular Weight 194.18 g/mol [5][10]194.18 g/mol [8][9]Isomers have the same molecular weight.
Melting Point 165-171 °C[11][12]108-113 °C[8][13]The more stable crystal lattice of the α-anomer requires more energy to break.
Optical Rotation [α]D +157° to +159° (c=10 in H₂O)[11]-33° to -36° (c=1-4 in H₂O)[14]The different spatial arrangement of the anomeric methoxy group interacts with plane-polarized light differently.
Solubility in Water Soluble[7][11]Soluble, ~100 mg/mLBoth are highly soluble due to multiple hydroxyl groups available for hydrogen bonding.

Spectroscopic Differentiation: An Experimental Approach

Distinguishing between the α and β anomers is a common analytical challenge. While polarimetry provides a clear distinction based on optical rotation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation.

Causality Behind the Experimental Choice

The most reliable NMR method for anomer identification is the analysis of the one-bond carbon-proton coupling constant (¹J_C1,H1) at the anomeric center.[15] The magnitude of this coupling is highly dependent on the stereochemical orientation of the C1-H1 bond.

  • An equatorial proton (as in the α-anomer, where the -OCH₃ is axial) typically exhibits a larger ¹J_C1,H1 value (~170 Hz).[15]

  • An axial proton (as in the β-anomer, where the -OCH₃ is equatorial) shows a smaller ¹J_C1,H1 value (~160 Hz).[15]

This difference provides an absolute method for anomeric assignment. A gated-decoupled ¹³C NMR experiment is used to observe these couplings while still benefiting from the Nuclear Overhauser Effect (NOE) for enhanced signal-to-noise.[15]

Experimental Protocol: Anomer Identification by Gated-Decoupled ¹³C NMR
  • Sample Preparation : Dissolve 10-20 mg of the purified methyl glucopyranoside sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup : Place the sample in a 500 MHz (or higher) NMR spectrometer.

  • Acquisition of Standard Spectra :

    • Acquire a standard proton (¹H) NMR spectrum to identify the chemical shift of the anomeric proton (H-1), typically found between 4.2-5.0 ppm.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shift of the anomeric carbon (C-1), typically between 98-105 ppm.

  • Acquisition of Gated-Decoupled ¹³C Spectrum :

    • Set up a gated-decoupled ¹³C NMR experiment. In this pulse sequence, the proton decoupler is turned on during the relaxation delay but off during the acquisition period.

    • Rationale : This retains the signal enhancement from the NOE (built up during the delay) but allows the C-H couplings to be observed during acquisition.[15]

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the C-1 signal.

  • Data Analysis :

    • Process the gated-decoupled ¹³C spectrum.

    • Identify the signal corresponding to the anomeric carbon (C-1). It will appear as a doublet.

    • Measure the separation between the two peaks of the doublet in Hertz (Hz). This value is the ¹J_C1,H1 coupling constant.

    • Assign Anomeric Configuration :

      • If ¹J_C1,H1 ≈ 170-172 Hz, the anomer is alpha .[15]

      • If ¹J_C1,H1 ≈ 160-162 Hz, the anomer is beta .[15]

Anomer_Differentiation_Workflow cluster_exp Experimental Analysis cluster_results Anomer Identification Sample Purified Methyl Glucopyranoside Sample NMR Acquire Gated-Decoupled ¹³C NMR Spectrum Sample->NMR Analysis Measure ¹J(C1,H1) Coupling Constant from C-1 Doublet NMR->Analysis Decision ¹J(C1,H1) Value? Analysis->Decision Alpha α-Anomer Decision->Alpha  ~170 Hz Beta β-Anomer Decision->Beta  ~160 Hz

Caption: Workflow for definitive anomer identification using NMR spectroscopy.

Biological Activity and Receptor Interactions

Both anomers are used as non-metabolizable glucose analogs to study glucose transporters and binding proteins.[10] However, their different shapes lead to distinct biological recognition.

  • Enzymatic Specificity : Many enzymes show high specificity. For instance, sweet almond β-glucosidase is a family 1 glycohydrolase that efficiently catalyzes the hydrolysis of methyl β-D-glucopyranoside, while being inactive towards the α-anomer.[16] The rate enhancement for the β-anomer is approximately 4 x 10¹⁵-fold over spontaneous hydrolysis.[16]

  • Receptor Binding : The orientation of the methoxy group directly impacts hydrogen bonding capabilities. In studies with artificial receptors, the equatorial methoxy group of the β-anomer allows for the formation of a strong hydrogen bond with the receptor, leading to a more stable complex.[17][18] The axial methoxy group of the α-anomer prevents this specific interaction, resulting in weaker binding in some systems.[17][18]

  • Differential Biological Activities : Emerging research suggests distinct bioactivities. Derivatives of methyl α-D-glucopyranoside have been investigated for potential anticancer activity, while methyl β-D-glucopyranoside has shown antiquorum-sensing activity, which is relevant for combating bacterial infections.[19]

Synthesis: The Fischer Glycosidation

The most common method for synthesizing methyl glucopyranosides is the Fischer glycosidation, which involves reacting glucose with methanol under acidic catalysis (typically HCl).[20] This reaction preferentially yields the methyl α-D-glucopyranoside due to thermodynamic control favoring the more stable anomer—the one stabilized by the anomeric effect.[1][2]

Experimental Protocol: Synthesis of Methyl α-D-glucopyranoside

This protocol is adapted from Organic Syntheses.[20]

  • Catalyst Preparation : Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas into ice-cooled, anhydrous methanol.

  • Reaction Setup : To the acidic methanol solution, add finely powdered anhydrous D-glucose (1 equivalent).

  • Reflux : Boil the mixture under reflux. A clear solution should be obtained after approximately 15-20 minutes. Continue to reflux for 72 hours to ensure the reaction reaches equilibrium.[20]

    • Causality : The acidic conditions protonate the anomeric hydroxyl group of glucose, allowing it to leave as water. Methanol then attacks the resulting oxocarbenium ion intermediate. The system equilibrates to the thermodynamically favored α-anomer.

  • Crystallization and Isolation :

    • Concentrate the reaction mixture by evaporation under reduced pressure.

    • Chill the concentrated syrup to 0 °C and inoculate with a seed crystal of methyl α-D-glucopyranoside to induce crystallization.

    • Allow the mixture to stand at 0 °C for 24 hours.

  • Purification :

    • Filter the resulting crystals by suction and wash with three portions of cold methanol.

    • The product can be further purified by recrystallization from methanol to yield pure methyl α-D-glucopyranoside.[12]

Conclusion

The α- and β-anomers of methyl D-glucopyranoside, while structurally similar, are distinct chemical entities with unique properties and biological behaviors. The α-anomer is thermodynamically more stable due to the anomeric effect and has a significantly higher melting point and a large positive optical rotation. The β-anomer, with its equatorial methoxy group, often exhibits more favorable binding to specific enzymes and receptors that can accommodate it via hydrogen bonding. For researchers and drug developers, the choice between these anomers is not trivial. It requires a clear understanding of the system under investigation—whether it be a specific enzyme's active site, a glucose transporter's binding pocket, or the need for a thermodynamically stable reference compound. The experimental protocols provided herein offer a validated framework for the definitive synthesis and characterization of these essential biochemical tools.

References

A Comparative Guide to β-Glucosidase Substrates: Methyl β-D-Glucopyranoside Hemihydrate vs. p-Nitrophenyl-β-D-glucopyranoside (pNPG)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of β-glucosidases, the choice of substrate is a critical determinant of experimental success, influencing assay sensitivity, accuracy, and biological relevance. This guide provides an in-depth, objective comparison of two commonly employed substrates: the non-chromogenic Methyl β-D-glucopyranoside hemihydrate and the chromogenic p-Nitrophenyl-β-D-glucopyranoside (pNPG). By delving into their reaction mechanisms, kinetic profiles, and practical applications, this document aims to equip you with the necessary insights to make an informed decision for your specific research needs.

Introduction to β-Glucosidase Substrates

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in a wide array of compounds, playing pivotal roles in cellular metabolism, biomass degradation, and the activation of therapeutic agents.[1] The selection of an appropriate substrate is paramount for the accurate characterization of these enzymes. An ideal substrate should exhibit high specificity, favorable kinetic parameters, and generate a readily detectable product.

The Chromogenic Standard: p-Nitrophenyl-β-D-glucopyranoside (pNPG)

p-Nitrophenyl-β-D-glucopyranoside (pNPG) has long been the substrate of choice for many researchers due to its straightforward and sensitive colorimetric detection method.[2] The principle of the pNPG-based assay is elegant in its simplicity: the action of β-glucosidase on the colorless pNPG substrate releases glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution, with a maximum absorbance at 405 nm.[2] The rate of p-nitrophenol formation is directly proportional to the β-glucosidase activity.[2]

The Alternative Substrate: Methyl β-D-Glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside is a non-chromogenic substrate that, upon hydrolysis by β-glucosidase, yields glucose and methanol. Unlike pNPG, the products of this reaction are colorless, necessitating the use of secondary assays to quantify either glucose or methanol. This substrate is of particular interest as it represents a simpler alkyl glucoside, potentially offering a different kinetic profile and insight into the enzyme's interaction with less complex aglycone moieties.

Head-to-Head Comparison: Performance and Experimental Data

The choice between pNPG and Methyl β-D-glucopyranoside hinges on a trade-off between the convenience of a direct colorimetric assay and the potential for a more biologically representative, albeit more complex, experimental setup.

Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the affinity of an enzyme for its substrate and its catalytic efficiency. Below is a compilation of kinetic data from various studies. It is important to note that direct comparisons are most accurate when data is generated using the same enzyme under identical conditions.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat/Km (M-1s-1)Reference
pNPG Aspergillus niger0.57----INVALID-LINK--
pNPG Trichoderma reesei0.38----INVALID-LINK--
pNPG Sweet Almond-----INVALID-LINK--
Methyl β-D-glucopyranoside Sweet Almond--28--INVALID-LINK--

Note: A comprehensive set of directly comparable Km and Vmax values for Methyl β-D-glucopyranoside across various β-glucosidases is not as readily available in the literature as for pNPG.

The available data suggests that β-glucosidases generally exhibit a high affinity for pNPG, as indicated by its low Km values. The catalytic efficiency (kcat/Km) for Methyl β-D-glucopyranoside with sweet almond β-glucosidase is provided, though a direct comparison with pNPG from the same study is not available.

Causality Behind Experimental Choices

The selection of pNPG is often driven by its user-friendliness. The direct colorimetric readout simplifies the experimental workflow, making it ideal for high-throughput screening and routine enzyme activity measurements. The intense color of the p-nitrophenolate ion at an alkaline pH provides a high signal-to-noise ratio, enhancing the sensitivity of the assay.

Conversely, the choice of Methyl β-D-glucopyranoside may be dictated by a desire to probe the enzyme's activity with a substrate that has a simpler, non-aromatic aglycone group. This can be particularly relevant when studying the enzyme's substrate specificity or when investigating inhibitors that may interfere with the chromogenic properties of pNPG. The necessity of a coupled assay for product detection, however, introduces additional steps and potential for experimental variability.

Experimental Protocols

To ensure the integrity and reproducibility of your results, the following detailed protocols are provided.

Protocol 1: β-Glucosidase Activity Assay using pNPG

This protocol outlines a standard method for determining β-glucosidase activity using pNPG.

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Enzyme solution (appropriately diluted in assay buffer)

  • Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).

  • Add Substrate: Add 25 µL of 10 mM pNPG solution to the buffer.

  • Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the diluted enzyme solution to the reaction mixture and mix gently.

  • Incubation: Incubate the reaction at the chosen temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 1 M sodium carbonate solution. This will also develop the yellow color.

  • Measure Absorbance: Measure the absorbance of the solution at 405 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

Protocol 2: β-Glucosidase Activity Assay using Methyl β-D-Glucopyranoside Hemihydrate with Glucose Detection

This protocol describes the determination of β-glucosidase activity by quantifying the released glucose using a coupled enzyme assay.

Materials:

  • Methyl β-D-glucopyranoside hemihydrate solution (e.g., 20 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Enzyme solution (appropriately diluted in assay buffer)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • Spectrophotometer or microplate reader

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of Methyl β-D-glucopyranoside solution and 50 µL of the diluted enzyme solution.

    • Incubate at the desired temperature for a specific time.

    • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution that will not interfere with the subsequent glucose assay.

  • Glucose Detection:

    • To the reaction mixture, add 100 µL of GOPOD reagent.

    • Incubate at 37°C for 15-30 minutes, or as recommended by the manufacturer, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 510 nm).

  • Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.

Visualization of Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying biochemical reactions, the following diagrams are provided.

Enzymatic_Reaction_pNPG pNPG p-Nitrophenyl-β-D-glucopyranoside (Colorless) Enzyme β-Glucosidase pNPG->Enzyme Substrate Products Glucose + p-Nitrophenol Enzyme->Products Hydrolysis Alkaline Alkaline pH (e.g., Na₂CO₃) Products->Alkaline pH Adjustment Colored_Product p-Nitrophenolate (Yellow, Abs @ 405 nm) Alkaline->Colored_Product Color Development

Caption: Enzymatic hydrolysis of pNPG by β-glucosidase.

Experimental_Workflow_Methyl_Glucoside cluster_reaction Step 1: β-Glucosidase Reaction cluster_detection Step 2: Product Detection Mix Mix Methyl β-D-glucopyranoside and β-Glucosidase Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Add_Reagent Add Glucose or Methanol Detection Reagent Terminate->Add_Reagent Incubate_Detect Incubate for Color/Signal Development Add_Reagent->Incubate_Detect Measure Measure Absorbance/Fluorescence Incubate_Detect->Measure

Caption: Workflow for β-glucosidase assay with Methyl β-D-glucopyranoside.

Conclusion and Recommendations

The choice between Methyl β-D-glucopyranoside hemihydrate and pNPG as a substrate for β-glucosidase should be guided by the specific objectives of the research.

  • For high-throughput screening, routine activity assays, and inhibitor studies where a simple, robust, and sensitive method is required, pNPG remains the substrate of choice. Its direct colorimetric detection method offers unparalleled convenience and has been extensively validated in the literature.

  • For studies focused on elucidating substrate specificity, particularly concerning the influence of the aglycone moiety, or when investigating compounds that may interfere with the pNPG assay, Methyl β-D-glucopyranoside presents a valuable alternative. While the assay is more complex due to the need for a coupled detection system, it can provide unique insights into the enzyme's catalytic mechanism.

Ultimately, the optimal substrate is one that provides reliable and reproducible data that accurately addresses the scientific question at hand. It is recommended to perform preliminary experiments to validate the chosen substrate and assay conditions with the specific β-glucosidase under investigation.

References

Confirming the identity and purity of Methyl beta-d-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of Methyl β-D-glucopyranoside Hemihydrate

Introduction: The Role of Purity in a Versatile Excipient

Methyl β-D-glucopyranoside is a monosaccharide derivative of glucose with broad applications in the pharmaceutical, biotechnological, and cosmetic industries.[1] In drug development, it serves as a crucial excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] It is also a key building block in the synthesis of complex carbohydrates and glycosides for research purposes.[1][3] The compound is typically supplied as a hemihydrate, meaning it incorporates one molecule of water for every two molecules of the glucopyranoside.

Given its direct role in pharmaceutical formulations, ensuring the identity, purity, and quality of Methyl β-D-glucopyranoside hemihydrate is not merely a procedural step but a foundational requirement for product safety and efficacy.[4] Regulatory bodies and industry standards, such as Good Manufacturing Practices (GMP) for pharmaceutical excipients, mandate rigorous quality control.[4][5][6][7][8] Inex-compliance can lead to unstable drug products, manufacturing challenges, and potential harm to consumers.[4][5]

This guide provides a comprehensive, multi-technique framework for the analytical characterization of Methyl β-D-glucopyranoside hemihydrate. As a self-validating system, this workflow employs orthogonal methods to build a complete and trustworthy profile of the material, ensuring it meets the highest quality standards for use in research and drug development.

Chapter 1: Unambiguous Identity Confirmation

Confirming the chemical structure of Methyl β-D-glucopyranoside is the first critical step. We employ a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This dual approach provides a high-confidence confirmation, with NMR elucidating the specific carbon-hydrogen framework and FT-IR offering a rapid verification of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled for its ability to provide detailed structural information at the atomic level. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, we can map the precise arrangement of atoms and confirm the β-anomeric configuration of the methoxy group at the C-1 position.

The key diagnostic signals for Methyl β-D-glucopyranoside are the resonances for the anomeric proton (H-1) and anomeric carbon (C-1), as well as the distinct signal from the methyl group.[9] For the β-anomer, the anomeric proton typically appears as a doublet around 4.2-4.4 ppm with a large coupling constant (J ≈ 7-8 Hz), indicative of a trans-diaxial relationship with the H-2 proton. The anomeric carbon (C-1) is expected around 104 ppm, and the methoxy group carbon should appear near 58 ppm.[9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the Methyl β-D-glucopyranoside hemihydrate sample and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual HDO signal (approx. 4.79 ppm).

  • Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra by comparing them to reference data.

Table 1: Representative NMR Spectral Data for Methyl β-D-glucopyranoside in D₂O

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)[9]
C1 (Anomeric)~4.3 (d, J ≈ 7.8 Hz)~104.0
C2~3.2~73.9
C3~3.4~76.7
C4~3.3~70.3
C5~3.4~76.6
C6~3.6, ~3.8~61.5
-OCH₃~3.5 (s)~58.0

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.

Caption: Structure of Methyl β-D-glucopyranoside.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Fingerprint

FT-IR spectroscopy serves as a quick and reliable secondary identification method. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present. For carbohydrates like Methyl β-D-glucopyranoside, the spectrum is dominated by characteristic absorptions from hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

The "fingerprint" region, typically between 950 and 1200 cm⁻¹, is particularly useful for carbohydrate identification as it contains complex vibrations of C-O and C-C groups that are specific to the molecule's structure.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid Methyl β-D-glucopyranoside hemihydrate powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to a reference spectrum or known characteristic frequencies for carbohydrates.

Table 2: Key FT-IR Absorption Bands for Methyl β-D-glucopyranoside

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3100Strong, BroadO-H Stretching (from hydroxyl groups and water)[12]
3000 - 2800Weak to MediumC-H Stretching (from alkyl groups)[12]
1200 - 950Strong, ComplexC-O and C-C Stretching ("Fingerprint Region")[10][11]
~1100StrongC-O-C Stretching (Glycosidic bond)[13]

Chapter 2: Quantitative Purity and Impurity Profiling

Once identity is confirmed, the focus shifts to purity. For Methyl β-D-glucopyranoside hemihydrate, two parameters are of paramount importance: the level of organic impurities (such as the α-anomer) and the precise water content.

Caption: Integrated workflow for quality control.

High-Performance Liquid Chromatography (HPLC): Separating Structurally Similar Species

HPLC is the definitive method for quantifying purity and detecting organic impurities.[14] The most common and critical impurity is the stereoisomer Methyl α-D-glucopyranoside, which can form as a byproduct during synthesis.[15][16] Other potential impurities include unreacted glucose or residual solvents from the manufacturing process.

Due to the lack of a UV chromophore in simple sugars, detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[14] A hydrophilic interaction liquid chromatography (HILIC) or an amino-bonded column is often used to achieve separation between the highly polar anomers.[14]

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v).[17] Filter and degas the solution thoroughly to prevent bubbles and ensure a stable baseline.

  • System Setup: Use an HPLC system equipped with an amino or HILIC column and an RI or ELSD detector. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a reference standard solution of high-purity Methyl β-D-glucopyranoside hemihydrate at a known concentration (e.g., 1 mg/mL in the mobile phase). If available, prepare a standard containing the α-anomer to confirm its retention time.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Injection and Run: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. Run the isocratic method for a sufficient time to allow all components to elute.

  • Data Analysis: Identify the peaks by comparing retention times with the reference standard. Calculate the purity of the main peak using area percent normalization.

Table 3: Example HPLC Chromatographic Data

CompoundRetention Time (min)Specification
Methyl α-D-glucopyranoside~8.5Report if >0.1%
Methyl β-D-glucopyranoside ~10.2 ≥99.0%
Glucose~12.0Report if >0.1%
Karl Fischer Titration: The Gold Standard for Water Content

For a hydrated compound, accurately determining the water content is essential. While a simple "Loss on Drying" method measures the loss of any volatile substance, Karl Fischer (KF) titration is a specific method that reacts stoichiometrically with water, providing a highly accurate result.[18] This is crucial for verifying the hemihydrate state.

The theoretical water content for Methyl β-D-glucopyranoside hemihydrate (C₇H₁₄O₆ · 0.5H₂O) is approximately 4.43%. A typical specification range is between 4.0% and 5.5%.[19][20]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator Preparation: Fill the burette with a standardized volumetric KF titrant. Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

  • Solvent Conditioning: Titrate the solvent with the KF reagent until it is "dry" (i.e., all residual water is neutralized), and the instrument indicates a stable endpoint.

  • Sample Analysis: Accurately weigh a suitable amount of the Methyl β-D-glucopyranoside hemihydrate sample (typically 100-200 mg) and add it directly to the conditioned titration vessel.

  • Titration: The sample will dissolve and release its water. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water based on the volume of titrant consumed, the titrant's factor, and the sample weight.

Table 4: Water Content Specification and Comparison

ParameterValue
Theoretical Water Content~4.43%
Typical Specification Range4.0% - 5.5%[20]
Acceptance CriteriaMust be within the specified range

Chapter 3: Comparison with the α-Anomer Alternative

The primary alternative and most likely process-related impurity is Methyl α-D-glucopyranoside. While chemically similar, the stereochemical difference at the anomeric carbon leads to distinct physical and biological properties.[21] The analytical methods described in this guide are designed to be specific and can easily differentiate between these two anomers.

Table 5: Analytical Differentiation of α and β Anomers

Property/MethodMethyl α-D-glucopyranosideMethyl β-D-glucopyranosideRationale for Differentiation
Stereochemistry Methoxy group is axialMethoxy group is equatorialFundamental structural difference.
¹H NMR (Anomeric H) Doublet, J ≈ 3-4 HzDoublet, J ≈ 7-8 HzCoupling constant reflects the spatial relationship between H-1 and H-2.
HPLC Retention Elutes earlier on HILIC/Amino columnsElutes later on HILIC/Amino columnsThe equatorial -OCH₃ group in the β-form interacts more strongly with the polar stationary phase.
Optical Rotation Highly positive (e.g., ~ +158°)Negative (e.g., ~ -33°)[1]The different 3D arrangements of chiral centers cause opposite rotation of plane-polarized light.
Melting Point ~168 °C~110 °C (hemihydrate)[22]Different crystal packing arrangements lead to different melting points.

Conclusion

A robust, multi-faceted analytical strategy is indispensable for confirming the identity and purity of Methyl β-D-glucopyranoside hemihydrate. By integrating the definitive structural insights from NMR, the rapid functional group confirmation from FT-IR, the precise separation power of HPLC, and the specific water determination of Karl Fischer titration, a complete and reliable quality profile can be established. This orthogonal approach ensures that each batch of material is structurally correct, free from significant impurities, and possesses the correct level of hydration, thereby guaranteeing its suitability for high-stakes applications in drug development and scientific research.

References

A Researcher's Guide to the Enzymatic Cross-Reactivity of Methyl β-D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in glycoscience, drug development, and biotechnology, understanding the nuanced interactions between carbohydrate derivatives and enzymes is paramount. Methyl β-D-glucopyranoside, a stable and non-reducing analog of glucose, serves as a valuable tool in these investigations.[1][2] This guide provides an in-depth comparison of the cross-reactivity of Methyl β-D-glucopyranoside with various enzymes, supported by experimental data and detailed protocols to empower your research.

Introduction to Methyl β-D-Glucopyranoside: A Versatile Probe

Methyl β-D-glucopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of glucose is replaced by a methoxy group, forming a β-glycosidic bond.[3] This structural modification locks the molecule in its pyranose form, preventing mutarotation and rendering it resistant to non-enzymatic degradation.[2] Its stability and ability to mimic natural glucosides make it an excellent substrate for studying the activity and specificity of various enzymes, particularly glycoside hydrolases.[2]

Cross-Reactivity with β-Glucosidases: A Primary Interaction

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[4][5] Methyl β-D-glucopyranoside serves as a canonical substrate for many β-glucosidases, making it a useful tool for their characterization.

A Case Study: Sweet Almond β-Glucosidase

Sweet almond β-glucosidase, a well-characterized Family 1 glycoside hydrolase, efficiently catalyzes the hydrolysis of Methyl β-D-glucopyranoside.[6][7] The enzyme significantly accelerates the rate of hydrolysis, approximately 4 x 10¹⁵ times faster than the spontaneous reaction.[6][7]

Kinetic Parameters:

A key indicator of enzyme efficiency is the specificity constant (kcat/Km). For the hydrolysis of Methyl β-D-glucopyranoside by sweet almond β-glucosidase, the pD-independent kcat/Km has been determined to be 28 M⁻¹s⁻¹.[6][7] This value, while modest compared to substrates with more complex aglycones, provides a quantitative measure of the enzyme's affinity and catalytic turnover for this simple glucoside.

Diversity of β-Glucosidases: A Comparative Overview

Table 1: Comparative Properties of β-Glucosidases from Different Sources

Enzyme SourceGlycoside Hydrolase FamilyTypical Natural SubstratesGeneral Substrate SpecificityPotential Reactivity with Methyl β-D-Glucopyranoside
Sweet Almond GH1Amygdalin, PrunasinBroad specificity for aryl- and alkyl-β-glucosidesConfirmed Substrate [6][7]
Aspergillus niger GH3Cellobiose, GentiobiosePrimarily a cellobiase, but can hydrolyze other β-glucosidesLikely a substrate, but potentially with lower efficiency than cellobiose.
Trichoderma reesei GH1CellobioseHigh specificity for cellobioseMay exhibit some activity, but expected to be a poor substrate compared to cellobiose.[9]
White Rot Fungi Various (e.g., GH1, GH3)Lignocellulosic oligosaccharidesVaries by species; some show broad specificity.[10]Reactivity is expected to vary significantly between different fungal species.
Saccharomyces cerevisiae GH1, GH3Cellobiose, flavonoid glucosidesPossesses multiple glucosidases with varying specificities.[11]Used in fermentation studies, suggesting interaction with yeast enzymes.[1][12]

The data in Table 1 suggests that while many β-glucosidases may hydrolyze Methyl β-D-glucopyranoside, their efficiency is likely to be influenced by their evolutionary adaptation to specific natural substrates.

Beyond Hydrolysis: Interaction with Other Glycosyl-Modifying Enzymes

The utility of Methyl β-D-glucopyranoside extends beyond its role as a simple substrate for hydrolases. It also serves as a valuable acceptor molecule in transglycosylation reactions.

Alternansucrase: An Acceptor Reaction

Alternansucrase (EC 2.4.1.140) is a glucansucrase that synthesizes an alternating α-(1→3), (1→6)-linked D-glucan from sucrose.[13] This enzyme can also transfer a glucosyl residue from sucrose to an acceptor molecule. Studies have shown that Methyl β-D-glucopyranoside acts as an acceptor in reactions catalyzed by alternansucrase.[12][13] The initial product is methyl β-isomaltoside, which can be further glucosylated.[13] This demonstrates a non-hydrolytic interaction where Methyl β-D-glucopyranoside participates in the formation of new glycosidic bonds.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate your own comparative studies, we provide detailed protocols for assessing the interaction of Methyl β-D-glucopyranoside with enzymes.

Workflow for Comparative Enzyme Kinetics

Caption: General workflow for comparative enzyme kinetic studies.

Protocol 1: β-Glucosidase Activity Assay using a Glucometer

This protocol offers a simple and direct method for measuring the hydrolysis of Methyl β-D-glucopyranoside by detecting the released glucose.

Materials:

  • Purified β-glucosidase or crude enzyme extract

  • Methyl β-D-glucopyranoside solution (e.g., 50 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Personal Glucose Meter (PGM) and corresponding test strips

  • Water bath or incubator

  • Microcentrifuge tubes

  • Stop solution (e.g., 1 M sodium carbonate or heat inactivation)

Procedure:

  • Prepare Substrate Concentrations: Prepare a series of dilutions of the Methyl β-D-glucopyranoside stock solution in assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 100 µL of the appropriate substrate concentration with 50 µL of assay buffer.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution and mix gently.

  • Time Course:

    • At regular time intervals (e.g., 0, 2, 5, 10, 15, and 20 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing a stop solution or by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Measurement:

    • Using the Personal Glucose Meter, measure the concentration of glucose in each of the stopped reaction aliquots.

  • Data Analysis:

    • Plot the glucose concentration against time to determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Standard Chromogenic Assay for β-Glucosidase Activity

This protocol uses the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) and provides a standard method for comparison.

Materials:

  • Purified β-glucosidase or crude enzyme extract

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Setup:

    • In the wells of a 96-well microplate, add 50 µL of assay buffer.

    • Add 25 µL of a series of pNPG dilutions to the wells.

    • Add 25 µL of the enzyme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well. The solution will turn yellow.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol.

    • Calculate the amount of p-nitrophenol released in each reaction and determine the enzyme activity.

    • Calculate kinetic parameters as described in Protocol 1.

Mechanistic Insights and Structural Considerations

The interaction of Methyl β-D-glucopyranoside with enzymes is governed by the principles of molecular recognition. For β-glucosidases, the enzyme's active site accommodates the glucopyranose ring, and catalytic residues facilitate the cleavage of the glycosidic bond.

Caption: Simplified mechanism of β-glucosidase action on Methyl β-D-glucopyranoside.

The specificity of different β-glucosidases for Methyl β-D-glucopyranoside versus other glucosides is determined by the architecture of their active sites. Enzymes with a more open and accessible active site may accommodate a wider range of aglycone moieties, while those with more constrained active sites will exhibit higher specificity.

Conclusion and Future Directions

Methyl β-D-glucopyranoside is a foundational tool for probing enzyme activity. While it is a confirmed substrate for enzymes like sweet almond β-glucosidase and an acceptor for alternansucrase, its cross-reactivity with a broader range of enzymes presents a fertile ground for further investigation. The protocols and comparative data presented in this guide offer a starting point for researchers to explore these interactions in greater detail. Future studies focusing on generating comprehensive kinetic data for Methyl β-D-glucopyranoside with a wider array of purified glycosidases will be invaluable in building a more complete picture of its enzymatic cross-reactivity and further solidifying its role as a key substrate in glycoscience research.

References

A Senior Application Scientist's Guide to Benchmarking Methyl β-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. This guide provides an in-depth technical comparison of methyl β-D-glucopyranoside hemihydrate against established standards in the field of carbohydrate analysis. We will delve into the causality behind experimental choices, present detailed methodologies for rigorous benchmarking, and provide a framework for ensuring the quality and consistency of this versatile carbohydrate.

Methyl β-D-glucopyranoside, a methyl ether derivative of glucose, serves as a crucial building block in the synthesis of glycosides and other complex carbohydrates, making it invaluable in pharmaceutical research and development.[1] Its hemihydrate form is a common commercial product, and verifying its identity and purity against known standards is a critical first step in any research endeavor.

The Imperative of Benchmarking in Carbohydrate Chemistry

In the world of glycoscience, even minor impurities or structural ambiguities can have profound impacts on experimental outcomes. Benchmarking against known standards is not merely a quality control step; it is a foundational aspect of scientific rigor. It ensures:

  • Reproducibility: Confidence that experimental results can be replicated across different laboratories and batches of material.

  • Accuracy: Assurance that the observed biological or chemical activity is attributable to the compound of interest and not an unknown contaminant.

  • Regulatory Compliance: For drug development professionals, rigorous characterization is a non-negotiable component of regulatory submissions.

This guide will benchmark methyl β-D-glucopyranoside hemihydrate against two categories of standards:

  • Primary Standards: High-purity, well-characterized compounds like D-(+)-Glucose and D-(+)-Maltose monohydrate, which are available as analytical standards.[2]

  • Commercial Carbohydrate Standard Mixtures: These are pre-formulated mixtures of common carbohydrates used for system suitability testing and semi-quantitative analysis in chromatographic methods.[3]

Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-pronged analytical approach is essential for the unambiguous characterization of carbohydrate standards. We will employ three powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of these methods is deliberate; they provide complementary information on purity, structure, and molecular weight.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone technique for carbohydrate analysis due to its ability to separate complex mixtures with high resolution.[4][5][6] For methyl β-D-glucopyranoside hemihydrate, we will utilize a hydrophilic interaction liquid chromatography (HILIC) method, which is well-suited for retaining and separating highly polar compounds like sugars.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Methyl β-D-glucopyranoside in Mobile Phase Injection Inject Samples onto HILIC Column Sample_Prep->Injection Standard_Prep Prepare Solutions of D-Glucose & D-Maltose Standard_Prep->Injection Mixture_Prep Prepare Commercial Standard Mixture Mixture_Prep->Injection Separation Isocratic Elution Injection->Separation Detection Refractive Index (RI) & Evaporative Light Scattering (ELSD) Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Comparison Compare Retention Times & Peak Purity Peak_Integration->Comparison

Caption: Workflow for HPLC benchmarking of methyl β-D-glucopyranoside hemihydrate.

Detailed HPLC Protocol:

  • Preparation of Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is prepared, filtered, and degassed. This high organic content is typical for HILIC separations.

  • Sample and Standard Preparation:

    • Methyl β-D-glucopyranoside hemihydrate is accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

    • D-(+)-Glucose and D-(+)-Maltose monohydrate standards are prepared similarly at 1 mg/mL.

    • The commercial carbohydrate standard mixture is reconstituted according to the manufacturer's instructions.[3]

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., an amide-based stationary phase) is used due to its excellent selectivity for polar analytes.

    • Mobile Phase: Acetonitrile:Water (80:20 v/v) at a flow rate of 1.0 mL/min.

    • Column Temperature: Maintained at 35°C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection:

      • Refractive Index (RI) Detector: A universal detector for carbohydrates, which lack a strong UV chromophore.[4][5]

      • Evaporative Light Scattering Detector (ELSD): Offers higher sensitivity than RI detection for non-volatile analytes.

  • Data Analysis: The retention time and peak area of methyl β-D-glucopyranoside hemihydrate are compared to those of the standards. Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Comparative Data Summary (Hypothetical)

CompoundRetention Time (min)Purity (%)
Methyl β-D-glucopyranoside hemihydrate (Test)5.8>99.5
D-(+)-Glucose (Standard)7.2>99.8
D-(+)-Maltose monohydrate (Standard)4.5>99.7
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural characterization of organic molecules, including carbohydrates.[7][8] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the compound's identity and stereochemistry.[9][10]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Dissolution Dissolve Sample in D2O Acquisition Acquire 1H and 13C NMR Spectra Dissolution->Acquisition COSY_HSQC Perform 2D NMR (COSY, HSQC) Acquisition->COSY_HSQC Signal_Assignment Assign Proton and Carbon Signals Acquisition->Signal_Assignment COSY_HSQC->Signal_Assignment Structure_Verification Compare with Known Spectra & Verify Structure Signal_Assignment->Structure_Verification

Caption: Workflow for NMR-based structural verification of methyl β-D-glucopyranoside hemihydrate.

Detailed NMR Protocol:

  • Sample Preparation: Approximately 10-20 mg of methyl β-D-glucopyranoside hemihydrate is dissolved in 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

  • NMR Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

    • 2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish connectivity between protons and between protons and their directly attached carbons, aiding in unambiguous signal assignment.

  • Data Analysis: The acquired spectra are compared with reference spectra for methyl β-D-glucopyranoside. Key diagnostic signals include the anomeric proton (H-1) and the methyl group protons. The β-configuration is confirmed by the characteristic coupling constant of the anomeric proton.

Key Diagnostic NMR Signals for Methyl β-D-glucopyranoside

NucleusSignalExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹HAnomeric Proton (H-1)~4.2-4.4Doublet~7.5-8.0
¹HMethyl Protons (-OCH₃)~3.5SingletN/A
¹³CAnomeric Carbon (C-1)~103-105-N/A
¹³CMethyl Carbon (-OCH₃)~57-59-N/A
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[11] It is used to determine the molecular weight of a compound with high accuracy, providing further confirmation of its identity. For carbohydrates, which can be challenging to ionize, electrospray ionization (ESI) is a commonly employed technique.[12]

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Solution_Prep Prepare Dilute Solution in Acetonitrile/Water with Formic Acid Infusion Direct Infusion or LC-MS Solution_Prep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection Mass Analysis Ionization->Detection Mass_Determination Determine Molecular Ion Peak Detection->Mass_Determination Formula_Confirmation Confirm Elemental Composition Mass_Determination->Formula_Confirmation

Caption: Workflow for mass spectrometry analysis of methyl β-D-glucopyranoside hemihydrate.

Detailed MS Protocol:

  • Sample Preparation: A dilute solution of methyl β-D-glucopyranoside hemihydrate (e.g., 10 µg/mL) is prepared in a mixture of acetonitrile and water with a small amount of formic acid or ammonium hydroxide to promote ionization.[13]

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used. Adducts with sodium ([M+Na]⁺) are commonly observed for carbohydrates.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.

  • Data Analysis: The exact mass of the molecular ion is determined and compared to the theoretical mass of methyl β-D-glucopyranoside.

Molecular Weight Verification

CompoundMolecular FormulaTheoretical Mass (Da)Observed Mass ([M+Na]⁺, Da)
Methyl β-D-glucopyranosideC₇H₁₄O₆194.0790217.0683

Conclusion: A Framework for Quality Assurance

This guide has outlined a comprehensive strategy for benchmarking methyl β-D-glucopyranoside hemihydrate against known standards using a suite of orthogonal analytical techniques. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important carbohydrate. The principles of causality in experimental design, self-validating protocols, and grounding in authoritative references provide a robust framework for ensuring the highest standards of scientific integrity.

References

Comparative Guide to Experimental Reproducibility Using Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Guide to Ensuring Robust and Reliable Data

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Modern Research

In the landscape of scientific discovery, particularly within drug development and biochemical research, reproducibility is the bedrock of credibility. The ability of independent researchers to replicate findings is what transforms a novel observation into an established scientific principle. However, a "reproducibility crisis" has been noted, where seemingly minor, undocumented variations in experimental setup can lead to drastically different outcomes.[1] This guide delves into the practical aspects of ensuring data reproducibility when using a common yet critical reagent: Methyl β-D-glucopyranoside (Me-β-D-glc). We will explore the causality behind experimental choices, provide self-validating protocols, and compare Me-β-D-glc with a key alternative to equip you with the insights needed to generate robust, reliable, and reproducible data.

Understanding Methyl β-D-glucopyranoside: A Profile

Methyl β-D-glucopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of β-D-glucose is replaced by a methoxy group.[2][3] This seemingly simple modification has profound implications for its chemical behavior and utility in research.

  • Structural Stability: The formation of the glycosidic bond with the methyl group locks the molecule in the pyranose ring form and prevents it from acting as a reducing sugar.[2] This stability is paramount, as it eliminates the variable of anomerization (interconversion between α and β forms) in solution, a common source of inconsistency with unmodified sugars like glucose.

  • Model Substrate: Due to its structural similarity to the terminal glucose units in various polysaccharides, Me-β-D-glc serves as an excellent and well-defined model substrate for enzymes that cleave β-glycosidic linkages, most notably β-glucosidases.[4]

  • Broad Applications: Beyond enzyme kinetics, it is widely used as a standard for analytical techniques like NMR spectroscopy, in the synthesis of complex glycosides and glycoconjugates, and for studying molecular recognition and carbohydrate-protein interactions.[2][3][5][6]

The well-defined crystal and molecular structure of Me-β-D-glc has been thoroughly characterized, providing a solid baseline for its use as a standard.[7][8] This detailed structural knowledge is essential for computational modeling and for understanding its interactions at a molecular level.[8]

Core Factors Influencing Experimental Reproducibility with Me-β-D-glc

Achieving reproducible results is a systematic process. The diagram below illustrates the key pillars that must be meticulously controlled. Any variation in these domains can introduce significant error.

G cluster_main Factors Impacting Reproducibility cluster_reagent Reagent Integrity cluster_protocol Protocol Execution cluster_system System & Analysis Repro Reproducible Data Reagent Purity & Source (≥99% ideal) Storage Storage Conditions (-20°C, desiccated) Reagent->Storage Prep Solution Preparation (Fresh, 0.22µm filtered) Storage->Prep Prep->Repro Assay Assay Conditions (pH, Temp, Time) Enzyme Enzyme/Protein Handling (Concentration, Activity) Assay->Enzyme Pipetting Volumetric Accuracy (Calibrated Pipettes) Enzyme->Pipetting Pipetting->Repro Instrument Instrument Calibration (Spectrophotometer, etc.) Controls Inclusion of Controls (Negative, Positive) Instrument->Controls Analysis Data Processing (Normalization, Statistics) Controls->Analysis Analysis->Repro

Caption: Key domains influencing experimental reproducibility.

Causality Behind the Factors:

  • Reagent Purity: The presence of impurities, such as residual glucose or the α-anomer, can act as competing substrates or inhibitors, altering enzyme kinetics. Using a reagent with ≥99% purity is a critical first step.[6]

  • Storage and Handling: Me-β-D-glc is hygroscopic. Improper storage can lead to water absorption, altering the effective concentration of stock solutions. Stock solutions themselves have a limited shelf life; for instance, they are stable for about a month at -20°C or up to six months at -80°C.[9] For biological assays, sterile filtering aqueous stock solutions through a 0.22 µm filter is a non-negotiable step to prevent microbial contamination, which can degrade the reagent or interfere with the assay.[9]

  • Assay Conditions: Enzyme activity is exquisitely sensitive to pH and temperature. A deviation of even 0.1 pH unit or 1-2°C can significantly alter reaction rates. These parameters must be precisely controlled and reported.

  • Data Handling: Normalizing data without a clear rationale or failing to define zero and 100% values can obscure the true results and make comparisons between experiments impossible.[10]

Performance Comparison: Methyl β-D-glucopyranoside vs. Its Anomer

The most common and informative alternative to compare with Me-β-D-glc is its stereoisomer, Methyl α-D-glucopyranoside (Me-α-D-glc) . The only difference is the orientation of the methoxy group at the anomeric carbon (C-1). In the β-anomer, it is in the equatorial position, while in the α-anomer, it is axial.[5][8][11] This single change dramatically alters its biological recognition and function.

G cluster_beta Methyl β-D-glucopyranoside cluster_alpha Methyl α-D-glucopyranoside b_struct b_label Equatorial OCH₃ Group a_struct a_label Axial OCH₃ Group

Caption: Structural difference between β and α anomers.

This stereochemical difference is the primary determinant of enzyme and receptor specificity. An enzyme like sweet almond β-glucosidase will readily hydrolyze Me-β-D-glc but will have little to no activity towards Me-α-D-glc.[4] Conversely, α-glucosidases will recognize the α-anomer. This makes Me-α-D-glc an ideal negative control in experiments studying β-glucosidases, and vice-versa.

Comparative Data Summary

FeatureMethyl β-D-glucopyranosideMethyl α-D-glucopyranosidep-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)
Anomeric Linkage β (Equatorial)[5][11]α (Axial)[5][11]β (Equatorial)
Primary Use Substrate for β-glucosidases, competitive inhibitor, synthesis.[4][9]Substrate for α-glucosidases, negative control for β-enzymes.[12]Chromogenic substrate for β-glucosidases.
Detection Method Requires coupled assay (e.g., glucose oxidase) or chromatography.Requires coupled assay or chromatography.Direct spectrophotometric detection of p-nitrophenol at 405 nm.
Key Advantage High stability, biologically relevant linkage, commercially available at high purity.[2][6]Excellent specificity as a control for β-anomer studies.[12]High sensitivity and direct, continuous monitoring of reaction.
Key Limitation Product detection is indirect and can require additional enzymatic steps.Limited use as a direct substrate outside of α-glucosidase studies.The bulky p-nitrophenyl group may not fit all enzyme active sites (steric hindrance).
Reproducibility Factor High, due to chemical stability and well-defined structure.[2][7]High, due to chemical stability.Can be affected by pH (p-nitrophenol color is pH-dependent) and product inhibition.

Self-Validating Experimental Protocols for High Reproducibility

The following protocols are designed with built-in checks and explanations to ensure that the results are trustworthy and reproducible.

Protocol 1: Quality Control and Preparation of Me-β-D-glc Stock Solution
  • Objective: To prepare a standardized, contamination-free stock solution of Me-β-D-glc.

  • Rationale: The accuracy of all subsequent experiments depends on the accuracy of this stock solution. Assuming the concentration based on weight alone without considering purity and water content is a common source of error.

  • Methodology:

    • Verification: Obtain Me-β-D-glc with the highest possible purity (e.g., ≥99%) from a reputable supplier.[6] Note the lot number and check the Certificate of Analysis (CoA) for purity data and water content.

    • Calculation: Adjust the mass needed for your target concentration based on the purity and water content listed on the CoA. For example, for a 100 mM solution using a powder that is 99% pure and has 1% water, you would weigh out (mass_for_100%_purity) / 0.98.

    • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of Me-β-D-glc and dissolve it in high-purity, nuclease-free water or an appropriate buffer.

    • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile container. This is critical for preventing microbial growth, which can degrade the glucoside.[9]

    • Aliquoting & Storage: Dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[9] Label clearly with compound name, concentration, date, and initials.

Protocol 2: A Reproducible β-Glucosidase Activity Assay
  • Objective: To measure the activity of a β-glucosidase enzyme using Me-β-D-glc as a substrate in a reproducible manner.

  • Rationale: This assay uses a two-step, end-point measurement. The first reaction liberates glucose, and the second reaction quantifies the glucose produced. This decouples the primary enzymatic reaction from the detection step, allowing for precise timing.

  • Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Glucose Detection cluster_analysis 4. Data Analysis Reagents Prepare Buffer, Substrate, Enzyme, & Controls Equilibrate Equilibrate all components to Assay Temperature (e.g., 37°C) Reagents->Equilibrate Start Initiate Reaction: Add Enzyme to Substrate/Buffer Equilibrate->Start Incubate Incubate for Precise Time (e.g., 15 min) Start->Incubate Stop Stop Reaction (e.g., Heat Inactivation at 95°C) Incubate->Stop AddGO Add Glucose Oxidase (GO) Assay Reagent Stop->AddGO IncubateGO Incubate at RT (e.g., 30 min) AddGO->IncubateGO Read Read Absorbance (e.g., 570 nm) IncubateGO->Read StdCurve Generate Glucose Standard Curve Read->StdCurve Calculate Calculate Glucose Produced & Determine Enzyme Activity StdCurve->Calculate

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed structural and functional comparison of methyl β-d-glucopyranoside with a selection of structurally related natural products: salicin, arbutin, phlorizin, and amygdalin. By examining the subtle yet critical differences in their aglycone moieties, we aim to elucidate the structure-activity relationships that govern their distinct biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of glycosidic compounds.

Introduction: The Significance of Glycosidic Scaffolds

Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety, are a cornerstone of natural product chemistry and pharmacology. The sugar component, or glycone, often enhances the solubility and bioavailability of the aglycone, which is typically responsible for the compound's biological activity. Methyl β-d-glucopyranoside serves as an excellent reference compound for understanding the fundamental properties of a simple glucoside. Its structure consists of a glucose molecule in its pyranose form, with the anomeric hydroxyl group replaced by a methoxy group in the beta configuration. This seemingly minor modification renders it metabolically stable to α-glucosidases, making it an ideal scaffold for comparative studies.

This guide will dissect the structural nuances of four natural glucosides, comparing them to methyl β-d-glucopyranoside to understand how modifications to the aglycone dramatically alter their biological effects, from enzyme inhibition to cytotoxicity.

Methyl β-d-glucopyranoside: The Reference Standard

Methyl β-d-glucopyranoside is a synthetic glucoside widely used in carbohydrate research.[1][2][3][4] Its simple and stable structure makes it an excellent tool for probing the active sites of glycosidases and other carbohydrate-binding proteins.[5][6][7] Due to its minimal aglycone (a methyl group), it is generally considered biologically inert in the assays discussed in this guide, serving as an ideal negative control to establish baseline activity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl beta-D-glucopyranoside Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

In any research environment, the commitment to safety and environmental stewardship is paramount. The proper disposal of laboratory chemicals, even those that may seem benign, is a critical component of our collective responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl beta-d-glucopyranoside hemihydrate. Our approach is grounded in the principle of treating all chemical waste with a rigorous and validated methodology, ensuring the protection of personnel and the environment.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the chemical's properties and potential hazards is essential. This compound, while soluble in water, presents potential hazards that necessitate careful handling.[1]

Safety Data Sheets (SDS) for Methyl β-D-glucopyranoside and its anomers indicate several GHS classifications that guide our disposal protocol.[2] These include potential for skin and eye irritation, and possible respiratory tract irritation.[2][3] While some sources report it as not meeting GHS hazard criteria, the most prudent and compliant approach is to handle it as a chemical waste stream requiring professional disposal.[1][4] The core principle in laboratory safety is to treat any chemical you intend to discard as a potentially hazardous waste unless explicitly confirmed otherwise by your institution's safety office.[5]

Incompatible Materials: It is crucial to prevent this compound from coming into contact with strong oxidizing agents and strong acids during storage and disposal.[1]

Hazard Summary Table
Hazard ClassificationCategoryPrecautionary StatementSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]

Note: Classifications may vary between suppliers. Always refer to the specific SDS for the product in your possession and consult with your Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal route for this compound and associated materials. This systematic approach ensures that all waste streams are correctly identified and managed.

G start Start: Material for Disposal (this compound) is_waste Is the material an unwanted chemical product? start->is_waste is_contaminated Is the material contaminated labware (e.g., glassware, gloves, paper towels)? is_waste->is_contaminated No collect_waste Treat as Chemical Waste. Follow Core Disposal Protocol (Section 3). is_waste->collect_waste Yes is_empty Is it the original, empty container? is_contaminated->is_empty No collect_contaminated Collect as Solid Chemical Waste. Package in a labeled, sealed container. is_contaminated->collect_contaminated Yes triple_rinse Triple-rinse container with a suitable solvent (e.g., water). is_empty->triple_rinse Yes ehs_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). collect_waste->ehs_pickup collect_contaminated->ehs_pickup collect_rinsate Collect all rinsate as Aqueous Chemical Waste. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of clean, rinsed container in regular trash or glass recycling. triple_rinse->dispose_container collect_rinsate->ehs_pickup end End: Compliant Disposal dispose_container->end ehs_pickup->end

Caption: Decision workflow for proper disposal of this compound.

Core Disposal Protocol for Unused or Waste Product

This protocol applies to the pure chemical, expired product, or solutions that are no longer needed. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][6]

Step 1: Waste Identification and Classification
  • Any this compound that you no longer intend to use is classified as a waste chemical.[7]

  • Due to its potential irritant properties, it must be managed as a hazardous or chemical waste according to your institution's policies.[2][3] Consult your local Environmental Health & Safety (EHS) or equivalent regulatory body for definitive classification.[3]

Step 2: Segregation and Storage
  • Store the waste chemical in a designated satellite accumulation area (SAA) within your laboratory.[8]

  • Ensure the waste is segregated from incompatible materials, particularly strong acids and oxidizers.[1][9]

  • The waste container should be stored in secondary containment to prevent spills from spreading.[7]

Step 3: Containerization and Labeling
  • Container Selection: The best container for your waste is often the original chemical container.[5] If unavailable, use a clean, compatible container (e.g., a high-density polyethylene or glass bottle) with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.[7][8]

  • Labeling: Affix a "Hazardous Waste" label (or your institution's required waste tag) to the container as soon as the first drop of waste is added.[7][8]

    • The label must clearly state the full chemical name: "Waste - this compound".[7] Avoid using abbreviations or chemical formulas.

    • If it is a solution, list all components and their approximate percentages.

    • Fill in all other required information on the label, such as the accumulation start date and the name of the generating researcher/lab.

Step 4: Arrange for Professional Disposal
  • Keep the waste container securely capped at all times, except when adding waste.[5][7]

  • Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[5][10] Do not allow waste to accumulate beyond regulated time or quantity limits.[11]

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware and Personal Protective Equipment (PPE)
  • Disposable items such as gloves, weigh boats, and paper towels contaminated with this compound should be collected as solid hazardous waste.

  • Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[7]

  • Manage this container as hazardous waste and arrange for EHS pickup.

Empty Stock Containers
  • A chemical container is not considered "empty" until it has been properly rinsed.

  • Triple-rinse the empty container with a suitable solvent (water is appropriate for this compound).[7]

  • The first two rinses (the "rinsate") must be collected and disposed of as liquid hazardous chemical waste.[7] Follow the core protocol in Section 3 for the collection and disposal of this aqueous waste.

  • After the third rinse, allow the container to air dry.

  • Completely deface or remove the original chemical label to prevent confusion.[5]

  • The clean, triple-rinsed container can now be disposed of in the regular trash or appropriate recycling stream (e.g., glass recycling).[7][12]

Small Spill Management

In the event of a small spill:

  • Ensure adequate ventilation and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Contain the spill with an absorbent material (e.g., spill pads or vermiculite).

  • Carefully sweep up the solid material or absorbed spill and place it into a suitable container for disposal.[1][13]

  • Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound with vermiculite").

  • Arrange for pickup through your EHS department. All materials used for cleanup must be disposed of as hazardous waste.[5]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and ensure that your laboratory practices remain fully compliant with environmental regulations. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl β-D-glucopyranoside hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precision of our work is matched only by the stringency of our safety protocols. Methyl β-D-glucopyranoside hemihydrate, a valuable carbohydrate for various research applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. It is designed to empower researchers with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them.

Hazard Assessment: Understanding the "Why" Behind the "What"

Methyl β-D-glucopyranoside hemihydrate is classified as a hazardous chemical.[1] A thorough understanding of its specific risks is the foundation of an effective PPE strategy.

According to safety data sheets (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (Category 3): Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of the compound can be harmful.[2]

It is crucial to note that while this compound is not classified as flammable, it is a combustible solid.[4] Therefore, while the immediate focus is on chemical exposure, good laboratory practice dictates keeping it away from ignition sources.

The Core Ensemble: Your Essential PPE

Based on the hazard profile, a standard set of PPE is mandatory for handling Methyl β-D-glucopyranoside hemihydrate in any quantity. The selection of each component is a direct response to a specific risk.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes of solutions and airborne powder, preventing serious eye irritation.[2][5]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2]
Body Protection Laboratory coatShields skin and personal clothing from accidental spills and contamination.[2][3]
Respiratory Protection NIOSH-approved N95 respirator or equivalentEssential when handling the solid form to prevent inhalation of dust and respiratory irritation.[4][6]

Operational Protocols: From Donning to Disposal

The efficacy of PPE lies not just in its selection but in its correct use. The following step-by-step protocols are designed to ensure a self-validating system of safety.

PPE Donning Sequence

The order in which you put on your PPE is critical to prevent cross-contamination.

  • Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Respirator: If handling the powder, perform a seal check on your N95 respirator to ensure a snug fit.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to create a seal.

Safe Handling Workflow

The following workflow illustrates the decision-making process for PPE selection based on the task at hand.

cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action start Start: Handling Methyl β-D-glucopyranoside hemihydrate weighing Weighing Solid Compound? start->weighing solution Working with Solution? weighing->solution No full_ppe Required PPE: - Lab Coat - Gloves - Goggles - N95 Respirator weighing->full_ppe Yes standard_ppe Required PPE: - Lab Coat - Gloves - Goggles solution->standard_ppe Yes proceed Proceed with Task solution->proceed No (Task Complete) full_ppe->proceed standard_ppe->proceed

PPE selection workflow for handling Methyl β-D-glucopyranoside hemihydrate.
PPE Doffing Sequence

Removing PPE in the correct order is vital to prevent contaminating yourself.

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove your lab coat, folding it inwards to contain any contaminants.

  • Eye Protection: Remove your goggles.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2][3]

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is essential to protect yourself, your colleagues, and the environment.

  • Contaminated PPE: All used gloves, disposable lab coats, and respirators should be placed in a designated hazardous waste container.[1]

  • Chemical Waste:

    • Solid Waste: Unused solid Methyl β-D-glucopyranoside hemihydrate and any materials used for spill cleanup should be collected in a clearly labeled, sealed container for hazardous waste disposal.[1][7]

    • Liquid Waste: Solutions of the compound should be collected in a designated hazardous waste container. Do not pour down the drain.[1]

    • For larger quantities, it may be possible to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[8] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[9]

By adhering to these detailed protocols, you are not just ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.